Product packaging for N-(2-Thienylmethyl)pyridin-2-amine(Cat. No.:CAS No. 140-19-2)

N-(2-Thienylmethyl)pyridin-2-amine

Cat. No.: B085482
CAS No.: 140-19-2
M. Wt: 190.27 g/mol
InChI Key: SQJPDAQZMOQYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-Thienylmethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2S B085482 N-(2-Thienylmethyl)pyridin-2-amine CAS No. 140-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(thiophen-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJPDAQZMOQYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161208
Record name N-(2-Thienylmethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140-19-2
Record name N-(2-Thienylmethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Thenylamino)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Thenylamino)pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Thienylmethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-thienylmethyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-THENYLAMINO)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ4NZM5O6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of N-(2-Thienylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic properties of N-(2-Thienylmethyl)pyridin-2-amine (CAS No. 140-19-2). As a key heterocyclic building block in medicinal chemistry and a versatile ligand in coordination chemistry, a thorough understanding of its basicity is paramount for predicting its physiological behavior, reaction kinetics, and binding affinities[1]. This document delineates the structural determinants of its basicity, offers a reasoned estimation of its acid dissociation constant (pKa), and provides detailed, field-proven experimental protocols for its empirical determination. The interplay between the compound's basicity and its practical applications is explored, offering researchers the foundational knowledge required for its effective utilization in drug design and materials science.

Introduction: The Structural and Functional Significance of this compound

This compound is a heteroaromatic compound featuring a 2-aminopyridine scaffold substituted with a thienylmethyl group on the exocyclic nitrogen.[2][3][4] Its molecular structure combines the electron-rich characteristics of the thiophene ring with the distinct electronic properties of the 2-aminopyridine moiety. This unique combination makes it a valuable fragment for molecular linking and modification in the design of novel drug candidates.[1][5] The basicity of this molecule, a measure of the availability of its nitrogen lone pairs to accept a proton, is a critical physicochemical parameter. It profoundly influences aqueous solubility, membrane permeability, protein-receptor interactions, and the formation of stable metal complexes—all of which are pivotal in drug development and advanced material synthesis.[6][7] This guide aims to provide a deep dive into the theoretical and practical aspects of this compound's basic properties.

Theoretical Framework of Basicity

The basicity of this compound is primarily attributed to the lone pair of electrons on its two nitrogen atoms: the endocyclic pyridine ring nitrogen (N-1) and the exocyclic secondary amine nitrogen (N-2). Understanding which nitrogen is the primary site of protonation is key to predicting the molecule's behavior in an acidic environment.

Identification of the Primary Basic Center

For N-substituted 2-aminopyridines, the primary site of protonation is overwhelmingly the endocyclic pyridine nitrogen. This can be understood by considering the hybridization and electronic delocalization of the nitrogen lone pairs.

  • Pyridine Nitrogen (N-1): The lone pair on the pyridine nitrogen resides in an sp² hybrid orbital, which lies in the plane of the aromatic ring. It does not participate in the aromatic π-system, making it readily available for protonation.

  • Exocyclic Amine Nitrogen (N-2): The lone pair on the exocyclic nitrogen is in conjugation with the pyridine ring's π-system. This delocalization stabilizes the lone pair, reducing its availability for protonation.

Protonation of the endocyclic nitrogen is therefore energetically more favorable. This is consistent with extensive studies on the parent compound, 2-aminopyridine.

Figure 1: Protonation sites of this compound.

Substituent Effects on Basicity

The basicity of the parent 2-aminopyridine (pKa ≈ 6.86) is modified by the N-substituent. The thienylmethyl group attached to the exocyclic nitrogen influences the basicity of the pyridine nitrogen primarily through inductive effects.

  • Inductive Effect: The thienylmethyl group is generally considered to be weakly electron-donating or neutral in its inductive effect compared to a simple alkyl group. The thiophene ring itself is electron-rich. This effect can slightly increase the electron density within the pyridine ring system, thereby marginally increasing the basicity of the endocyclic nitrogen compared to an unsubstituted amine.

  • Steric Hindrance: The bulky thienylmethyl group does not significantly sterically hinder the lone pair of the distant pyridine nitrogen, so its impact on protonation at that site is expected to be minimal.

Quantitative Assessment of Basicity: The pKa Value

While no experimentally determined pKa value for this compound has been found in a broad literature survey, we can establish a reliable estimate based on structurally analogous compounds.

CompoundStructurepKa (Conjugate Acid)Reference
PyridineC₅H₅N5.23[8]
2-AminopyridineC₅H₆N₂6.86[9]
This compound C₁₀H₁₀N₂S ~6.9 - 7.2 (Estimated) N/A
N-Benzylpyridin-2-amineC₁₂H₁₂N₂Not Found (Estimated similar to target)[10][11]

Rationale for Estimation: The pKa of 2-aminopyridine is 6.86. The substitution of a hydrogen on the exocyclic amine with a thienylmethyl group is expected to have a minor electron-donating inductive effect, which would slightly increase the basicity of the pyridine nitrogen. Therefore, a pKa value slightly higher than that of 2-aminopyridine, in the range of 6.9 to 7.2 , is a scientifically sound estimation. This value indicates that the compound will be significantly protonated at physiological pH (7.4).

Experimental Determination of pKa

For applications in drug development and quantitative chemical analysis, a precise, experimentally determined pKa is essential. Potentiometric titration is a robust and widely used method for this purpose.[6][12][13][14]

Principle of Potentiometric Titration

This method involves dissolving the amine in a suitable solvent and titrating it with a strong acid of known concentration. The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the protonated and neutral species are equal.

Figure 2: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

A. Materials and Equipment:

  • This compound (~40 µmol, approx. 7.6 mg)

  • Analytical balance

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes (Class A)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standard pH buffers (4.01, 7.00, 10.01)

  • Methanol (HPLC grade)

  • Deionized, CO₂-free water

  • Inert gas (Nitrogen or Argon)

B. Procedure:

  • Solution Preparation:

    • Accurately weigh approximately 7.6 mg of this compound and record the mass.

    • Dissolve the compound in a solvent mixture of 9:1 (v/v) deionized water and methanol to a final volume of 50.00 mL in a volumetric flask. This creates an approximately 0.8 mM solution. Causality: The use of a co-solvent like methanol is often necessary to ensure complete dissolution of poorly water-soluble organic amines.[6]

    • Prepare a "blank" solvent solution (9:1 water/methanol) for a blank titration.

  • Instrument Calibration and Setup:

    • Calibrate the pH meter using standard buffers at pH 4.01, 7.00, and 10.01. Ensure the slope is within the acceptable range (typically 95-105%).

    • Transfer the analyte solution to a titration vessel. Add a magnetic stir bar.

    • Immerse the calibrated pH electrode and the titrator's dispensing tip into the solution, ensuring they do not touch the vessel walls or bottom.

    • Begin gentle stirring.

    • Purge the solution with a slow stream of nitrogen gas for 5-10 minutes before and during the titration. Causality: This removes dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the amine's pKa.[12]

  • Titration:

    • Record the initial pH of the solution.

    • Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize (drift < 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[12]

    • Continue the titration well past the equivalence point (the region of sharpest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ) by finding the inflection point of the curve. This is most accurately done by plotting the first derivative (ΔpH/ΔV) against V, where the peak corresponds to Vₑ.

    • Calculate the half-equivalence point volume (V₁/₂ = Vₑ / 2).

    • The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.

  • Validation:

    • Perform a blank titration using only the solvent mixture. This helps to correct for any acidity or basicity of the solvent itself.

    • Repeat the entire procedure at least twice more to ensure the reproducibility of the result. The pKa values should agree within ±0.05 units.

Relevance of Basicity in Applications

The basicity of this compound is a key determinant of its function in various scientific fields.

G Basicity Basicity (pKa ≈ 7.0) Protonation at Pyridine N Influences Key Properties Solubility Solubility Basicity->Solubility Ligand Ligand for Metal Complexes Acts as a bidentate or monodentate ligand. Basicity affects complex stability. Basicity->Ligand ADME Pharmacokinetics (ADME) Affects membrane permeability and interaction with biological targets. Basicity->ADME Synthesis Synthetic Precursor Basicity influences reactivity in subsequent synthetic steps. Basicity->Synthesis

Figure 3: Influence of basicity on the applications of this compound.

Medicinal Chemistry and Drug Development

In drug development, the pKa value is critical for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6] With an estimated pKa around 7.0, this compound will exist as a mixture of its neutral and protonated (cationic) forms at physiological pH. This has several implications:

  • Solubility: The protonated form can form salts (e.g., hydrochloride), which typically exhibit significantly higher aqueous solubility than the free base. This is a crucial factor for drug formulation and bioavailability.

  • Permeability: The neutral form is generally more lipophilic and can more readily cross biological membranes like the intestinal wall or the blood-brain barrier. The equilibrium between the charged and neutral species, governed by the pKa, will therefore dictate its absorption and distribution profile.

Coordination Chemistry

The nitrogen atoms in this compound can act as electron-pair donors (Lewis bases) to form coordination complexes with metal ions. It can function as a bidentate ligand, coordinating through both the pyridine and the exocyclic amine nitrogens, or as a monodentate ligand, typically through the more basic pyridine nitrogen. The stability of these metal complexes is directly related to the ligand's basicity. A more basic ligand generally forms more stable complexes. This property is exploited in the development of catalysts and novel materials.[7][15]

Conclusion

This compound possesses a well-defined basic character centered on its endocyclic pyridine nitrogen, with an estimated pKa in the physiologically relevant range of 6.9-7.2. This guide has provided the theoretical underpinnings for this basicity and a detailed, robust protocol for its precise experimental determination via potentiometric titration. Understanding and quantifying this fundamental property is not merely an academic exercise; it is a prerequisite for the rational design of new pharmaceuticals and advanced materials, enabling scientists to predict solubility, reactivity, and binding behavior with greater confidence.

References

N-(2-Thienylmethyl)pyridin-2-amine CAS 140-19-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-Thienylmethyl)pyridin-2-amine (CAS 140-19-2): A Versatile Scaffold for Drug Discovery

Abstract

This compound, registered under CAS Number 140-19-2, is a heterocyclic secondary amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, which combines a pyridine ring, a flexible methylene linker, and a thiophene moiety, presents a unique and valuable scaffold for chemical modification and library synthesis. This technical guide provides a comprehensive overview of the compound, intended for researchers, chemists, and drug development professionals. The document details its physicochemical properties, outlines a robust and detailed protocol for its synthesis via reductive amination, predicts its characteristic spectroscopic signatures for analytical verification, and explores its established role as a fragment molecule for creating novel therapeutic agents. By contextualizing its application with examples of biologically active derivatives, this guide serves as an authoritative resource for leveraging this compound in modern research endeavors.

Introduction and Overview

This compound is a compound of significant interest due to its identity as a "fragment molecule"—a small, low-complexity compound that serves as a foundational building block in fragment-based drug discovery (FBDD).[1][2] This approach utilizes such scaffolds for linking, expansion, and modification to design and screen novel drug candidates.[1][2] The structure features three key components amenable to chemical manipulation:

  • A Pyridin-2-amine Core: This unit is a common motif in pharmacologically active molecules and provides hydrogen bond donors and acceptors, as well as sites for further substitution.

  • A Thiophene Ring: As a bioisostere of a phenyl ring, the thiophene group offers a distinct electronic and steric profile while maintaining aromaticity, often improving metabolic stability or modulating target binding.

  • A Secondary Amine Linker: The -NH- group provides a point of flexibility and a crucial hydrogen bond donor, while the adjacent methylene bridge allows for conformational adaptability, which is critical for optimizing interactions with biological targets.

This unique combination makes this compound a versatile starting point for developing libraries of compounds aimed at various therapeutic targets.

G cluster_legend Chemical Structure of this compound mol This compound

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in experimental settings. The key properties for this compound are summarized below.

PropertyValueSource
CAS Number 140-19-2[3]
Molecular Formula C₁₀H₁₀N₂S[3]
Molecular Weight 190.27 g/mol [3]
Melting Point 80-82 °C[3]
Boiling Point 160-165 °C at 3 Torr[3]
Appearance Solid (form varies)
Topological Polar Surface Area (TPSA) 53.2 Ų[4]
Rotatable Bond Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Hydrogen Bond Donor Count 1[4]
XLogP3-AA (Lipophilicity) 2.4[4]
Canonical SMILES C1=CC=NC(=C1)NCC2=CC=CS2[3]
InChIKey SQJPDAQZMOQYLY-UHFFFAOYSA-N[3]

Synthesis and Purification Protocol

The synthesis of N-substituted 2-aminopyridines is a well-established field in organic chemistry.[5][6] While multiple routes exist, one of the most reliable and widely used methods for preparing secondary amines like this compound is reductive amination . This strategy involves the reaction of an amine (2-aminopyridine) with an aldehyde (2-thiophenecarboxaldehyde) to form an intermediate imine, which is then reduced in situ to the target amine.

Causality in Method Selection: Reductive amination using a mild hydride reagent like sodium triacetoxyborohydride (STAB) is preferred over harsher reducing agents (e.g., NaBH₄, H₂/Pd-C) for several reasons. STAB is selective for imines in the presence of aldehydes, preventing the undesired reduction of the starting aldehyde. The reaction can also be performed as a one-pot procedure under mild, acidic conditions, which is efficient and minimizes side reactions.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 2-aminopyridine and 2-thiophenecarboxaldehyde.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 2-Thiophenecarboxaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~2-3 drops)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 eq) and anhydrous dichloromethane. Stir until the solid is fully dissolved.

  • Addition of Reactants: Add 2-thiophenecarboxaldehyde (1.05 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. Note: The reaction may bubble slightly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Caption: General workflow for the synthesis and purification of the title compound.

Spectroscopic and Analytical Characterization

Structural confirmation is a critical step following synthesis. The following data represent the predicted spectroscopic signatures for this compound, based on its known structure and general principles of spectroscopic analysis.[7][8]

TechniqueExpected Signature
¹H NMR ~8.1 ppm (d, 1H): Pyridine H6 (adjacent to N).~7.4 ppm (ddd, 1H): Pyridine H4.~7.2-7.3 ppm (m, 1H): Thiophene H5.~6.9-7.0 ppm (m, 2H): Thiophene H3 & H4.~6.6 ppm (d, 1H): Pyridine H3.~6.5 ppm (t, 1H): Pyridine H5.~5.5-6.5 ppm (br s, 1H): Amine N-H (exchangeable with D₂O).~4.7 ppm (d, 2H): Methylene -CH₂-.
¹³C NMR ~158 ppm: Pyridine C2 (attached to NH).~148 ppm: Pyridine C6.~142 ppm: Thiophene C2 (attached to CH₂).~137 ppm: Pyridine C4.~127 ppm: Thiophene C5.~125 ppm: Thiophene C4.~124 ppm: Thiophene C3.~113 ppm: Pyridine C5.~108 ppm: Pyridine C3.~49 ppm: Methylene -CH₂-.
IR (cm⁻¹) ~3400-3300: N-H stretch (secondary amine).~3100-3000: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch (-CH₂-).~1600-1450: C=C and C=N aromatic ring stretches.
Mass Spec. Molecular Ion (M⁺): m/z 190.Key Fragments: m/z 97 (thienylmethyl cation), m/z 94 (aminopyridine radical cation), m/z 93 (pyridylaminyl radical).

Applications in Medicinal Chemistry and Drug Discovery

The primary value of this compound lies in its utility as a versatile scaffold for generating novel compounds with therapeutic potential. Research on structurally related molecules has revealed promising biological activities, underscoring the potential of libraries derived from this core.

  • Antitubercular Agents: Derivatives of pyridine-2-methylamine have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein essential for the viability of M. tuberculosis.[9] This suggests that modifications of the this compound scaffold could yield novel antitubercular drug candidates.

  • Antiprotozoal Activity: A closely related sulfonamide, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, demonstrated significant antileishmanial activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[10] The activity was linked to the promotion of a Th1-type immune response. This finding opens an avenue for developing derivatives of the title compound as treatments for parasitic diseases.

  • Kinase Inhibition: The broader class of N-substituted pyridin-2-amines has been explored for various roles, including as potent and selective inhibitors of KDR kinase, a key receptor in angiogenesis.[11] This highlights the potential for this scaffold to be adapted for oncology applications.

G cluster_mods Potential Modification Sites cluster_targets Potential Therapeutic Areas Core This compound (Core Scaffold) Pyridine Pyridine Ring (Substitution) Core->Pyridine Amine Secondary Amine (Acylation, Sulfonylation) Core->Amine Thiophene Thiophene Ring (Substitution) Core->Thiophene Fibrosis Anti-fibrotic Core->Fibrosis General Scaffold TB Antitubercular (MmpL3 Inhibition) Pyridine->TB Leishmania Antiprotozoal Amine->Leishmania Cancer Oncology (Kinase Inhibition) Thiophene->Cancer

Caption: Derivatization strategies and potential therapeutic applications.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[12]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes. After handling, wash hands thoroughly as recommended by precautionary statement P264.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials. Keep away from direct sunlight and heat sources.[14]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for chemical waste.[14]

Conclusion

This compound (CAS 140-19-2) is more than a simple chemical compound; it is a strategically designed scaffold with significant potential for drug discovery and medicinal chemistry. Its combination of pyridinyl, thienyl, and secondary amine functionalities provides a rich platform for synthetic elaboration. Supported by a straightforward and reliable synthesis protocol, this compound is an accessible and valuable tool for researchers aiming to develop novel therapeutics. The demonstrated biological activities of its close analogues in treating infectious diseases and cancer firmly establish it as a building block of high interest for future research.

References

An In-depth Technical Guide to the Molecular Structure of N-(2-Thienylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of N-(2-Thienylmethyl)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from closely related analogues, established synthetic methodologies, and spectroscopic principles to offer a robust and scientifically grounded analysis. We will delve into its synthesis, structural elucidation through spectroscopic and crystallographic analogues, and potential applications, providing field-proven insights for researchers.

Introduction and Significance

This compound (CAS No. 140-19-2) is a secondary amine featuring a pyridine ring linked to a thiophene ring via a methylene bridge. Its molecular formula is C₁₀H₁₀N₂S, with a molecular weight of approximately 190.27 g/mol .[1][2] The constituent aromatic heterocycles, pyridine and thiophene, are prevalent scaffolds in a vast array of biologically active compounds.[3][4][] The combination of these two moieties in a single, flexible molecule presents a unique scaffold for exploring interactions with various biological targets. This compound serves as a valuable fragment in drug discovery for the design of novel therapeutic agents.[4]

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂S[1]
Molecular Weight 190.27 g/mol [1]
CAS Number 140-19-2[1]
Melting Point Not reported
Boiling Point Not reported
InChI InChI=1S/C10H10N2S/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-7H,8H2,(H,11,12)[1]
SMILES C1=CC=NC(=C1)NCC2=CC=CS2[1]

Synthesis and Mechanistic Rationale

Proposed Synthetic Protocol: Reductive Amination

This two-step, one-pot procedure involves the initial formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the target secondary amine.

Step 1: Imine Formation 2-Aminopyridine is reacted with thiophene-2-carbaldehyde to form the corresponding N-(thiophen-2-ylmethylene)pyridin-2-amine. This is a condensation reaction where the nucleophilic amino group of 2-aminopyridine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

Step 2: Reduction The imine intermediate is then reduced to the desired secondary amine. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its selectivity for imines over other functional groups that might be present and its operational simplicity.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation (Condensation) 2-Aminopyridine->Imine_Formation Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Schiff Base Intermediate Target_Molecule This compound Reduction->Target_Molecule

Synthetic workflow for this compound.
Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol, add thiophene-2-carbaldehyde (1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Alcohols like methanol or ethanol are excellent solvents for both the reactants and the sodium borohydride, facilitating a homogeneous reaction.

  • Stoichiometry: A slight excess of the reducing agent is used to ensure the complete conversion of the imine intermediate.

  • Temperature Control: The portion-wise addition of NaBH₄ at low temperature is a safety precaution to control the exothermic reaction.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.

Elucidation of the Molecular Structure

A definitive understanding of the three-dimensional structure of this compound is crucial for predicting its reactivity and biological interactions. In the absence of a published crystal structure for the title compound, we can draw valuable insights from the crystallographic data of the closely related analogue, N-(Pyridin-2-ylmethyl)pyridin-2-amine .[9][10]

Insights from X-ray Crystallography of an Analogue

The crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine reveals key conformational features that are likely to be conserved in the thienyl analogue.[9] The molecule crystallizes with two independent molecules in the asymmetric unit, indicating slight conformational differences in the solid state.[9]

Key Structural Features of the Analogue:

  • Torsion Angles: The torsion angle of the central C-N-C-C linkage is approximately 67.4° in one molecule and -69.3° in the other, indicating a non-planar, staggered conformation.[9] This flexibility is a critical determinant of how the molecule can adapt its shape to bind to a biological target.

  • Dihedral Angle: The dihedral angle between the two pyridine rings is around 83-84°.[9] For this compound, a similarly large dihedral angle between the pyridine and thiophene rings is expected, preventing a fully planar arrangement.

  • Intermolecular Interactions: The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, forming dimeric structures.[9] Weak C-H···π interactions also contribute to the overall stability of the crystal lattice.[9] These interactions are also anticipated to be present in the crystal structure of the title compound.

G cluster_conformation Molecular Conformation cluster_interactions Intermolecular Interactions (Predicted) Non_Planar Non-Planar Geometry Flexible_Linkage Flexible Methylene Bridge Non_Planar->Flexible_Linkage Large_Dihedral Large Dihedral Angle (Pyridine-Thiophene) Non_Planar->Large_Dihedral Staggered_Conformation Staggered Conformation (C-N-C-C Torsion) Flexible_Linkage->Staggered_Conformation H_Bonding N-H···N Hydrogen Bonding Staggered_Conformation->H_Bonding influences Pi_Interactions C-H···π Interactions Large_Dihedral->Pi_Interactions influences

Key structural features of this compound.
Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of a synthesized compound. While experimental spectra for this compound are not widely published, we can predict the key features based on the known spectra of its constituent parts and related molecules.[11][12][13][14]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

  • ¹H NMR Spectroscopy (Predicted):

    • Pyridine Ring Protons: A set of four aromatic protons with characteristic splitting patterns and chemical shifts in the range of δ 6.5-8.2 ppm. The proton ortho to the ring nitrogen will be the most downfield.

    • Thiophene Ring Protons: Three aromatic protons in the range of δ 6.9-7.4 ppm, with coupling constants typical for a 2-substituted thiophene.

    • Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the N-H proton) in the region of δ 4.5-5.0 ppm.

    • Amine Proton (-NH-): A broad singlet that can appear over a wide range of chemical shifts (δ 5.0-7.0 ppm) and may exchange with D₂O.

  • ¹³C NMR Spectroscopy (Predicted):

    • Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 105-160 ppm), with the carbon attached to the amino group being the most downfield.

    • Thiophene Ring Carbons: Four signals in the aromatic region (δ 120-145 ppm).

    • Methylene Carbon (-CH₂-): A signal in the aliphatic region, expected around δ 45-55 ppm.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[15]

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3350 - 3450N-H StretchSecondary Amine
3000 - 3100C-H StretchAromatic
2850 - 2950C-H StretchAliphatic (CH₂)
1590 - 1610C=N and C=C StretchPyridine Ring
1450 - 1550C=C StretchThiophene Ring
1250 - 1350C-N StretchAryl Amine

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[2] For this compound, the expected molecular ion peak [M]⁺ would be at m/z 190. The fragmentation pattern would likely involve cleavage of the C-N bonds of the methylene bridge.

Predicted Mass Spectrometry Data:

m/zProposed Fragment
191[M+H]⁺
190[M]⁺
97[C₄H₅S]⁺ (thienylmethyl cation)
94[C₅H₆N₂]⁺ (2-aminopyridine radical cation)

Reactivity and Potential Applications

The molecular structure of this compound suggests several avenues for its application, particularly in medicinal chemistry and coordination chemistry.

  • Medicinal Chemistry: The pyridine and thiophene moieties are present in numerous FDA-approved drugs. Thienopyridine derivatives, for example, are known for their antiplatelet activity.[3] Aminopyridine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[16][17][18] Therefore, this compound and its derivatives are promising candidates for screening against various pharmacological targets.

  • Coordination Chemistry: The nitrogen atoms of the pyridine ring and the secondary amine, along with the sulfur atom of the thiophene ring, can act as coordination sites for metal ions. This makes the molecule a potential multidentate ligand for the synthesis of novel metal complexes with interesting catalytic or material properties.

Conclusion

This technical guide has provided a comprehensive analysis of the molecular structure of this compound. By leveraging data from analogous compounds and fundamental chemical principles, we have outlined a plausible synthetic route, detailed the expected spectroscopic signatures, and inferred its three-dimensional structure and intermolecular interactions. The presence of biologically relevant pyridine and thiophene moieties, connected by a flexible linker, makes this compound a promising scaffold for the development of new therapeutic agents and functional materials. Further experimental validation of the predicted data is warranted to fully unlock the potential of this intriguing molecule.

References

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-Thienylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Thienylmethyl)pyridin-2-amine is a heterocyclic compound incorporating both pyridine and thiophene moieties, making it a valuable scaffold in medicinal chemistry and materials science.[1][2] Its structure serves as a key building block for designing novel pharmaceutical candidates and functional materials.[1] This guide provides a comprehensive, technically-grounded overview of a robust and efficient laboratory-scale synthesis of this compound via reductive amination. It further details the essential analytical techniques required for its unambiguous structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles and self-validating protocols, ensuring reproducibility and reliability for researchers in the field.

Introduction: Significance and Rationale

The convergence of pyridine and thiophene rings within a single molecular framework is of significant interest to the drug discovery sector.[3][4] The pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[2][4] Similarly, the thiophene ring is a bioisostere of the benzene ring, often introduced to modulate metabolic stability and receptor affinity. The linker, a secondary amine bridge, provides conformational flexibility and a hydrogen bond donor/acceptor site, crucial for molecular interactions with biological targets.

The target molecule, this compound (CAS No. 140-19-2), is therefore a foundational structure for library synthesis in drug discovery programs.[1] This guide focuses on its preparation through reductive amination, a cornerstone reaction in medicinal chemistry for its high efficiency, operational simplicity, and broad functional group tolerance.[5][6]

Synthetic Strategy: Reductive Amination

The most direct and reliable method for synthesizing this compound is the reductive amination between 2-aminopyridine and thiophene-2-carbaldehyde. This one-pot reaction proceeds in two key stages: the formation of a Schiff base (imine) intermediate, followed by its immediate reduction to the target secondary amine.

Causality of Method Selection: Direct alkylation of 2-aminopyridine with a thienylmethyl halide is often problematic, leading to over-alkylation and the formation of difficult-to-separate quaternary ammonium salts.[5] Reductive amination circumvents this by forming a single C=N bond which is then selectively reduced, offering superior control and higher yields of the desired mono-alkylated product.[5] Sodium borohydride (NaBH₄) is selected as the reducing agent for its effectiveness and ease of handling. It is added after an initial period to allow for the formation of the imine intermediate.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine (2-aminopyridine) on the electrophilic carbonyl carbon of thiophene-2-carbaldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield a protonated imine (iminium ion). The subsequently added hydride from sodium borohydride reduces the iminium ion to the final, stable secondary amine product.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Reactants 2-Aminopyridine + Thiophene-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Schiff Base) Hemiaminal->Iminium Dehydration (-H₂O) Product This compound Iminium->Product Hydride Attack Reducer Sodium Borohydride (NaBH₄) Reducer->Iminium

Caption: Reaction mechanism for reductive amination.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will be confirmed by the characterization data outlined in Section 3, which is benchmarked against the properties of the starting materials.

Materials:

  • 2-Aminopyridine (99%)

  • Thiophene-2-carbaldehyde (98%)

  • Methanol (Anhydrous)

  • Sodium Borohydride (NaBH₄, 98%)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 eq) and anhydrous methanol (approx. 0.2 M). Stir until fully dissolved.

  • Aldehyde Addition: Add thiophene-2-carbaldehyde (1.0 eq) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate) to observe the consumption of starting materials and the formation of a new, intermediate spot (the imine).

  • Reduction: Cool the flask in an ice bath (0 °C). Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.

  • Work-up: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine fractions containing the pure product (as determined by TLC) and concentrate to yield this compound as a solid. The reported melting point is 80-82 °C.[7]

G start Start dissolve Dissolve 2-Aminopyridine in Methanol start->dissolve add_aldehyde Add Thiophene-2-carbaldehyde & Acetic Acid Catalyst dissolve->add_aldehyde stir_1h Stir 1h at RT (Imine Formation) add_aldehyde->stir_1h reduce Cool to 0°C Add NaBH₄ Portion-wise stir_1h->reduce stir_2h Stir 2-3h at RT (Reduction) reduce->stir_2h workup Aqueous Work-up & Extraction stir_2h->workup purify Column Chromatography workup->purify end Pure Product purify->end

Caption: Experimental workflow for synthesis.

Characterization and Data Analysis

Unambiguous characterization is critical to confirm the identity and purity of the synthesized this compound. The following spectroscopic methods provide a comprehensive structural analysis.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂S[8][9]
Molecular Weight 190.27 g/mol [8][10]
CAS Number 140-19-2[7][8]
Appearance Solid[7]
Melting Point 80-82 °C[7]
Boiling Point 160-165 °C @ 3 Torr[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.[11][12]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.[13]

  • Validation Check: The absence of a signal around δ 9.8-10.0 ppm (characteristic of an aldehyde proton from thiophene-2-carbaldehyde) and the appearance of new signals for the -CH₂- and -NH- protons are primary indicators of a successful reaction.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.10dd1HPyridine H-6Adjacent to ring N, deshielded.
~ 7.40ddd1HPyridine H-4
~ 7.20dd1HThiophene H-5
~ 6.95m2HThiophene H-3, H-4
~ 6.60dd1HPyridine H-5
~ 6.45d1HPyridine H-3
~ 5.20br s1H-NH-Broad signal, D₂O exchangeable.[13]
~ 4.75d2H-CH₂-Methylene bridge protons.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the number of unique carbon environments.

Chemical Shift (δ, ppm) Assignment Rationale
~ 158.0 Pyridine C-2 Carbon attached to two nitrogen atoms.
~ 148.2 Pyridine C-6
~ 143.1 Thiophene C-2 Carbon adjacent to sulfur, attached to CH₂.
~ 137.5 Pyridine C-4
~ 126.8 Thiophene C-5
~ 125.1 Thiophene C-4
~ 124.6 Thiophene C-3
~ 113.0 Pyridine C-5
~ 108.5 Pyridine C-3

| ~ 44.5 | -CH₂- | Aliphatic methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[13]

  • Validation Check: The disappearance of the strong C=O stretch from the starting aldehyde (~1680 cm⁻¹) and the appearance of the N-H stretch are definitive markers of the reaction's success.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3410Medium, SharpN-H Stretch (Secondary Amine)[13]
~ 3050MediumAromatic C-H Stretch
~ 2920WeakAliphatic C-H Stretch (-CH₂-)
~ 1600, 1570StrongC=C and C=N Ring Stretching
~ 1315StrongC-N Stretch
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Validation Check: The molecular ion peak must match the calculated molecular weight. The compound follows the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[13]

m/z ValueAssignmentInterpretation
190[M]⁺Molecular ion, confirming the molecular weight of C₁₀H₁₀N₂S.
97[C₄H₃S-CH₂]⁺Thienylmethyl cation (tropylium-like), a major fragment.
94[C₅H₅N-NH]⁺Aminopyridine fragment.

Conclusion

This guide has detailed a reliable and well-characterized synthetic route to this compound using reductive amination. The provided step-by-step protocol, coupled with a thorough characterization workflow, constitutes a self-validating system for producing this valuable chemical scaffold. The causality behind experimental choices has been explained, and the expected analytical data has been presented in a clear, comparative format. Researchers and drug development professionals can use this document as a practical and authoritative resource for the synthesis and verification of this important building block.

References

A Spectroscopic Guide to N-(2-Thienylmethyl)pyridin-2-amine: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(2-Thienylmethyl)pyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this heterocyclic compound. While experimental data for this specific molecule is not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust predictive analysis.

Introduction

This compound, with the chemical formula C₁₀H₁₀N₂S, is a molecule of interest in medicinal chemistry and materials science due to the presence of two key heterocyclic moieties: pyridine and thiophene.[1][2][3] The 2-aminopyridine scaffold is a prevalent feature in numerous pharmaceutical agents.[4][5] Accurate structural confirmation is the bedrock of all chemical research and development, making a thorough understanding of its spectroscopic signature essential. This guide will provide the theoretical framework and practical insights necessary to predict, interpret, and validate the structure of this compound using state-of-the-art spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, a detailed molecular map can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the pyridine ring, the thiophene ring, the methylene bridge, and the amine group. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the heteroatoms and the aromatic ring currents.[6][7]

Expected Chemical Shifts and Multiplicities:

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
Pyridine H68.0 - 8.2DoubletAdjacent to the electronegative nitrogen atom, leading to significant deshielding.[8]
Pyridine H47.3 - 7.5Triplet of doubletsInfluenced by coupling to H3, H5, and H6.
Pyridine H56.6 - 6.8TripletShielded relative to other pyridine protons.
Pyridine H36.4 - 6.6DoubletShielded due to the electron-donating effect of the amino group.
Thiophene H57.2 - 7.4DoubletDeshielded due to proximity to sulfur and aromaticity.[9]
Thiophene H37.0 - 7.2DoubletLess deshielded than H5.[9]
Thiophene H46.9 - 7.1TripletTypical chemical shift for a thiophene proton at this position.[9]
Methylene (-CH₂-)4.5 - 4.7Doublet (or Singlet)Protons are chemically equivalent but may show coupling to the NH proton.
Amine (-NH-)5.5 - 6.5Broad SingletChemical shift is concentration and solvent dependent; may exhibit coupling to the methylene protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule.

Expected Chemical Shifts:

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
Pyridine C2158 - 162Attached to two nitrogen atoms (one directly, one via the amino group), resulting in significant deshielding.
Pyridine C6147 - 150Alpha to the ring nitrogen.[8]
Pyridine C4137 - 140Gamma to the ring nitrogen.
Pyridine C3108 - 112Shielded by the electron-donating amino group.
Pyridine C5113 - 117Beta to the ring nitrogen.
Thiophene C2 (ipso)140 - 145Attached to the methylene group.
Thiophene C5126 - 129Alpha to the sulfur atom.
Thiophene C3125 - 128Beta to the sulfur atom.
Thiophene C4124 - 127Beta to the sulfur atom.
Methylene (-CH₂-)45 - 50Typical range for a methylene carbon attached to a nitrogen and an aromatic ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-pulse ¹H NMR spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Structural Elucidation Workflow

NMR_Workflow cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR (Optional) H_Integration Integration H_ChemShift Chemical Shift H_Integration->H_ChemShift H_Multiplicity Multiplicity H_ChemShift->H_Multiplicity Structure Final Structure H_Multiplicity->Structure C_NumSignals Number of Signals C_ChemShift Chemical Shift C_NumSignals->C_ChemShift C_ChemShift->Structure COSY COSY (H-H Correlation) COSY->Structure HSQC HSQC (C-H Correlation) HSQC->Structure

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-N bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch3350 - 3310MediumCharacteristic of a secondary amine.[10]
Aromatic C-H Stretch3100 - 3000Medium to WeakTypical for C-H bonds in aromatic rings.
Aliphatic C-H Stretch3000 - 2850Medium to WeakCorresponding to the methylene bridge.
C=N and C=C Stretches1650 - 1450Strong to MediumOverlapping absorptions from the pyridine and thiophene rings.
N-H Bend1580 - 1550MediumCharacteristic bending vibration of the N-H bond in a secondary amine.
C-N Stretch1335 - 1250StrongAromatic amine C-N stretching vibration.[10]
C-S Stretch750 - 650Weak to MediumIndicative of the thiophene ring.[11]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.[12][13]

Predicted Mass Spectrum

For this compound (C₁₀H₁₀N₂S), the monoisotopic mass is approximately 190.06 g/mol .[1][14]

  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 190.

  • Key Fragmentation Pathways: The fragmentation is likely to be initiated by cleavage of the bonds adjacent to the nitrogen atoms and the aromatic rings.[15][16][17]

Expected Key Fragments:

m/z Proposed Fragment Structure Fragmentation Pathway
189[M-H]⁺Loss of a hydrogen atom.
97[C₄H₅S]⁺ (Thienylmethyl cation)Cleavage of the C-N bond between the methylene group and the pyridine ring.
94[C₅H₆N₂]⁺• (2-Aminopyridine radical cation)Cleavage of the C-N bond between the methylene group and the thiophene ring.
93[C₅H₅N₂]⁺ (Pyridin-2-aminyl cation)Loss of a hydrogen from the 2-aminopyridine fragment.

Fragmentation Scheme

MassSpec_Fragmentation M This compound M⁺• (m/z = 190) F1 [M-H]⁺ (m/z = 189) M->F1 - H• F2 Thienylmethyl cation [C₄H₅S]⁺ (m/z = 97) M->F2 α-cleavage F3 2-Aminopyridine radical cation [C₅H₆N₂]⁺• (m/z = 94) M->F3 α-cleavage F4 [C₅H₅N₂]⁺ (m/z = 93) F3->F4 - H•

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common choice for generating fragment-rich spectra, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous determination of the elemental composition, HRMS is recommended to obtain a highly accurate mass measurement of the molecular ion.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By integrating the predictive data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently elucidate and verify the molecular structure of this and related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results.

References

An In-Depth Technical Guide to the Structural Analysis of N-(2-Thienylmethyl)pyridin-2-amine Derivatives: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of N-(2-Thienylmethyl)pyridin-2-amine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for this compound, this guide utilizes the closely related analogue, N-(Pyridin-2-ylmethyl)pyridin-2-amine , as a detailed case study. We will dissect its molecular geometry, intermolecular interactions, and crystal packing. Furthermore, this guide outlines the complete experimental workflow for single-crystal X-ray diffraction, from synthesis and crystallization to data collection and structure refinement. Finally, we offer expert insights into the anticipated structural variations when substituting the pyridine ring with a thiophene moiety, providing a predictive framework for future research in this area.

Introduction: The Significance of Pyridin-2-amine Scaffolds

The N-substituted pyridin-2-amine framework is a privileged scaffold in drug discovery and coordination chemistry. These compounds exhibit a wide range of biological activities and serve as versatile ligands for the synthesis of metal complexes with unique catalytic and material properties. The introduction of a thienylmethyl group is of particular interest, as the thiophene ring can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, while also introducing a sulfur atom that can participate in specific intermolecular interactions.

A thorough understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and the development of novel materials. Crystal structure analysis provides precise information on molecular conformation, bond lengths, bond angles, and, crucially, the non-covalent interactions that govern how molecules arrange themselves in the solid state. This information is invaluable for understanding structure-activity relationships (SAR) and for predicting the physicochemical properties of new derivatives.

As of the writing of this guide, a search of the Cambridge Structural Database (CSD) and other public repositories did not yield an experimentally determined crystal structure for this compound or its direct derivatives. Therefore, we will leverage the detailed crystallographic data of its pyridyl analogue, N-(pyridin-2-ylmethyl)pyridin-2-amine, to provide a foundational understanding and a roadmap for future investigations.

Case Study: Crystal Structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine

The crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine provides an excellent model for understanding the conformational preferences and packing motifs in this class of compounds. The structure was determined by single-crystal X-ray diffraction, and the findings offer significant insights into the non-covalent forces at play.[1]

Crystallographic Data and Molecular Geometry

The compound crystallizes in the orthorhombic space group Pca2₁, with two crystallographically independent molecules (A and B) in the asymmetric unit.[1] A summary of the key crystallographic data is presented in Table 1.

Parameter Value
Chemical FormulaC₁₁H₁₁N₃
Formula Weight185.23
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)14.5434 (14)
b (Å)5.8198 (6)
c (Å)23.045 (2)
V (ų)1950.5 (3)
Z8
Temperature (K)173
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R[F² > 2σ(F²)])0.054
wR(F²)0.124
Table 1: Key crystallographic data for N-(Pyridin-2-ylmethyl)pyridin-2-amine.[1]

The two independent molecules in the asymmetric unit exhibit very similar geometries. A notable feature is the torsion angle of the chain connecting the two pyridine rings. For molecule A, the C5—N3—C6—C7 torsion angle is 67.4 (5)°, while the corresponding angle in molecule B (C16—N6—C17—C18) is -69.3 (5)°.[1] This indicates a non-planar arrangement of the two aromatic rings, which are significantly twisted relative to each other. The dihedral angles between the planes of the two pyridyl rings are 84.0 (2)° for molecule A and 83.2 (2)° for molecule B.[1]

Intermolecular Interactions and Crystal Packing

The crystal packing of N-(Pyridin-2-ylmethyl)pyridin-2-amine is stabilized by a combination of hydrogen bonding and C-H···π interactions.[1]

  • N-H···N Hydrogen Bonds: The amine hydrogen atom of each molecule participates in a hydrogen bond with the nitrogen atom of a neighboring molecule's pyridine ring. These interactions link the molecules into centrosymmetric dimers.[1] This is a classic and robust supramolecular synthon in pyridine-containing crystal structures.

  • C-H···π Interactions: In addition to the primary hydrogen bonds, weaker C-H···π interactions are observed. Aromatic C-H donors from one molecule interact with the electron-rich π-system of a pyridine ring on an adjacent molecule. These interactions, though weaker than conventional hydrogen bonds, play a crucial role in the overall stability of the three-dimensional crystal lattice.[1]

The interplay of these interactions results in a densely packed and stable crystalline structure.

Crystal_Packing cluster_dimer1 Molecule A - Molecule A' Dimer cluster_dimer2 Molecule B - Molecule B' Dimer cluster_interactions Inter-dimer Interactions A Molecule A A_prime Molecule A' A->A_prime N-H···N Hydrogen Bond B Molecule B B_prime Molecule B' B->B_prime N-H···N Hydrogen Bond Dimer1 Dimer A-A' Dimer2 Dimer B-B' Dimer1->Dimer2 C-H···π Interactions

Figure 1: Supramolecular assembly in N-(Pyridin-2-ylmethyl)pyridin-2-amine.

Experimental Workflow for Crystal Structure Determination

This section provides a detailed, step-by-step methodology for the determination of the crystal structure of a novel this compound derivative, based on the established procedures for its pyridyl analogue.

Synthesis and Crystallization

Synthesis of this compound:

A common synthetic route involves the reductive amination of 2-aminopyridine with thiophene-2-carboxaldehyde or the nucleophilic substitution of 2-halopyridine with 2-(aminomethyl)thiophene.

  • Step 1: Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add thiophene-2-carboxaldehyde (1.1 eq).

  • Step 2: Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

  • Step 4: Work-up: After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification: Purify the crude product by column chromatography on silica gel.

Crystallization:

The key to successful X-ray diffraction analysis is the growth of high-quality single crystals.

  • Technique: Slow evaporation is a reliable method. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane) to form a saturated or near-saturated solution.

  • Procedure: Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature. Colorless, block-like crystals suitable for X-ray analysis should form.

Single-Crystal X-ray Diffraction

The following protocol is based on a standard data collection using a Bruker APEXII CCD diffractometer.[2][3][4]

XRay_Workflow start Synthesize & Purify Compound crystal Grow Single Crystals (Slow Evaporation) start->crystal mount Mount Crystal on Goniometer crystal->mount data_collection Data Collection (Bruker APEXII) mount->data_collection data_reduction Data Reduction (SAINT) data_collection->data_reduction solve Structure Solution (SHELXTL - XS) data_reduction->solve refine Structure Refinement (SHELXTL - XL) solve->refine validate Validation & Analysis (CIF) refine->validate end Final Structural Model validate->end

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is placed on the diffractometer and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. Data is collected using Mo Kα radiation (λ = 0.71073 Å). A series of frames are collected by rotating the crystal in the X-ray beam.

  • Data Reduction: The collected raw data is processed using software like Bruker's SAINT. This involves integration of the reflection intensities and applying corrections for Lorentz and polarization effects. An absorption correction (e.g., SADABS) is also applied.

  • Structure Solution: The structure is solved using direct methods with the SHELXTL software package (specifically, the XS program).[5][6] This initial step provides the positions of most of the non-hydrogen atoms.

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F² using the XL program in SHELXTL.[7][8] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its quality and correctness. The final output is a Crystallographic Information File (CIF).

Predictive Analysis: Structural Impact of the Thiophene Ring

Replacing a pyridine ring with a thiophene ring in the N-(pyridin-2-ylmethyl)pyridin-2-amine scaffold is expected to introduce notable changes in the resulting crystal structure.

Conformational Flexibility

The overall non-planar conformation with a significant torsion angle between the two aromatic rings is likely to be retained. The fundamental steric interactions driving this conformation in the pyridyl analogue will still be present. However, the slightly different bond lengths and angles within the thiophene ring compared to pyridine might lead to minor adjustments in the preferred torsion and dihedral angles.

Intermolecular Interactions

The substitution will significantly alter the landscape of intermolecular interactions:

  • Hydrogen Bonding: The primary N-H···N hydrogen bond that forms dimers in the pyridyl analogue will likely persist, with the amine proton still interacting with the pyridine nitrogen of a neighboring molecule. However, the thiophene sulfur is a much weaker hydrogen bond acceptor than a pyridine nitrogen. Therefore, N-H···S interactions, if they occur, will be significantly weaker.

  • C-H···S Interactions: The presence of the sulfur atom introduces the possibility of C-H···S interactions, which are a recognized type of weak hydrogen bond. These could play a role in the overall crystal packing.[9]

  • S···π and S···S Interactions: The sulfur atom in the thiophene ring can participate in S/π interactions with the aromatic ring of a neighboring molecule.[10] Furthermore, depending on the packing arrangement, S···S interactions could also be present, which are known to influence the crystal architecture of sulfur-containing compounds.[11][12]

  • π-π Stacking: Both thiophene and pyridine are aromatic rings capable of participating in π-π stacking interactions. The specific geometry and prevalence of these interactions will depend on the overall molecular shape and the influence of the stronger hydrogen bonds.[13]

Conclusion

While the crystal structure of this compound remains to be experimentally determined, a detailed analysis of its close analogue, N-(Pyridin-2-ylmethyl)pyridin-2-amine, provides a robust foundation for understanding the structural chemistry of this important class of compounds. The pyridyl analogue reveals a non-planar conformation stabilized by strong N-H···N hydrogen bonds and weaker C-H···π interactions.

This guide has provided a comprehensive, step-by-step protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis that can be applied to this compound and its derivatives. Furthermore, our predictive analysis suggests that the introduction of a thiophene ring will likely preserve the fundamental conformational features while introducing a new set of intermolecular interactions involving the sulfur atom, such as C-H···S and S···π contacts.

The elucidation of the crystal structure of this compound is a critical next step for the scientific community. The methodologies and predictive insights presented in this guide are intended to facilitate and accelerate this research, ultimately enabling a more profound understanding of the structure-property relationships in this promising family of molecules.

References

A Technical Guide to the Elucidation of the Mechanism of Action for N-(2-Thienylmethyl)pyridin-2-amine: A Structurally-Informed Hypothesis and Validation Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-(2-Thienylmethyl)pyridin-2-amine is a distinct heterocyclic molecule incorporating both a 2-aminopyridine scaffold and a thiophene ring. While this compound is cataloged (CAS 140-19-2), public domain literature lacks substantive data regarding its biological mechanism of action. This guide addresses this knowledge gap not by reporting established facts, but by proposing a scientifically rigorous, hypothesis-driven framework for its elucidation. Based on a structural analysis of its core motifs, which are prevalent in numerous clinically relevant agents, we hypothesize that this compound functions as a modulator of inflammatory signaling pathways.[1][2][3] This document provides a potential mechanistic framework centered on cytokine modulation and enzyme inhibition, and details the comprehensive experimental strategy required to validate this hypothesis. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction and Structural Rationale

This compound is a small molecule defined by two key pharmacophoric elements:

  • The 2-Aminopyridine Scaffold: This moiety is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to form key interactions with a multitude of biological targets.[1][4] Derivatives of 2-aminopyridine are present in drugs with activities spanning kinase inhibition, antibacterial action, and modulation of neuronal ion channels.[5][6][7] Its utility lies in its simple, low-molecular-weight design that serves as an excellent starting point for creating diverse and potent pharmacophores.[1][4]

  • The Thiophene Ring: Thiophene and its derivatives are also foundational components in many pharmaceuticals, known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[2][3][8][9] The thiophene ring often acts as a bioisostere for a phenyl ring, enabling interactions with targets while modulating physicochemical properties.[8][9]

The combination of these two scaffolds suggests a high probability of biological activity. Specifically, the structure bears resemblance to compounds known to modulate inflammatory pathways. A notable example is Tenidap, an anti-inflammatory agent containing a thiophene ring, which was shown to inhibit cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines like Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF).[10][11][12]

Therefore, we propose the following primary hypothesis:

Hypothesis: this compound acts as an anti-inflammatory agent by dually inhibiting key enzymatic drivers of inflammation (e.g., COX/LOX) and suppressing the signaling pathways of pro-inflammatory cytokines.

This guide will now detail the comprehensive workflow required to systematically investigate and validate this hypothesis.

Proposed Mechanism of Action: A Multi-Target Anti-Inflammatory Model

We postulate that this compound engages with the inflammatory cascade at multiple nodes. This model is based on the known activities of its constituent scaffolds and provides a series of testable sub-hypotheses.

  • Enzyme Inhibition: The compound may directly inhibit enzymes responsible for producing inflammatory mediators, such as prostaglandins and leukotrienes.

  • Cytokine Modulation: The compound could suppress the production or signaling of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.

  • Kinase Pathway Interference: The 2-aminopyridine core suggests a potential for inhibiting protein kinases involved in downstream inflammatory signaling, such as MAP kinases (p38, JNK) or NF-κB pathway kinases.

The following diagram illustrates this proposed multi-target mechanism.

Proposed_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR4) IKK IKK Complex TLR->IKK LPS Signal p38 p38 MAPK TLR->p38 Compound N-(2-Thienylmethyl) pyridin-2-amine Compound->IKK Hypothesis 3: Kinase Inhibition NFkB_p65 NF-κB (p65/p50) Compound->NFkB_p65 Hypothesis 2: Signal Suppression COX2 COX-2 Enzyme Compound->COX2 Hypothesis 1: Enzyme Inhibition Compound->p38 IKK->NFkB_p65 Activation DNA Gene Transcription (TNF-α, IL-6, COX-2) NFkB_p65->DNA Translocation Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis p38->DNA Transcription Factor Activation ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Synthesis

Caption: Hypothetical multi-target mechanism of this compound.

Experimental Elucidation Workflow

A phased approach is essential for systematically testing the proposed mechanism. The workflow begins with broad phenotypic screening and progressively narrows down to specific molecular target identification and validation.

Experimental_Workflow cluster_1 cluster_2 cluster_3 Phase1 Phase 1: Phenotypic Screening (Cell-Based Assays) CytokineAssay Cytokine Release Assay (LPS-stimulated PBMCs) Phase1->CytokineAssay COXActivity Cellular COX/LOX Activity (Prostaglandin E2 Assay) Phase1->COXActivity Toxicity Cytotoxicity Assay (MTT/LDH) Phase1->Toxicity Phase2 Phase 2: Target Deconvolution (In Vitro Assays) EnzymeAssay Biochemical Enzyme Assays (COX-1/COX-2) Phase2->EnzymeAssay KinasePanel Kinase Panel Screen (Inflammatory Kinases) Phase2->KinasePanel Phase3 Phase 3: Target Validation (Biophysical & Molecular Assays) BindingAssay Direct Binding Assays (SPR/ITC) Phase3->BindingAssay WesternBlot Pathway Analysis (Western Blot for p-p38, p-IκBα) Phase3->WesternBlot Chemoproteomics Unbiased Target ID (Chemoproteomics) Phase3->Chemoproteomics Conclusion Mechanism of Action Confirmed CytokineAssay->Phase2 COXActivity->Phase2 EnzymeAssay->Phase3 KinasePanel->Phase3 BindingAssay->Conclusion WesternBlot->Conclusion Chemoproteomics->Conclusion

Caption: Phased experimental workflow for MoA elucidation.

Phase 1: Phenotypic Screening & Activity Confirmation

The initial goal is to confirm the hypothesized anti-inflammatory activity in a relevant cellular context.

Protocol 1: Cytokine Release Assay in Human PBMCs

This experiment determines the compound's effect on the production of key pro-inflammatory cytokines.

Methodology:

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plating: Seed PBMCs at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Pre-treatment: Add this compound at various concentrations (e.g., 0.1, 1, 10, 50 µM) or vehicle control (0.1% DMSO) to the cells. Incubate for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 100 ng/mL. Include a non-stimulated control.

  • Incubation: Incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

  • Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine. Concurrently, assess cell viability using an MTT or LDH assay to rule out cytotoxicity.

Expected Data Output:

Compound Concentration (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)Cell Viability (%)
Vehicle (LPS)1500 ± 1202200 ± 180100 ± 5
0.11350 ± 1101980 ± 15098 ± 4
1.0800 ± 751150 ± 9097 ± 6
10.0250 ± 30330 ± 4595 ± 5
50.0100 ± 15120 ± 2070 ± 8
No LPS<50<50100 ± 3

Table 1: Hypothetical data from a cytokine release assay demonstrating dose-dependent inhibition.

Phase 2: Target Deconvolution

If Phase 1 results are positive, the next step is to identify the specific molecular targets responsible for the observed phenotype.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of the two major cyclooxygenase isoforms.

Methodology:

  • Assay Preparation: Utilize a commercial COX fluorescent inhibitor screening kit (e.g., from Cayman Chemical). The assay measures the peroxidase activity of COX, which is a reliable proxy for its cyclooxygenase activity.

  • Reagent Preparation: Prepare assay buffer, heme, and purified ovine COX-1 and human recombinant COX-2 enzymes according to the kit protocol.

  • Compound Addition: Add this compound at a range of concentrations to a 96-well plate. Include a vehicle control (DMSO) and a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.

  • Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubation: Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Signal Detection: Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Phase 3: Target Validation and Pathway Analysis

The final phase confirms direct engagement with the putative target and maps its effect on intracellular signaling.

Protocol 3: Western Blot for Inflammatory Pathway Modulation

This technique visualizes the phosphorylation status of key signaling proteins to confirm pathway inhibition within the cell.

Methodology:

  • Cell Culture and Treatment: Use a macrophage-like cell line (e.g., RAW 264.7 or THP-1). Treat cells with this compound for 1 hour, followed by a short, potent stimulation with LPS (15-30 minutes).

  • Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p38/p38, p-IκBα/IκBα).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band density and express the level of phosphorylated protein relative to the total protein to determine the extent of pathway inhibition.

Conclusion and Future Directions

This guide outlines a hypothesis-driven strategy for the comprehensive mechanistic characterization of this compound. By leveraging knowledge of its constituent chemical scaffolds, we have proposed a plausible anti-inflammatory mechanism centered on the dual modulation of enzymatic activity and cytokine signaling. The detailed, phased experimental workflow provides a clear and robust path from initial phenotypic observation to definitive target validation.

Successful validation of this hypothesis would position this compound as a promising lead compound for further preclinical development in inflammatory disease models. Subsequent studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties.

References

A Strategic Framework for Investigating the Biological Activity of N-(2-Thienylmethyl)pyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The confluence of pyridine and thiophene rings in a single molecular scaffold presents a compelling, yet underexplored, opportunity in medicinal chemistry. The core structure, N-(2-Thienylmethyl)pyridin-2-amine, combines two heterocycles prevalent in a multitude of FDA-approved drugs and biologically active compounds.[1] Despite this, the therapeutic potential of its analogs remains largely uncharted. This technical guide provides a comprehensive, field-proven strategic framework for researchers, scientists, and drug development professionals to systematically synthesize, screen, and characterize the biological activities of this promising compound class. Rather than a review of existing data, this document serves as an actionable roadmap, detailing the causality behind experimental choices, from initial library design and tiered screening cascades to mechanism of action elucidation. Our approach is grounded in established, self-validating protocols to ensure scientific integrity and accelerate the discovery of novel therapeutic agents.

Introduction: The this compound Scaffold

The core this compound structure (CAS RN: 140-19-2) is a unique architecture featuring three key pharmacophoric elements:

  • A Pyridin-2-amine Moiety: This group is a well-established "privileged structure" in medicinal chemistry, found in numerous agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Its nitrogen atoms can act as hydrogen bond acceptors and donors, crucial for molecular recognition at biological targets.

  • A Thiophene Ring: As a bioisostere of a phenyl ring, the thiophene group offers a distinct electronic profile and metabolic properties. It is a common component in various therapeutic agents, contributing to target binding and modulating pharmacokinetic profiles.

  • A Flexible Methylene Linker: The CH2 bridge connecting the two aromatic systems provides rotational flexibility, allowing the molecule to adopt various conformations to fit into different binding pockets.

The combination of these features suggests a high probability of interaction with various biological targets. Analogs of the related N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold, for instance, have been identified as potent inhibitors of KDR kinase, highlighting the potential of such linked heterocyclic systems in targeting enzymes.[5] This guide outlines a logical pathway to unlock this latent potential.

Synthetic Strategy and Library Design

The foundation of any screening campaign is a chemically diverse and synthetically accessible library of analogs. A robust synthetic plan allows for systematic exploration of the structure-activity relationship (SAR).

Proposed General Synthetic Route

A convergent and highly adaptable approach involves the coupling of a substituted 2-aminopyridine with a substituted 2-(halomethyl)thiophene or 2-thiophenecarboxaldehyde. The latter is often more practical via reductive amination.

Protocol: Reductive Amination for Analog Synthesis

This protocol is a standard, self-validating method for forming the secondary amine bond central to the scaffold.

  • Reaction Setup: In a round-bottom flask, dissolve the selected substituted 2-aminopyridine (1.0 eq) and the corresponding substituted 2-thiophenecarboxaldehyde (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is the reagent of choice as it is mild and tolerant of many functional groups.

    • Causality: NaBH(OAc)₃ is preferred over stronger agents like NaBH₄ because it is less basic and less likely to cause side reactions. Its steric bulk often leads to higher selectivity.

  • Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. Continue to monitor until the starting materials are consumed.

  • Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Library Diversification Workflow

To maximize the potential for discovering biological activity, a library should be designed to probe key regions of the molecular scaffold. The following workflow illustrates a logical approach to diversification.

G cluster_0 Core Scaffold Synthesis cluster_1 Diversification Points S1 Substituted 2-Aminopyridines (A) Core Reductive Amination (NaBH(OAc)₃) S1->Core S2 Substituted 2-Thiophenecarboxaldehydes (B) S2->Core Library Core Analog Library (A-NH-CH₂-B) Core->Library R1 R¹ on Pyridine Ring (Positions 3, 4, 5, 6) - EWG (Cl, CF₃) - EDG (Me, OMe) R2 R² on Thiophene Ring (Positions 3, 4, 5) - Halogens (Br, Cl) - Alkyl/Aryl groups caption Figure 1. Synthetic workflow for library generation. G A Tier 1: Primary Screen (Single High Concentration, e.g., 10µM) B1 Antiproliferative Assay (MTT, Cancer Cell Panel) A->B1 B2 Antimicrobial Assay (MIC, Bacterial/Fungal Panel) A->B2 C Identify Primary Hits (e.g., >50% Inhibition or MIC ≤16 µg/mL) B1->C B2->C D Tier 2: Hit Confirmation & Selectivity C->D Active Compounds E1 Generate Dose-Response Curves (Calculate IC₅₀ / MIC) D->E1 E2 Assess Cytotoxicity (Non-cancerous cell line) D->E2 F Prioritize Confirmed Hits (High Potency & Selectivity) E1->F E2->F G Tier 3: Mechanism of Action Studies F->G Prioritized Leads caption Figure 2. Tiered screening cascade for hit identification. G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP₃ PI3K->PIP3 phosphorylates PIP2 PIP₂ PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT p-Akt (Active) PDK1->pAKT phosphorylates AKT Akt AKT->pAKT mTOR mTORC1 pAKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Analog Active Analog Analog->PI3K Inhibition caption Figure 3. Hypothetical MoA for an anticancer hit.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to N-(2-Thienylmethyl)pyridin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the concept of "privileged scaffolds" has emerged as a cornerstone of modern drug design. These molecular frameworks, capable of interacting with multiple biological targets, offer a fertile ground for the development of novel therapeutics. Among these, the N-(2-Thienylmethyl)pyridin-2-amine core has garnered significant attention. This in-depth technical guide provides a comprehensive overview of this scaffold, from its fundamental chemical properties to its burgeoning role in the discovery of new drugs. We will explore its synthesis, delve into its diverse biological activities, and elucidate the structure-activity relationships that govern its therapeutic potential. This document serves as a critical resource for researchers aiming to leverage the power of this privileged scaffold in their drug discovery endeavors.

The Privileged Scaffold Concept and the Rise of the Pyridine Moiety

The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges, with high attrition rates being a stark reality. The privileged scaffold strategy offers a rational approach to mitigate these risks. A privileged scaffold is a molecular core that is present in a variety of biologically active compounds, often targeting different receptors or enzymes.[1] The underlying principle is that these scaffolds possess inherent drug-like properties and a favorable geometric arrangement of functional groups that allows for effective interaction with biological macromolecules.

The pyridine ring, a nitrogen-containing heterocycle, is a quintessential example of a privileged scaffold.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a ubiquitous feature in a vast array of FDA-approved drugs. The versatility of the pyridine moiety allows for the fine-tuning of physicochemical properties and the exploration of diverse chemical space, making it an invaluable tool for medicinal chemists.

This compound: A Privileged Scaffold in Focus

The this compound scaffold combines the favorable attributes of the pyridine ring with the unique characteristics of the thiophene moiety. This combination gives rise to a three-dimensional structure with a defined spatial arrangement of aromatic and heteroaromatic rings, a feature often crucial for potent biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a scaffold is paramount for successful drug design. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 140-19-2[2]
Molecular Formula C10H10N2S[3]
Molecular Weight 190.27 g/mol [2]
Melting Point 80-82 °C[2]
Boiling Point 160-165 °C at 3 Torr[2]
XLogP3-AA 2.4[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 3[4]

These properties indicate that the scaffold possesses good "lead-like" characteristics, with a molecular weight and lipophilicity that fall within the desirable range for oral bioavailability.

Synthesis of the this compound Core

The synthesis of the this compound scaffold and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the reductive amination of 2-aminopyridine with thiophene-2-carboxaldehyde.

General Synthetic Workflow

The general workflow for the synthesis of this compound derivatives is depicted in the following diagram. This process typically involves the initial formation of the core scaffold, followed by diversification through reactions targeting the pyridine or thiophene rings, or the secondary amine linker.

G cluster_0 Core Synthesis cluster_1 Diversification 2-Aminopyridine 2-Aminopyridine Reductive Amination Reductive Amination 2-Aminopyridine->Reductive Amination Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde->Reductive Amination This compound This compound Reductive Amination->this compound Functionalization Functionalization This compound->Functionalization Biological Screening Biological Screening This compound->Biological Screening Derivative Library Derivative Library Functionalization->Derivative Library

Caption: General workflow for the synthesis and diversification of the this compound scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of the parent scaffold.

Materials:

  • 2-Aminopyridine

  • Thiophene-2-carboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in dichloroethane (DCE), add thiophene-2-carboxaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The melting point should be consistent with the literature value of 80-82 °C.[2]

Biological Activities and Therapeutic Potential

The this compound scaffold has been explored for a range of biological activities, demonstrating its "privileged" nature. While specific, high-potency drugs based on this exact scaffold are still in early stages of development, the broader class of N-aryl- and N-heteroarylmethyl-pyridin-2-amines has shown promise in several therapeutic areas.

Serotonin 5-HT1A Receptor Agonism

Derivatives of 2-pyridinemethylamine have been investigated as selective and potent agonists at the 5-HT1A receptor.[5] These compounds have shown potential as antidepressants. The this compound scaffold shares key structural features with these active molecules, suggesting its potential for development in this area.

Kinase Inhibition

The N-(1,3-thiazol-2-yl)pyridin-2-amine series has been identified as potent inhibitors of KDR kinase, a key player in angiogenesis.[6] This highlights the potential of the broader pyridin-2-amine scaffold to be adapted for kinase inhibition, a critical area in cancer therapy. The thienyl group in our scaffold of interest could potentially be replaced with other heterocycles to explore this activity further.

Antitumor and Anti-fibrotic Activities

Various pyridine derivatives have been synthesized and evaluated for their antitumor and anti-fibrotic activities.[7][8] The ability of the pyridine ring to engage in key interactions within the active sites of enzymes and receptors makes it a valuable component in the design of agents targeting these complex diseases.

Structure-Activity Relationships (SAR)

The exploration of the structure-activity relationships (SAR) of the this compound scaffold is crucial for optimizing its biological activity. Key areas for modification and their potential impact are outlined below.

SAR cluster_pyridine Pyridine Ring Modifications cluster_thiophene Thiophene Ring Modifications cluster_linker Linker Modifications Scaffold This compound Substitution Substitution Scaffold->Substitution Modulates solubility, metabolic stability Bioisosteric Replacement Bioisosteric Replacement Scaffold->Bioisosteric Replacement Alters electronic properties, binding interactions Positional Isomers Positional Isomers Scaffold->Positional Isomers Changes 3D conformation Ring Substitution Ring Substitution Scaffold->Ring Substitution Introduces new interaction points Homologation Homologation Scaffold->Homologation Varies distance between rings Rigidification Rigidification Scaffold->Rigidification Constrains conformation, may increase potency

Caption: Key areas for structure-activity relationship (SAR) studies on the this compound scaffold.

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its favorable physicochemical properties, accessible synthesis, and the demonstrated biological activities of related structures underscore its potential as a privileged scaffold. Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive exploration of the chemical space around the scaffold is needed to identify key determinants of activity and selectivity for various biological targets.

  • Target identification: High-throughput screening and mechanism-of-action studies are required to identify the specific molecular targets of active derivatives.

  • Pharmacokinetic and toxicological profiling: Early assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds will be crucial for their successful development.

References

An In-Depth Technical Guide to the In Silico Modeling of N-(2-Thienylmethyl)pyridin-2-amine Binding to the VEGFR-2 Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the in silico methodologies used to investigate the binding of the novel small molecule, N-(2-Thienylmethyl)pyridin-2-amine, to its putative target, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Given the prevalence of the pyridin-2-amine scaffold in known kinase inhibitors, VEGFR-2 presents a rational and compelling subject for this modeling study.[1][2][3] We will delve into the theoretical underpinnings and practical applications of molecular docking and molecular dynamics (MD) simulations, culminating in the calculation of binding free energy. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel therapeutic agents.

Introduction: The Rationale for Investigating this compound and VEGFR-2

This compound is a small molecule with potential therapeutic applications. Its core structure, featuring a pyridin-2-amine moiety, is a well-established pharmacophore in the realm of kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.[6]

VEGFR-2, a receptor tyrosine kinase, is a key mediator of angiogenesis, the formation of new blood vessels.[1] The inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy, as it can starve tumors of the blood supply they need to grow and metastasize. Several approved drugs target VEGFR-2, and many more are in development. The structural similarities between this compound and known VEGFR-2 inhibitors suggest that this molecule may also bind to and modulate the activity of this important kinase.[1][2]

In silico modeling provides a powerful and cost-effective means to test this hypothesis. By simulating the interaction between this compound and the VEGFR-2 kinase domain at an atomic level, we can predict its binding mode, estimate its binding affinity, and identify the key molecular interactions that stabilize the complex. This information is invaluable for guiding the subsequent stages of drug development, including lead optimization and the design of more potent and selective analogs.

The Computational Workflow: A Step-by-Step Guide

Our in silico investigation will follow a multi-step workflow, beginning with the preparation of the protein and ligand structures, followed by molecular docking to predict the initial binding pose, and culminating in a molecular dynamics simulation to assess the stability of the complex and calculate the binding free energy.

G cluster_0 Preparation cluster_1 Modeling cluster_2 Analysis PDB Protein Preparation (VEGFR-2) Dock Molecular Docking PDB->Dock Lig Ligand Preparation (this compound) Lig->Dock MD Molecular Dynamics Simulation Dock->MD BFE Binding Free Energy Calculation MD->BFE Results Interaction Analysis & Visualization BFE->Results G Receptor Prepared VEGFR-2 Receptor Grid Define Grid Box around Active Site Receptor->Grid Ligand Prepared Ligand Docking Run AutoDock Vina Ligand->Docking Grid->Docking Poses Generate Docked Poses Docking->Poses Scoring Rank Poses by Scoring Function Poses->Scoring BestPose Select Best Pose for MD Scoring->BestPose

References

Methodological & Application

Synthesis of N-(2-Thienylmethyl)pyridin-2-amine derivatives protocol

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of N-(2-Thienylmethyl)pyridin-2-amine Derivatives: A Comprehensive Guide to Synthetic Strategy and Execution

Abstract

This technical guide provides a detailed protocol for the synthesis of this compound, a heterocyclic amine scaffold of significant interest in medicinal chemistry and drug development. The pyridine and thiophene moieties are prevalent in a wide range of pharmacologically active compounds, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties. This document outlines a robust and field-proven protocol based on the principles of reductive amination, a highly versatile and widely utilized method for the formation of carbon-nitrogen bonds. In addition to a step-by-step experimental procedure, this guide delves into the mechanistic rationale, alternative synthetic strategies, and essential analytical techniques for product characterization and purification.

Introduction and Scientific Context

The fusion of pyridine and thiophene rings through an amine linkage creates a molecular scaffold, this compound, that holds considerable promise for the development of novel therapeutic agents. Pyridine derivatives are a cornerstone of medicinal chemistry, known for a broad spectrum of biological activities.[1] Similarly, the 2-aminopyridine motif is a key structural component in numerous pharmaceuticals. The strategic incorporation of a thienylmethyl group can modulate the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

The synthesis of such N-aryl or N-heteroaryl amines is a fundamental task in organic synthesis. While classical methods like nucleophilic aromatic substitution often require harsh conditions, modern synthetic chemistry offers several powerful alternatives. These include palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and copper-catalyzed Ullmann condensations.[2][3] However, for the specific target of this compound, reductive amination presents a highly efficient, practical, and atom-economical approach.[4][5]

This method involves the reaction between an amine (2-aminopyridine) and a carbonyl compound (2-thiophenecarboxaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This one-pot procedure is often high-yielding and tolerates a wide variety of functional groups, making it an ideal choice for both small-scale library synthesis and larger-scale production.[6]

Overview of Synthetic Approaches

The synthesis of this compound derivatives can be approached through several established methodologies for C-N bond formation. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

  • Reductive Amination (Featured Protocol): This is a two-step, one-pot reaction that couples an aldehyde or ketone with an amine. The initial condensation forms a Schiff base (imine), which is subsequently reduced. This method is advantageous due to its operational simplicity and the use of readily available and relatively mild reagents.[5]

  • Direct N-Alkylation: This involves the reaction of 2-aminopyridine with an alkylating agent such as 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene. This is a more direct approach but can be complicated by overalkylation (formation of the tertiary amine) and potential N-alkylation of the pyridine ring nitrogen, which is also nucleophilic.[7]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that can form C-N bonds between aryl/heteroaryl halides (or pseudo-halides) and amines.[2] This method offers broad substrate scope and high efficiency but requires the use of expensive palladium catalysts and specialized phosphine ligands.[8]

  • Ullmann Condensation: A copper-catalyzed C-N coupling reaction, typically requiring high temperatures. While effective, the harsh conditions can limit its applicability for substrates with sensitive functional groups.[3]

This guide will focus on the Reductive Amination protocol due to its excellent balance of efficiency, cost-effectiveness, and operational simplicity.

Featured Protocol: Synthesis via Reductive Amination

This protocol details the synthesis of this compound from 2-aminopyridine and 2-thiophenecarboxaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Aminopyridine≥98%Sigma-Aldrich504-29-0
2-Thiophenecarboxaldehyde98%Sigma-Aldrich98-03-3
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich16940-66-2
Anhydrous Methanol (MeOH)ACS GradeFisher Scientific67-56-1
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific144-55-8
Deionized WaterN/AIn-house7732-18-5
Silica Gel for Column Chromatography60 Å, 230-400 meshSorbent Technologies7631-86-9

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and quench excess reagent slowly and cautiously.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants 1. Dissolve 2-Aminopyridine & 2-Thiophenecarboxaldehyde in MeOH stir 2. Stir at Room Temp (Imine Formation) reactants->stir Initial Condensation reduction 3. Cool to 0°C & Add NaBH₄ (Reduction) stir->reduction Prepare for Reduction warm 4. Warm to Room Temp & Stir reduction->warm Complete Reaction quench 5. Quench with H₂O warm->quench Stop Reaction extract 6. Extract with EtOAc quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify Crude Product analyze 9. Characterize Product (NMR, IR, MS) purify->analyze Pure Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 g, 10.6 mmol, 1.0 equiv).

    • Add anhydrous methanol (30 mL) and stir until the 2-aminopyridine is fully dissolved.

    • To this solution, add 2-thiophenecarboxaldehyde (1.19 g, 10.6 mmol, 1.0 equiv) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • After 2 hours, cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly and portion-wise, add sodium borohydride (0.48 g, 12.7 mmol, 1.2 equiv) to the cooled solution over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue to stir the mixture for an additional 4-6 hours, or until TLC analysis confirms the consumption of the imine intermediate.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (20 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate (20 mL), followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a purified solid or oil. The expected molecular weight is 190.27 g/mol .[9]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data Interpretation
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyridine ring, the thiophene ring, the methylene bridge (-CH₂-), and the N-H proton of the amine. The methylene protons should appear as a singlet or doublet (if coupled to the N-H proton).
¹³C NMR Resonances for all unique carbon atoms in the pyridine and thiophene rings, as well as the methylene carbon.
FT-IR A characteristic N-H stretching band in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C/C=N stretching bands will also be present.[1]
Mass Spec (MS) The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the product (C₁₀H₁₀N₂S).

Mechanistic Discussion

The reductive amination protocol proceeds through a well-understood two-stage mechanism.

G cluster_stage1 Stage 1: Imine Formation cluster_stage2 Stage 2: Reduction Reactants 2-Aminopyridine + 2-Thiophenecarboxaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) + H₂O Hemiaminal->Imine Dehydration Imine_reduce Imine Product This compound Imine_reduce->Product Hydride Attack on Imine Carbon Hydride NaBH₄ (Hydride Source)

Caption: Mechanism of Reductive Amination.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amino group of 2-aminopyridine on the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. This forms an unstable hemiaminal intermediate. Subsequent dehydration (loss of a water molecule) yields the stable imine, also known as a Schiff base. This step is typically reversible and often acid-catalyzed, although it can proceed without an added catalyst.

  • Reduction: The C=N double bond of the imine is then reduced to a single C-N bond. Sodium borohydride (NaBH₄) serves as the reducing agent, delivering a hydride ion (H⁻) to the electrophilic carbon of the imine. A subsequent workup with a protic source (like water or methanol from the solvent) protonates the nitrogen, yielding the final secondary amine product. NaBH₄ is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, although it is often added after the imine has had time to form to prevent reduction of the starting aldehyde.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can inhibit imine formation and decompose the reducing agent. Increasing the reaction time for imine formation may also improve the yield.

  • Side Products: The primary side product can result from the reduction of the starting aldehyde to 2-thiophenemethanol. This can be minimized by allowing sufficient time for imine formation before adding the sodium borohydride.

  • Purification Issues: The product amine can sometimes be difficult to separate from unreacted 2-aminopyridine by chromatography. An acidic wash (e.g., dilute HCl) during the work-up can help remove the more basic 2-aminopyridine, but care must be taken as the product is also basic and may be lost to the aqueous layer. A subsequent basic wash (e.g., NaHCO₃) and re-extraction would be necessary to recover the product.

Conclusion

The reductive amination protocol described herein provides an efficient, reliable, and scalable method for the synthesis of this compound and its derivatives. The procedure utilizes readily available starting materials and reagents, follows a straightforward one-pot process, and offers a high degree of functional group compatibility. By understanding the underlying mechanism and potential challenges, researchers can effectively apply and adapt this protocol for the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes & Protocols: A Framework for the Evaluation of Novel Kinase Inhibitors Featuring N-(2-Thienylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel compounds as potential kinase inhibitors. While N-(2-Thienylmethyl)pyridin-2-amine is used as a representative test case, the principles and protocols outlined herein are broadly applicable to any novel chemical entity.

This compound is a heterocyclic molecule incorporating both pyridine and thiophene scaffolds. Such structural motifs are present in various biologically active compounds, including approved kinase inhibitors. However, the kinase inhibitory potential of this specific molecule has not been characterized in publicly available literature. This document, therefore, provides a strategic workflow and detailed methodologies to investigate its potential as a kinase inhibitor, from initial screening to cellular target engagement.

Part 1: The Strategic Workflow for Kinase Inhibitor Discovery

The journey of characterizing a novel compound begins with a broad, unbiased assessment of its activity, followed by progressively more focused studies to confirm its potency, selectivity, and cellular mechanism of action. This funnel-like approach ensures that resources are concentrated on the most promising candidates.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Lead Optimization Compound Acquisition Compound Acquisition Primary Kinase Screen Primary Screen (Large Kinase Panel) Compound Acquisition->Primary Kinase Screen Test Compound Hit Identification Hit Identification (Activity Threshold) Primary Kinase Screen->Hit Identification Screening Data IC50 Determination IC50 Determination (Dose-Response) Hit Identification->IC50 Determination Confirmed Hits SAR Studies Structure-Activity Relationship (SAR) Hit Identification->SAR Studies No Hits Target Engagement Assay Target Engagement (e.g., CETSA) IC50 Determination->Target Engagement Assay Potent Hits Pathway Modulation Assay Pathway Modulation (Substrate Phosphorylation) Target Engagement Assay->Pathway Modulation Assay Validated Engagement Cell Viability Assay Cell Viability/Toxicity (e.g., MTT/CTG) Pathway Modulation Assay->Cell Viability Assay Functional Activity Cell Viability Assay->SAR Studies Cellular Efficacy Data

Caption: High-level workflow for novel kinase inhibitor characterization.

Part 2: In Vitro Characterization: Is the Compound an Inhibitor?

The first crucial step is to determine if this compound can inhibit the activity of any protein kinases in a purified, cell-free system. A luminescence-based assay that measures ADP production is a robust and high-throughput method for this initial screen.[1][2]

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is designed to measure the amount of ADP produced by a kinase reaction, which is directly proportional to the enzyme's activity.[1][2] A decrease in signal in the presence of the test compound indicates inhibition.

Materials:

  • Kinase of interest (e.g., from a broad screening panel)

  • Kinase-specific substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • This compound (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound and Staurosporine in 100% DMSO.

    • For a primary screen, create a working solution (e.g., 100 µM) by diluting the stock in Kinase Assay Buffer. For IC50 determination, perform a serial dilution in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted Test Compound, Staurosporine, or DMSO vehicle.

    • Add 2 µL of the kinase solution (pre-diluted in Kinase Assay Buffer to optimal concentration).

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The ATP concentration should ideally be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to the DMSO control.

Data Presentation: Primary Screen & IC50 Determination

Results from the primary screen can be summarized in a table. For any confirmed "hits" (e.g., >50% inhibition at 10 µM), a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Primary Screening Results for this compound (10 µM)

Kinase Target Percent Inhibition (%) Hit (Y/N)
Kinase A 85.2 Y
Kinase B 12.5 N
Kinase C 92.1 Y

| Kinase D | 5.8 | N |

Table 2: Hypothetical IC50 Values for Confirmed Hits

Kinase Target IC50 (nM)
Kinase A 75

| Kinase C | 1,200 |

Part 3: Cellular Characterization: Does the Compound Work in Cells?

Demonstrating that a compound inhibits a purified enzyme is only the first step. It is critical to confirm that it can enter cells and engage its intended target in a complex physiological environment.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.[4][5][6][7][8]

Signaling Pathway Context

To illustrate the importance of cellular assays, consider a hypothetical hit, "Kinase A," which is part of the well-known MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation and survival and is often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (Kinase A - Hypothetical Target) RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor N-(2-Thienylmethyl) pyridin-2-amine Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[4][6][7] This allows for the direct assessment of target engagement in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line where Kinase A is active).

  • Complete cell culture medium.

  • This compound (Test Compound).

  • DMSO (Vehicle Control).

  • Phosphate-Buffered Saline (PBS).

  • Lysis Buffer with protease and phosphatase inhibitors.

  • Antibody specific to the target kinase (e.g., anti-Kinase A).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the Test Compound (e.g., at 10x its in vitro IC50) or DMSO for 1-2 hours in serum-free media.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target kinase, followed by a suitable HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

Data Interpretation: In the DMSO-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if the compound binds to the target, the protein will be stabilized and remain soluble at higher temperatures. This results in a "thermal shift" of the melting curve to the right.

Table 3: Hypothetical CETSA Data Representation

Temperature (°C) Soluble Kinase A (DMSO, % of 40°C) Soluble Kinase A (Compound, % of 40°C)
40 100 100
46 95 98
52 55 92
58 15 65

| 64 | 5 | 25 |

Conclusion

This document provides a robust framework for the initial characterization of this compound, or any novel compound, as a potential kinase inhibitor. By systematically applying these in vitro and cellular protocols, researchers can generate the critical data needed to validate a compound's mechanism of action and justify its advancement in the drug discovery pipeline. The key to success lies in rigorous execution, careful data interpretation, and the use of self-validating experimental systems.

References

Profiling N-(2-Thienylmethyl)pyridin-2-amine Derivatives: A Robust Protocol for In Vitro Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as kinases, is a cornerstone of cellular signaling. Consequently, kinase inhibitors have become a major focus in drug discovery, particularly in oncology.[1] The N-(2-thienylmethyl)pyridin-2-amine scaffold represents a promising chemical series for the development of novel kinase inhibitors.[2] This document provides a detailed protocol for determining the inhibitory potency (IC50) of these derivatives against a representative protein tyrosine kinase. We will utilize the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay setup, execution, data analysis, and troubleshooting to ensure the generation of accurate and reproducible results.

Introduction: The Rationale for Kinase Screening

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases.[1] Small molecule inhibitors that target the ATP-binding site of kinases are a validated therapeutic strategy.[5] The this compound chemical series and its analogs have shown potential as inhibitors for various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), making them attractive candidates for further development.[2]

Accurate determination of a compound's half-maximal inhibitory concentration (IC50) is a critical step in the drug discovery pipeline.[5] It provides a quantitative measure of potency, guides structure-activity relationship (SAR) studies, and allows for selectivity assessment across the human kinome.[6][7] This protocol is optimized for this purpose, employing a widely used assay format that is sensitive, reliable, and amenable to high-throughput screening (HTS).[4]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal platform for measuring the activity of any ADP-generating enzyme.[3] The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The protocol involves two key steps performed sequentially in the same well, eliminating the need for complex separation procedures.[8][9]

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the inhibitor are incubated together. After the reaction period, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes any remaining, unconsumed ATP. This step is crucial because the high background of ATP would otherwise interfere with the sensitive detection of the newly produced ADP.[8]

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[9] The intensity of this light is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[4]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase + Substrate Reaction ADP + Phospho-Substrate + Unconsumed ATP Kinase->Reaction ATP ATP ATP->Reaction Inhibitor Inhibitor Compound Inhibitor->Reaction Inhibition ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction->ADP_Glo_Reagent 40 min incubation Depletion Remaining ATP Depleted Detection_Reagent Add Kinase Detection Reagent Conversion ADP converted to ATP Detection_Reagent->Conversion Luciferase Luciferase/Luciferin Conversion->Luciferase Light Luminescent Signal (Proportional to ADP) Luciferase->Light

Fig 1. Principle of the two-step ADP-Glo™ Kinase Assay.

Materials and Reagents

  • Kinase: Recombinant human kinase (e.g., VEGFR2), stored at -80°C.

  • Substrate: Specific substrate for the chosen kinase (e.g., a poly-peptide like Poly(Glu, Tyr) 4:1).

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Sunitinib for VEGFR2).

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar).[10]

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP

  • Buffers: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Plates: White, opaque, 384-well assay plates (low-volume).

  • Equipment: Calibrated multichannel pipettes, plate-reading luminometer.

Experimental Workflow & Protocol

Critical Preliminary Step: Assay Optimization

Before screening compounds, it is essential to optimize the assay conditions. This ensures the assay is sensitive and operates within the linear range.[11]

  • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal without depleting more than 20-30% of the substrate.

  • ATP Kₘ Determination: The potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.[12] For accurate and comparable IC50 values, the assay should be run at an ATP concentration equal to or very near the Michaelis constant (Kₘ) for the specific kinase.[11] This provides a standardized condition for comparing inhibitor potencies.

prep 1. Reagent Preparation - Dilute Kinase, Substrate, ATP - Prepare Compound Serial Dilutions plate 2. Plate Setup (384-well) - Add 2.5 µL Compound/Control - Add 2.5 µL Kinase prep->plate incubate1 3. Pre-incubation - 15 min at Room Temp plate->incubate1 start 4. Initiate Reaction - Add 5 µL Substrate/ATP Mix incubate1->start incubate2 5. Kinase Reaction - 60 min at Room Temp start->incubate2 stop 6. Stop Reaction & Deplete ATP - Add 10 µL ADP-Glo™ Reagent incubate2->stop incubate3 7. Depletion Incubation - 40 min at Room Temp stop->incubate3 detect 8. Develop Signal - Add 20 µL Kinase Detection Reagent incubate3->detect incubate4 9. Signal Stabilization - 30-60 min at Room Temp detect->incubate4 read 10. Read Luminescence - Plate-reading Luminometer incubate4->read analyze 11. Data Analysis - Normalize Data - Plot Dose-Response Curve - Calculate IC50 Value read->analyze

Fig 2. Step-by-step experimental workflow for IC50 determination.
Step-by-Step Protocol for IC50 Determination

This protocol is based on a final kinase reaction volume of 10 µL in a 384-well plate. All reagent additions should maintain a 1:1:2 ratio of kinase reaction:ADP-Glo™ Reagent:Kinase Detection Reagent.[10]

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series of the this compound derivatives in 100% DMSO. A typical starting concentration is 1 mM.

    • Prepare a similar dilution series for the positive control inhibitor.

    • Rationale: A 10-point dose-response curve provides sufficient data points for an accurate IC50 calculation.[6]

  • Intermediate Dilution:

    • Create an intermediate dilution of the compound plates by transferring a small volume of the DMSO series into assay buffer, ensuring the final DMSO concentration in the kinase reaction does not exceed 1%.

    • Rationale: High concentrations of DMSO can inhibit enzyme activity. Keeping the concentration low and consistent across all wells is critical.[12]

  • Plate Setup (Reaction Components):

    • Test Wells: Add 2.5 µL of the diluted test compound to the designated wells.

    • Positive Control Wells: Add 2.5 µL of the diluted positive control inhibitor.

    • Vehicle Control (0% Inhibition): Add 2.5 µL of assay buffer containing the same percentage of DMSO as the test wells.

    • Background Control (100% Inhibition): Add 2.5 µL of assay buffer (no enzyme will be added to these wells).

  • Enzyme Addition:

    • Add 2.5 µL of the pre-diluted kinase solution to all wells except the "Background Control" wells.

    • Mix the plate gently and incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubating the enzyme and inhibitor allows them to reach binding equilibrium before the reaction is initiated.[13]

  • Initiate Kinase Reaction:

    • Prepare a master mix containing the substrate and ATP (at Kₘ concentration) in kinase buffer.

    • Add 5 µL of this master mix to all wells to start the reaction.

    • Incubate the plate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction determined during optimization.

  • Stop Reaction and Develop Signal:

    • Add 10 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.[10]

    • Add 20 µL of Kinase Detection Reagent to all wells. Mix and incubate for another 30-60 minutes to allow the luminescent signal to stabilize.[10]

  • Measure Luminescence:

    • Read the luminescence on a plate-reading luminometer with an integration time of 0.25 to 1 second per well.

Data Analysis and Interpretation

  • Data Normalization:

    • Average the raw luminescent units (RLU) from the replicate wells.

    • Subtract the average background control RLU from all other wells.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_Vehicle_Control))

  • IC50 Calculation:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[5]

Example Data Presentation
Compound IDTarget KinaseDescriptionIC50 (nM)
SunitinibVEGFR2Positive Control Inhibitor15.2
Derivative AVEGFR2This compound250.6
Derivative BVEGFR25-Chloro-N-(2-Thienylmethyl)pyridin-2-amine85.4
Derivative CVEGFR25-Methoxy-N-(2-Thienylmethyl)pyridin-2-amine1275.1

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
No or Low Inhibition Compound insolubility.Verify compound is fully dissolved in DMSO. Visually inspect for precipitation in the assay wells.[14]
ATP concentration is too high.Ensure the assay is performed at or near the Kₘ for ATP to increase sensitivity to competitive inhibitors.[12][14]
Inactive kinase enzyme.Use a new aliquot of enzyme and always run a positive control inhibitor to validate kinase activity.[14]
High Variability Pipetting errors.Use calibrated pipettes. Prepare a master mix for the reaction to minimize well-to-well variation.[15]
Reagents not mixed properly.Ensure the plate is mixed gently after each reagent addition.
IC50 is much weaker than expected Compound degradation.Prepare fresh stock solutions of the inhibitor and avoid repeated freeze-thaw cycles.[16]
Assay conditions not optimal.Re-verify the optimal enzyme concentration and linear reaction time.[17]

References

Application Notes and Protocols for N-(2-Thienylmethyl)pyridin-2-amine as an MmpL3 Inhibitor for Tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Fortress of Mycobacterium tuberculosis

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] The unique and complex cell wall of Mtb is a key determinant of its virulence and intrinsic resistance to many antibiotics.[3][4] This protective barrier's biogenesis is a critical process for the bacterium's survival, making the enzymes and transporters involved in its construction highly attractive targets for novel anti-TB drug development.[1][5]

One of the most promising and extensively validated of these targets is the Mycobacterial membrane protein Large 3 (MmpL3).[1][3][6] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the mycolic acids that form the outer layer of the mycobacterial cell wall.[1][3][4][7][8][9][10] Genetic or chemical inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to a compromised cell wall, accumulation of TMM, and ultimately, rapid bactericidal activity against both replicating and non-replicating Mtb.[3][11][12][13][14] The essentiality and vulnerability of MmpL3 have made it the target of numerous structurally diverse small molecule inhibitors.[5][15][16][17][18]

This document provides detailed application notes and experimental protocols for the investigation of N-(2-Thienylmethyl)pyridin-2-amine as a potential MmpL3 inhibitor for the treatment of tuberculosis.

Compound Profile: this compound

This compound is a small molecule belonging to the pyridine-2-methylamine class of compounds. Its potential as an anti-tubercular agent stems from the broader exploration of MmpL3 inhibitors, where structure-based drug design has identified this scaffold as a promising starting point for potent inhibitors.[2]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂S[19][20]
Molecular Weight 190.26 g/mol [19][20]
Melting Point 80-82 °C[21]
Boiling Point 160-165 °C @ 3 Torr[21]
Topological Polar Surface Area 53.2 Ų[19]
Rotatable Bond Count 3[19]
Hydrogen Bond Acceptor Count 3[19]

Mechanism of Action: The MmpL3 Transport Cycle and its Inhibition

MmpL3 functions as a proton-motive force (PMF) dependent transporter, utilizing the electrochemical gradient across the inner membrane to "flip" TMM from the cytoplasm to the periplasm.[4][10][15] This translocation is a critical step in the pathway that delivers mycolic acids to the outer membrane for the final assembly of the cell wall.[9][22]

Inhibitors of MmpL3, such as this compound, are hypothesized to bind to a pocket within the transmembrane domain of the protein.[1] This binding event is thought to lock the transporter in a conformation that prevents the translocation of TMM, effectively halting the mycolic acid transport pipeline.[1][3] Some MmpL3 inhibitors have also been shown to dissipate the PMF, which would indirectly inhibit the transporter's function.[15][16][23]

MmpL3_Mechanism cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM Biosynthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Binding TMM_periplasm TMM MmpL3->TMM_periplasm Translocation (Flipping) Cell Wall Assembly Cell Wall Assembly TMM_periplasm->Cell Wall Assembly Mycolic Acid Donation Inhibitor N-(2-Thienylmethyl) pyridin-2-amine Inhibitor->MmpL3 Inhibition

Caption: Proposed mechanism of MmpL3-mediated TMM transport and its inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis, in vitro evaluation, and cytotoxicity assessment of this compound.

Protocol 1: Synthesis of this compound

While a specific synthesis protocol for this compound was not found, a general and plausible synthetic route can be derived from standard organic chemistry principles and related literature on pyridine-2-methylamine derivatives.[2] The proposed method involves a reductive amination reaction.

Materials:

  • 2-Aminopyridine

  • Thiophene-2-carbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and thiophene-2-carbaldehyde (1.1 eq) in DCE or MeOH.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may effervesce.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Whole-Cell Activity against Mycobacterium tuberculosis

This protocol outlines a whole-cell phenotypic screen to determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.[24][25][26]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound stock solution in DMSO

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile 96-well microplates

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Compound Dilution: Prepare a serial 2-fold dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 64 µg/mL to 0.125 µg/mL. Include wells for a positive control (Rifampicin) and a negative control (DMSO vehicle).

  • Inoculation: Adjust the density of the Mtb culture to a final OD₆₀₀ of 0.02 and add to each well of the 96-well plate containing the compound dilutions.[24]

  • Incubation: Seal the plates and incubate at 37°C for 7 days.[24]

  • Resazurin Addition: After incubation, add 30 µL of 0.02% resazurin solution to each well and incubate for a further 24 hours.[24]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).

MIC_Workflow Start Start Prepare Mtb Culture Prepare Mtb Culture Start->Prepare Mtb Culture Inoculate 96-well Plate Inoculate 96-well Plate Prepare Mtb Culture->Inoculate 96-well Plate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculate 96-well Plate Incubate (7 days, 37°C) Incubate (7 days, 37°C) Inoculate 96-well Plate->Incubate (7 days, 37°C) Add Resazurin Add Resazurin Incubate (7 days, 37°C)->Add Resazurin Incubate (24h, 37°C) Incubate (24h, 37°C) Add Resazurin->Incubate (24h, 37°C) Read Results Read Results Incubate (24h, 37°C)->Read Results End End Read Results->End

Caption: Workflow for MIC determination using the resazurin microtiter assay.

Protocol 3: Mammalian Cell Cytotoxicity Assay

It is crucial to assess the toxicity of any potential drug candidate against mammalian cells to determine its therapeutic window. The MTT assay is a common method for this purpose.[27][28]

Materials:

  • Human cell line (e.g., HepG2 hepatocarcinoma cells or A549 lung carcinoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well microplates

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.[29]

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include positive and negative controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Interpretation and Further Steps

A promising MmpL3 inhibitor candidate will exhibit a low MIC value against M. tuberculosis and a high CC₅₀ value in mammalian cells, indicating a favorable selectivity index (SI = CC₅₀ / MIC). Further investigations should include:

  • Bactericidal vs. Bacteriostatic Activity: Determine if the compound actively kills the bacteria or merely inhibits its growth.

  • Activity against Drug-Resistant Strains: Test the compound against MDR and XDR clinical isolates of M. tuberculosis.[24]

  • Intracellular Activity: Evaluate the compound's ability to inhibit the growth of M. tuberculosis within infected macrophages.[11][29][30][31][32]

  • Target Engagement Assays: Confirm direct binding to and inhibition of MmpL3 using techniques such as thermal shift assays, surface plasmon resonance, or competitive binding assays with a fluorescent probe.[8][13][33][34]

  • In Vivo Efficacy: Assess the compound's efficacy in animal models of tuberculosis.[8][34]

Conclusion

This compound represents a molecule of interest within a promising class of MmpL3 inhibitors. The protocols outlined in this document provide a robust framework for its initial characterization as a potential anti-tubercular agent. By systematically evaluating its synthesis, in vitro efficacy, and cytotoxicity, researchers can generate the critical data needed to advance this and related compounds through the drug discovery pipeline, contributing to the urgent need for new and effective treatments for tuberculosis.

References

Application Notes and Protocols: Evaluating the Antitubercular Activity of N-(2-Thienylmethyl)pyridin-2-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. This escalating resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The N-(2-Thienylmethyl)pyridin-2-amine scaffold represents a promising area of investigation, with derivatives showing potential antimycobacterial effects.[1][2] This document provides a detailed guide for the comprehensive in vitro evaluation of these compounds, from primary screening for antitubercular activity to secondary assays assessing cytotoxicity and therapeutic potential.

The protocols outlined herein are designed to be robust and reproducible, providing the foundational data required for hit-to-lead optimization in a drug discovery program. Central to this guide is the Resazurin Microtiter Assay (REMA), a reliable, cost-effective, and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[3][4]

Scientific Rationale: The Importance of a Multi-Assay Approach

A successful antitubercular drug candidate must not only be potent against Mtb but also exhibit a favorable safety profile. Therefore, a multi-pronged assay strategy is essential.

  • Primary Efficacy Screening (REMA): This colorimetric assay leverages the reduction of the blue indicator dye, resazurin, to the pink, fluorescent resorufin by metabolically active mycobacterial cells.[3] The concentration at which this conversion is inhibited provides a quantitative measure of the compound's bacteriostatic or bactericidal activity, known as the MIC.[5][6]

  • Cytotoxicity Profiling: Early assessment of a compound's toxicity to mammalian cells is crucial to weed out non-specific cytotoxic agents and prioritize those with selective activity against the pathogen.[7][8] Assays like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay are standard methods for determining the 50% cytotoxic concentration (CC50).[9]

  • Selectivity Index (SI): The therapeutic window of a potential drug is quantified by the Selectivity Index (SI), calculated as the ratio of its cytotoxicity (CC50) to its anti-mycobacterial activity (MIC).[10][11] A higher SI value is desirable, indicating greater selectivity for the pathogen over host cells.[9]

Experimental Workflows

A logical progression of experiments is key to efficiently identifying promising lead compounds. The following workflow is recommended:

G cluster_0 Primary Screening cluster_1 Hit Prioritization cluster_2 Secondary Screening A This compound Compound Library B Resazurin Microtiter Assay (REMA) against M. tuberculosis H37Rv A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Calculate Selectivity Index (SI) SI = CC50 / MIC C->D F Cytotoxicity Assay (e.g., MTT on Vero cells) C->F Active Compounds (MIC ≤ 10 µg/mL) E Rank Compounds (Low MIC, High SI) D->E H Mechanism of Action Studies (e.g., Target-based assays) E->H I Activity against Drug-Resistant Mtb Strains E->I G Determine 50% Cytotoxic Concentration (CC50) F->G G->D

Figure 1. A comprehensive workflow for the evaluation of this compound compounds.

Detailed Protocols

Protocol 1: Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol is adapted from established methods for determining the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.[4][12]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • This compound compounds dissolved in dimethyl sulfoxide (DMSO).

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water).

  • Sterile 96-well flat-bottom microtiter plates.

  • Isoniazid and Rifampicin (as positive controls).

  • DMSO (as a negative control).

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture Mtb H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0.

    • Further dilute the inoculum 1:20 in fresh broth to achieve the final testing concentration.[13]

  • Compound Dilution:

    • Dispense 100 µL of supplemented 7H9 broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate. The final volume in each well should be 100 µL.

    • Prepare separate rows for positive and negative controls.

  • Inoculation:

    • Add 100 µL of the prepared Mtb inoculum to each well, except for the sterile control wells. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading:

    • On day 7, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plates for 12-24 hours at 37°C.[13]

    • Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[5]

Protocol 2: MTT Assay for Cytotoxicity (CC50) Determination

This protocol assesses the effect of the compounds on the viability of a mammalian cell line, such as Vero (monkey kidney epithelial) cells.[14]

Materials:

  • Vero cells (or other suitable mammalian cell line).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom microtiter plates.

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with Vero cells at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours.

    • After incubation, carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Reading and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The CC50 value, the concentration that reduces cell viability by 50%, is determined by plotting a dose-response curve.[9]

Data Presentation and Interpretation

The results from the primary and secondary screening should be compiled in a clear and concise format to facilitate the identification of promising compounds.

Compound IDMIC (µg/mL) vs. Mtb H37RvCC50 (µg/mL) vs. Vero CellsSelectivity Index (SI = CC50/MIC)
Compound A2.5>100>40
Compound B5.05010
Compound C12.5756
Isoniazid0.05>100>2000

Interpretation:

  • MIC: The lower the MIC value, the more potent the compound is against M. tuberculosis.[15][16]

  • CC50: A high CC50 value indicates lower toxicity to mammalian cells.

  • Selectivity Index (SI): A higher SI is desirable, with a value greater than 10 often considered a good starting point for further investigation.[10][17] In the example table, Compound A shows the most promising profile with high potency and low cytotoxicity, resulting in a favorable selectivity index.

Potential Mechanism of Action

While the precise mechanism of action for this compound compounds against Mtb is still under investigation, related structures like thienopyrimidines have been shown to inhibit mycobacterial growth.[18] Some antitubercular drugs with similar heterocyclic cores act as prodrugs that are activated by mycobacterial enzymes, leading to the inhibition of essential cellular processes like mycolic acid biosynthesis.[19][20] Further studies, such as target-based assays or whole-genome sequencing of resistant mutants, would be necessary to elucidate the specific molecular target of these compounds.

Conclusion

The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of this compound compounds as potential antitubercular agents. By systematically assessing efficacy (MIC) and safety (CC50), and calculating the selectivity index, researchers can effectively prioritize compounds for further development. This structured approach is a critical first step in the long and complex journey of discovering new and effective treatments to combat the global threat of tuberculosis.

References

Application Notes & Protocols: N-(2-Thienylmethyl)pyridin-2-amine in Coordination Chemistry and Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Heterocyclic Ligand

In the vast landscape of coordination chemistry, the design of ligands is paramount to tuning the properties of metal complexes for specific applications. N-(2-Thienylmethyl)pyridin-2-amine emerges as a compelling bidentate chelating agent, integrating the π-rich thiophene moiety with the well-established pyridyl-amine scaffold. This unique combination offers a fertile ground for developing novel metal complexes with tailored electronic, catalytic, and biological properties. This guide provides a comprehensive overview, from the foundational synthesis of the ligand to the preparation and characterization of its metal complexes, underpinned by field-proven insights and detailed protocols.

The ligand, with CAS Number 140-19-2, features a flexible N,N'-donor set, comprising a pyridine ring nitrogen and a secondary amine nitrogen.[1][2] This arrangement facilitates the formation of stable five-membered chelate rings with a wide array of metal ions. The pendant thienyl group is not merely a steric component; its sulfur heteroatom and aromatic system can influence the electron density at the metal center, thereby modulating the reactivity and physical properties of the resulting complex. This document serves as a practical resource for researchers aiming to explore the rich coordination chemistry and potential applications of this ligand system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 140-19-2[1][2][3]
Molecular Formula C₁₀H₁₀N₂S[4]
Molecular Weight 190.27 g/mol [2]
Melting Point 80-82 °C[2]
Boiling Point 160-165 °C @ 3 Torr[2]
Appearance Off-white to yellow crystalline solidInferred
Canonical SMILES C1=CC=NC(=C1)NCC2=CC=CS2[4]

Part 1: Synthesis of the Ligand - A Foundational Protocol

The synthesis of this compound is typically achieved via a nucleophilic substitution or reductive amination pathway. The protocol detailed below follows a robust and widely applicable nucleophilic substitution approach, reacting 2-aminopyridine with 2-thiophenemethyl chloride. The choice of a suitable base is critical to deprotonate the aminopyridine, enhancing its nucleophilicity without promoting side reactions.

Protocol 1.1: Synthesis of this compound

Causality Statement: This procedure utilizes sodium hydride (NaH), a strong, non-nucleophilic base, to efficiently deprotonate 2-aminopyridine. The resulting pyridinide anion is a potent nucleophile that readily displaces the chloride from 2-(chloromethyl)thiophene. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions. The reaction is initially cooled to manage the exothermic reaction of NaH and then warmed to ensure the reaction proceeds to completion.

Materials:

  • 2-Aminopyridine

  • Sodium Hydride (60% dispersion in mineral oil)

  • 2-(Chloromethyl)thiophene (or 2-Thiophenemethanol and thionyl chloride for in-situ preparation)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-aminopyridine (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 10 mL per gram of 2-aminopyridine) to the flask. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should become a thick slurry.

  • Nucleophilic Substitution: Cool the mixture back to 0 °C. Add a solution of 2-(chloromethyl)thiophene (1.05 eq) in anhydrous THF dropwise over 20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (e.g., starting from 9:1) to afford the pure product.

G cluster_reactants Reactants & Reagents cluster_process Process 2-Aminopyridine 2-Aminopyridine Deprotonation Deprotonation of 2-Aminopyridine with NaH in THF (0°C -> RT) 2-Aminopyridine->Deprotonation 2-(Chloromethyl)thiophene 2-(Chloromethyl)thiophene Substitution Nucleophilic Substitution (0°C -> Reflux) 2-(Chloromethyl)thiophene->Substitution NaH NaH NaH->Deprotonation THF THF THF->Deprotonation Deprotonation->Substitution Workup Aqueous Workup & Extraction Substitution->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Part 2: Coordination Chemistry & Synthesis of Metal Complexes

This compound typically acts as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen of the secondary amine. This forms a thermodynamically stable five-membered ring. The stoichiometry of the resulting complexes (e.g., MLCl₂, ML₂Cl₂, etc.) depends on the metal ion, its preferred coordination number, and the reaction conditions.

G L This compound M Metal Ion (M) L->M N(py) L->M N(amine)

Caption: Bidentate N,N'-chelation mode of the ligand to a metal center.

Protocol 2.1: Synthesis of a Representative Dichlorido-bis(ligand)metal(II) Complex

Causality Statement: This general protocol describes the synthesis of an octahedral [M(L)₂Cl₂] type complex, a common geometry for many first-row transition metals like Ni(II) and Co(II). The ligand is dissolved in a suitable solvent like ethanol or methanol, which can also help dissolve the metal salt. The metal chloride is added as a solution to ensure homogeneous mixing. The reaction is stirred at room temperature, as complexation is often rapid and thermodynamically driven. The product's precipitation upon formation or concentration simplifies isolation.

Materials:

  • This compound (L)

  • Metal(II) Chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂)

  • Ethanol or Methanol

  • Diethyl Ether

Procedure:

  • Ligand Solution: Dissolve this compound (2.0 eq) in ethanol (15 mL) in a round-bottom flask with a magnetic stir bar.

  • Metal Salt Solution: In a separate vial, dissolve the Metal(II) Chloride (1.0 eq) in a minimum amount of ethanol (5-10 mL). Gentle warming may be required.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Precipitation: A color change and/or the formation of a precipitate is typically observed immediately or within a few hours.

  • Reaction Time: Stir the mixture for 4-6 hours at room temperature to ensure the reaction is complete.

  • Isolation: Collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume by half and/or add diethyl ether to induce precipitation.

  • Washing: Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Drying: Dry the complex under vacuum.

Part 3: Characterization of Metal Complexes

A multi-technique approach is essential for the unambiguous characterization of newly synthesized metal complexes.

Spectroscopic Characterization
  • FT-IR Spectroscopy: The coordination of the ligand to the metal center can be confirmed by shifts in key vibrational bands. The N-H stretching vibration (typically ~3200-3400 cm⁻¹) and the pyridine ring vibrations (typically ~1590-1610 cm⁻¹) are particularly informative. Coordination to the metal generally causes a shift in these bands to lower or higher frequencies.

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. Ligand-based π→π* and n→π* transitions are typically observed in the UV region, while the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry, appear in the visible region.

  • ¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), NMR is a powerful tool. The coordination of the ligand to the metal center causes significant changes in the chemical shifts of the ligand's protons compared to the free ligand, confirming complexation in solution.

Table 2: Representative Spectroscopic Data Comparison

TechniqueFree Ligand (L)[Zn(L)₂Cl₂] Complex (Expected)Rationale for Change
FT-IR (ν, cm⁻¹) ν(N-H) ~3250ν(N-H) ~3220Coordination of N(amine) weakens the N-H bond, shifting the stretch to lower energy.
ν(C=N)py ~1595ν(C=N)py ~1605Coordination of N(py) alters the electron density of the pyridine ring, shifting the stretch.
¹H NMR (δ, ppm) H(py) ~8.1H(py) ~8.3Deshielding of pyridine protons upon coordination to the electron-withdrawing metal center.
H(amine) ~6.5H(amine) ~7.0Significant downfield shift due to coordination and change in electronic environment.
Structural and Compositional Analysis
  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the solid-state structure, revealing the metal's coordination geometry, bond lengths, bond angles, and intermolecular interactions. This is the gold standard for structural elucidation.[5][6]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which is used to confirm the empirical formula of the synthesized complex.

  • Molar Conductivity: Measurement of the molar conductivity in a suitable solvent (e.g., DMF or DMSO) helps determine if the complex is an electrolyte or non-electrolyte, indicating whether anions (like Cl⁻) are coordinated to the metal or exist as counter-ions.

G Start Synthesized Complex Spectroscopy Spectroscopic Analysis Start->Spectroscopy Structure Structural & Compositional Analysis Start->Structure FTIR FT-IR Spectroscopy->FTIR UVVis UV-Vis Spectroscopy->UVVis NMR NMR (if diamagnetic) Spectroscopy->NMR XRay X-Ray Crystallography Structure->XRay EA Elemental Analysis Structure->EA MC Molar Conductivity Structure->MC End Characterized Structure FTIR->End UVVis->End NMR->End XRay->End EA->End MC->End

Caption: Experimental workflow for the characterization of metal complexes.

Part 4: Potential Applications

While specific applications for this compound complexes are an emerging area of research, the structural motifs are analogous to ligands used in several key fields.

  • Homogeneous Catalysis: Pyridine-based ligands are ubiquitous in catalysis.[7] Metal complexes of this ligand could be screened for activity in cross-coupling reactions, polymerization, or oxidation catalysis.[8][9] The thienyl group may offer unique electronic tuning to influence catalytic efficiency and selectivity.

  • Medicinal Chemistry & Drug Development: The pyridine scaffold is a common feature in pharmacologically active compounds.[10] Thiophene and its derivatives are also known for a wide range of biological activities.[11][12] Metal complexes can exhibit enhanced biological activity compared to the free ligand; therefore, these complexes are promising candidates for screening as antimicrobial or anticancer agents.[13][14]

  • Materials Science: The combination of a metal center and conjugated organic moieties can lead to materials with interesting photophysical properties. These complexes could be investigated for applications as emitters in OLEDs or as components in fluorescent sensors.

References

Application Note & Protocols: A Multi-Assay Strategy for Characterizing the Cytotoxicity of N-(2-Thienylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The early-stage assessment of a compound's cytotoxic potential is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2] This document provides a comprehensive, tiered strategy for evaluating the in vitro cytotoxicity of N-(2-Thienylmethyl)pyridin-2-amine, a novel heterocyclic compound with potential for further development. We present a suite of robust, cell-based assays designed to first establish a general toxicity profile and then to elucidate the specific mechanisms of cell death, such as necrosis, apoptosis, and autophagy. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the scientific rationale behind each experimental step to ensure data integrity and reproducibility.

Introduction and Strategic Overview

This compound is a chemical entity with a structure that suggests potential biological activity. While related pyridine and thiazole-containing compounds have been explored as kinase inhibitors and cytotoxic agents, the specific biological effects of this molecule are largely uncharacterized.[3][4] Therefore, a systematic evaluation of its impact on cell health is a critical first step in its developmental pipeline.[5]

This tiered approach, outlined below, provides a cost-effective and scientifically rigorous workflow for a comprehensive cytotoxicity assessment.

G cluster_0 Tier 1: General Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Data Interpretation start Compound Treatment (Dose-Response) viability MTT Assay (Metabolic Activity) start->viability 24-72h Incubation membrane LDH Release Assay (Membrane Integrity) start->membrane 24-72h Incubation ic50 Calculate IC50 viability->ic50 membrane->ic50 apoptosis Annexin V / PI Staining (Flow Cytometry) mechanism Identify Dominant Cell Death Pathway apoptosis->mechanism caspase Caspase-3/7 Assay (Apoptosis Execution) caspase->mechanism autophagy LC3-II Flux Assay (Autophagy) autophagy->mechanism ic50->apoptosis If Cytotoxic ic50->caspase If Cytotoxic ic50->autophagy If Cytotoxic

Figure 1: Tiered workflow for cytotoxicity assessment of this compound.

Experimental Design Considerations

Cell Line Selection

The choice of cell line is paramount and depends entirely on the research context.[8][9]

  • For General Screening: Use a robust, commonly used cell line like HEK293 (human embryonic kidney) or HeLa (human cervical cancer) to establish baseline toxicity.

  • For Cancer Research: Select cell lines relevant to the cancer type of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).[3][10]

  • To Assess Selectivity: It is crucial to test the compound on a non-cancerous, "normal" cell line (e.g., MRC-5 or primary human fibroblasts) in parallel with a cancer cell line to determine if it has a selective therapeutic window.[8][10]

Controls: The Key to a Self-Validating System

Every protocol described must include a set of controls to ensure the results are valid and interpretable.[11]

  • Negative Control (Vehicle): Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells. This accounts for any solvent-induced effects.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis). This confirms that the assay system is working correctly.

  • Untreated Control: Cells in culture medium alone, representing 100% viability or baseline conditions.

  • Medium Blank: Wells containing only culture medium and the assay reagent. This is used for background subtraction.[11][12]

Tier 1 Protocols: General Cytotoxicity Screening

The goal of this tier is to answer the primary question: Does the compound affect cell viability, and at what concentrations?

MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the metabolic activity of a cell population, which is often used as a proxy for cell viability and proliferation.[13] In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.[5]

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Carefully remove the old medium from the cells and add 100 µL of the compound dilutions (and controls) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[12][14]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Lactate Dehydrogenase (LDH) Release Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[15][16] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[11][17] The released LDH catalyzes a reaction that results in a colored formazan product, which is directly proportional to the number of lysed cells.[17][18]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional controls for maximum LDH release (cells treated with a lysis buffer like 1% Triton X-100 for 30 minutes before the endpoint).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[18] This pellets any detached but intact cells.

  • Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a dye solution). Add 50-100 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17][18]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Calculation: Percent cytotoxicity is calculated using the formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

AssayPrincipleEndpoint MeasuredPrimary Cell Death Mode Detected
MTT Enzymatic reduction of tetrazolium saltMitochondrial metabolic activityGeneral decrease in viability (cytostatic or cytotoxic)
LDH Release Release of cytosolic enzymeLoss of plasma membrane integrityNecrosis, Late Apoptosis

Tier 2 Protocols: Mechanistic Elucidation

If Tier 1 assays reveal significant cytotoxicity, the following assays can differentiate the underlying cell death pathway(s).

G cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis Healthy Intact Membrane PS on Inner Leaflet EarlyApop Annexin V Positive PI Negative Healthy->EarlyApop PS Externalization Necrosis Annexin V Negative/Positive PI Positive Healthy->Necrosis Direct Membrane Damage LateApop Annexin V Positive PI Positive EarlyApop->LateApop Membrane Permeabilization Caspase Caspase-3/7 Activation EarlyApop->Caspase

Figure 2: Distinguishing apoptosis and necrosis with key cellular markers.

Annexin V & Propidium Iodide (PI) Staining for Apoptosis

Principle: This is a gold-standard flow cytometry assay for distinguishing between healthy, apoptotic, and necrotic cells.[19] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein that binds with high affinity to PS in the presence of calcium. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.

  • Healthy cells: Annexin V negative / PI negative

  • Early apoptotic cells: Annexin V positive / PI negative

  • Late apoptotic/necrotic cells: Annexin V positive / PI positive

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for an appropriate time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle, non-enzymatic cell dissociation buffer (e.g., EDTA-based) to preserve membrane integrity.[19] Centrifuge the collected cells and wash once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[19]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[21]

Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[22] Their activity is a hallmark of this cell death pathway.[23] This assay uses a specific substrate (containing the DEVD peptide sequence) linked to a reporter molecule (fluorophore or luminophore).[24][25] When cleaved by active caspase-3/7, the reporter is released, generating a quantifiable signal proportional to the level of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white, opaque-walled 96-well plate (for luminescence) at 10,000 cells/well.[23] Treat with the compound as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 or similar reagent according to the manufacturer's protocol. This is typically a single-step reagent that combines cell lysis buffer, the substrate, and luciferase.[24]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the caspase reagent to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader. The signal is stable and indicates the level of caspase-3/7 activation.

LC3-II Accumulation Assay for Autophagy

Principle: Autophagy is a cellular recycling process involving the formation of double-membraned vesicles called autophagosomes. During their formation, the cytosolic protein LC3-I is converted to a lipidated form, LC3-II, which is recruited to the autophagosome membrane.[26] An increase in the amount of LC3-II is a widely used marker for autophagy induction.[26] To measure "autophagic flux" (the entire process), the assay is performed in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine).[26] An accumulation of LC3-II in the presence of the inhibitor indicates a functional autophagic process.

Protocol (via Western Blot):

  • Cell Culture and Treatment: Seed cells in 6-well plates. Treat cells with this compound +/- a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody specific for LC3. It is critical to use an antibody that detects both LC3-I (upper band) and LC3-II (lower band). Also probe for a loading control like β-actin.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

  • Analysis: Quantify the band intensities using densitometry. An increase in the LC3-II/β-actin ratio, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagic flux.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for characterizing the cytotoxic profile of this compound. By progressing from general viability assays to specific mechanistic studies, researchers can obtain a robust and multi-faceted understanding of the compound's biological effects. This tiered approach ensures an efficient use of resources while generating high-quality, interpretable data essential for informed decision-making in drug development and chemical safety assessment.

References

Application Notes & Protocols: Characterizing N-(2-Thienylmethyl)pyridin-2-amine for Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] Derivatives of 2-aminopyridine, in particular, have garnered significant interest for their potential as anticancer agents.[2][4] This document provides a comprehensive guide for the initial in vitro characterization of N-(2-Thienylmethyl)pyridin-2-amine, a novel compound with potential oncological applications. We present a tiered experimental approach, beginning with foundational cytotoxicity screening and progressing to detailed mechanistic studies. The protocols herein are designed to be robust and self-validating, providing researchers with a clear framework to assess the compound's anti-proliferative effects, mode of action, and potential molecular targets in cancer cell lines.

Introduction to this compound

This compound is a small molecule featuring a pyridin-2-amine core linked to a thienyl group. While direct studies on this specific molecule's anticancer activity are not widely published, its structural motifs are present in compounds known to exhibit biological activity, including antitumor effects.[5][6][7][8][9] The investigation of such novel chemical entities is a critical first step in the drug discovery pipeline.[10][11]

1.1 Compound Profile

PropertyValueSource
CAS Number 140-19-2[12]
Molecular Formula C₁₀H₁₀N₂S[12][13]
Molecular Weight 190.27 g/mol [12][13]
Structure N=1C=CC=CC1NCC=2SC=CC2[12]
Synonyms 2-(2-Thenylamino)pyridine, NSC 30207[12]

1.2 Rationale for Investigation The rationale for screening this compound stems from the established anticancer potential of related heterocyclic scaffolds like thieno[2,3-b]pyridines and other pyridine derivatives, which have been shown to induce cytotoxicity and apoptosis in various cancer cell lines.[1][5][6] This guide provides the foundational workflows to determine if this compound shares this therapeutic potential.

Foundational Assays: Determining Cytotoxicity

The first step in characterizing any novel compound is to determine its effect on cancer cell viability and proliferation.[11][14] The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[15][16]

2.1 Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of a novel compound.[10]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate 1. Seed Cells in 96-well plates incubate1 2. Incubate 24h (Allow attachment) plate->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calc 9. Calculate Viability % & IC50 Value read->calc

Caption: General workflow for an MTT-based cytotoxicity assay.

2.2 Detailed Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability.[15][16][17]

  • Materials:

    • Cancer cell lines of interest (e.g., MCF-7, HCT-116)

    • Complete culture medium

    • 96-well flat-bottom plates

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Plate reader spectrophotometer

  • Procedure:

    • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[10][18]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the appropriate wells. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.

    • Incubation: Incubate the plate for a desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[15][17]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.

2.3 Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for compound potency.[10] It is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Illustrative IC₅₀ Data for this compound (Note: This data is hypothetical and serves as an example for presentation.)

Cell LineTissue of OriginThis compound IC₅₀ (µM) after 48hDoxorubicin (Positive Control) IC₅₀ (µM) after 48h
MCF-7 Breast Adenocarcinoma12.5 ± 1.10.8 ± 0.2
HCT-116 Colorectal Carcinoma8.2 ± 0.90.5 ± 0.1
A549 Lung Carcinoma21.7 ± 2.51.1 ± 0.3
HEK293 Normal Embryonic Kidney> 505.3 ± 0.8

Data are presented as mean ± standard deviation from three independent experiments. A lower IC₅₀ value indicates higher potency. The selectivity can be assessed by comparing the IC₅₀ in cancer cells versus normal cells (e.g., HEK293).[11]

Mechanistic Assays: Elucidating the Mode of Action

Once cytotoxicity is established, the next logical step is to determine how the compound kills cancer cells. The two primary modes are apoptosis (programmed cell death) and necrosis. Further, understanding the compound's effect on the cell cycle is crucial.

3.1 Apoptosis Detection via Annexin V/PI Staining

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[19][21] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[21][22]

3.1.1 Detailed Protocol: Annexin V/PI Flow Cytometry Assay

This protocol is based on standard methods for apoptosis detection.[20][21][23]

  • Materials:

    • Cells treated with this compound (at IC₅₀ concentration) for 24-48 hours.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer).

    • Ice-cold PBS.

    • Flow cytometer.

  • Procedure:

    • Cell Harvesting: Induce apoptosis by treating cells with the compound. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[20][22]

    • Collect both adherent and floating cells. Wash cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer to a density of ~1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 1 µL of the PI working solution.[21]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]

    • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible, measuring FITC emission (e.g., FL1) and PI emission (e.g., FL3).[21]

  • Interpreting Results:

    • Live Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

3.2 Cell Cycle Analysis

Many anti-cancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing proliferation. Propidium iodide (PI) can be used to analyze the cell cycle, as it stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[24]

3.2.1 Detailed Protocol: Cell Cycle Analysis by PI Staining

This protocol is a standard method for analyzing DNA content.[24][25][26]

  • Materials:

    • Treated and control cells.

    • Ice-cold 70% ethanol.

    • PBS.

    • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[25]

  • Procedure:

    • Harvesting: Harvest approximately 1 x 10⁶ cells per sample. Wash with PBS and centrifuge.

    • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[24][26] Incubate on ice for at least 30 minutes (or store at -20°C for weeks).[25]

    • Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS.[24]

    • Staining: Resuspend the cell pellet in 1 mL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring PI only binds to DNA.[24]

    • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

    • Analysis: Analyze by flow cytometry. Use a doublet discrimination gate to exclude cell clumps and analyze the fluorescence of single cells on a linear scale.[25]

  • Interpreting Results:

    • G0/G1 Phase: Cells with 2n DNA content.

    • S Phase: Cells with DNA content between 2n and 4n.

    • G2/M Phase: Cells with 4n DNA content. An accumulation of cells in a specific phase compared to the control suggests compound-induced cell cycle arrest.

Advanced Analysis: Investigating Molecular Targets

Western blotting is an indispensable technique to investigate changes in protein expression levels that underpin the observed cellular effects, such as apoptosis and cell cycle arrest.[27]

4.1 Hypothetical Signaling Pathway

Based on the known mechanisms of other pyridine-based anticancer agents, a plausible (though unconfirmed) hypothesis is that this compound could induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins and subsequent activation of caspases.

G cluster_reg Apoptosis Regulation cluster_caspase Caspase Cascade compound N-(2-Thienylmethyl) pyridin-2-amine bcl2 Bcl-2 (Anti-apoptotic) (Expression ↓) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) (Expression ↑) compound->bax Activates cas9 Cleaved Caspase-9 (Initiator) bcl2->cas9 bax->cas9 cas3 Cleaved Caspase-3 (Executioner) cas9->cas3 parp Cleaved PARP cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical apoptotic pathway modulated by the compound.

4.2 Detailed Protocol: Western Blotting

This protocol outlines the general steps for western blotting to validate the hypothetical pathway.[28]

  • Materials:

    • Treated and control cell pellets.

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF or nitrocellulose membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • ECL (Enhanced Chemiluminescence) substrate.

  • Procedure:

    • Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at high speed (~12,000 g) for 15 minutes at 4°C to pellet debris. Collect the supernatant.[28]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[28]

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[28]

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[28]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

    • Detection: After further washes, incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[29] Use β-actin as a loading control to normalize protein levels.

Conclusion

This guide provides a structured, multi-tiered approach for the initial characterization of this compound as a potential anti-cancer compound. By systematically assessing cytotoxicity, determining the mode of cell death and cell cycle effects, and investigating underlying molecular pathways, researchers can build a comprehensive profile of the compound's in vitro efficacy. This foundational data is essential for making informed decisions about its potential for further preclinical development.

References

Application Notes and Protocols for In Vivo Efficacy Studies of N-(2-Thienylmethyl)pyridin-2-amine Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-(2-Thienylmethyl)pyridin-2-amine scaffold represents a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry. Analogs derived from this core have shown potential across a spectrum of therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory disorders. Their biological activity is often attributed to the modulation of key signaling proteins, such as kinases and ion channels. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo efficacy studies of novel this compound analogs. These protocols are designed to be adaptable to the specific analog and therapeutic target, ensuring scientific rigor and adherence to ethical animal welfare standards.

The successful translation of in vitro potency to in vivo efficacy is a critical milestone in the drug discovery pipeline. The experimental designs detailed herein are grounded in established methodologies and provide a framework for generating robust and reproducible data. We will explore relevant animal models, detailed administration protocols, and key endpoints for assessing therapeutic efficacy.

PART 1: Preclinical Development and Compound Formulation

Before initiating in vivo studies, a thorough preclinical evaluation of the this compound analog is essential. This includes characterization of its physicochemical properties, in vitro potency, and preliminary safety profile.

1.1. Compound Characterization and Formulation

A stable and appropriate formulation is critical for accurate and reproducible dosing in animal models.

ParameterRecommendationRationale
Solubility Determine solubility in aqueous and organic solvents.To identify a suitable vehicle for in vivo administration.
Stability Assess stability in the chosen vehicle at room temperature and 4°C.To ensure the compound does not degrade during the study period.
Vehicle Selection Common vehicles include saline, PBS, corn oil, or aqueous solutions with solubilizing agents like Tween 80 or DMSO.The vehicle must be non-toxic and compatible with the administration route.
Final Formulation Prepare a sterile, homogenous suspension or solution.To prevent infection and ensure uniform dosing.

1.2. Preliminary In Vitro Toxicity

Assess the cytotoxicity of the analog in relevant cell lines to estimate a safe starting dose for in vivo studies.

PART 2: Animal Models and Efficacy Evaluation

The choice of animal model is paramount and should accurately reflect the human disease state being targeted.

2.1. Oncology: Glioblastoma Xenograft Model

Glioblastoma is an aggressive brain tumor with a poor prognosis[1][2][3]. The intracranial xenograft model in immunocompromised mice is a widely accepted model for evaluating the efficacy of novel therapeutic agents[1][2][4].

2.1.1. Experimental Protocol: Intracranial Glioblastoma Xenograft

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.

  • Cell Line: Human glioblastoma cell line (e.g., U87MG or patient-derived xenograft cells).

  • Procedure:

    • Culture glioblastoma cells under standard conditions.

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Create a small burr hole in the skull over the desired injection site (e.g., the striatum).

    • Slowly inject 2-5 µL of cell suspension (typically 1 x 10^5 to 5 x 10^5 cells) into the brain parenchyma.

    • Close the incision with a suture or surgical glue.

    • Allow tumors to establish for 7-10 days before initiating treatment.

2.1.2. Dosing and Efficacy Assessment

  • Administration: Administer the this compound analog via oral gavage, intraperitoneal (IP), or subcutaneous (SC) injection. Dosing frequency will depend on the compound's pharmacokinetic profile.

  • Endpoints:

    • Tumor Growth: Monitor tumor progression using bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

    • Survival: Record the overall survival of the animals.

    • Histology: At the end of the study, collect brains for histological analysis to confirm tumor presence and assess cellular morphology.

Workflow for Glioblastoma Xenograft Study

GbmWorkflow cluster_setup Setup cluster_procedure Procedure cluster_assessment Assessment cell_culture Culture Glioblastoma Cells surgery Intracranial Cell Injection cell_culture->surgery animal_prep Acclimate Mice animal_prep->surgery tumor_growth Tumor Establishment (7-10 days) surgery->tumor_growth treatment Administer Analog (e.g., daily oral gavage) tumor_growth->treatment imaging Monitor Tumor Growth (Bioluminescence/MRI) treatment->imaging Weekly survival Record Survival Data treatment->survival histology Endpoint Histology survival->histology

Caption: Workflow for a glioblastoma xenograft efficacy study.

2.2. Neurological Disorders: Spinal Nerve Ligation Model for Neuropathic Pain

Neuropathic pain is a chronic condition resulting from nerve damage[5][6][7]. The spinal nerve ligation (SNL) model is a robust and widely used model to study this condition[8].

2.2.1. Experimental Protocol: Spinal Nerve Ligation

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Anesthetize the animal.

    • Make an incision to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 spinal nerve with a silk suture.

    • Close the incision in layers.

    • Allow the animal to recover for 7-14 days to allow for the development of neuropathic pain behaviors.

2.2.2. Dosing and Efficacy Assessment

  • Administration: Administer the this compound analog via an appropriate route.

  • Endpoints:

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments. A significant increase in the withdrawal threshold indicates an analgesic effect.

    • Thermal Hyperalgesia: Assess the latency of paw withdrawal from a radiant heat source. An increased latency suggests a reduction in thermal hypersensitivity.

Signaling Pathway in Neuropathic Pain

PainPathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord) cluster_target Potential Drug Target nerve_injury Nerve Injury (e.g., SNL) ectopic_discharge Ectopic Discharges nerve_injury->ectopic_discharge cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nerve_injury->cytokines central_sens Central Sensitization ectopic_discharge->central_sens microglia Microglial Activation cytokines->microglia microglia->central_sens pain Neuropathic Pain (Allodynia, Hyperalgesia) central_sens->pain drug_target This compound Analog (e.g., K+ Channel Modulator) drug_target->ectopic_discharge Inhibits

Caption: Simplified signaling in neuropathic pain and a potential drug target.

2.3. Neurodegenerative Disorders: Transgenic Mouse Models of Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles[9][10][11][12]. Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) mutations are commonly used to test potential therapeutics[12][13].

2.3.1. Animal Model and Dosing

  • Animal Model: 3xTg-AD or 5XFAD transgenic mice.

  • Dosing: Begin chronic administration of the this compound analog before or after the onset of pathology, depending on the therapeutic hypothesis (preventative vs. treatment).

2.3.2. Efficacy Assessment

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory.

    • Novel Object Recognition: To evaluate recognition memory.

  • Biochemical Analysis:

    • Measure Aβ and tau levels in the brain using ELISA or Western blotting.

  • Histology:

    • Immunohistochemical staining for Aβ plaques and phosphorylated tau.

PART 3: Administration Protocols

Strict adherence to standardized administration protocols is crucial for animal welfare and data integrity. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC)[14][15][16][17][18].

3.1. Oral Gavage (PO)

This method allows for the precise administration of a substance directly into the stomach[19][20][21][22][23].

  • Materials: Appropriate size gavage needle (flexible tip recommended), syringe.

  • Procedure:

    • Measure the correct insertion depth (from the corner of the mouth to the last rib).

    • Properly restrain the mouse to immobilize the head and neck.

    • Gently insert the gavage needle into the diastema and advance it along the roof of the mouth.

    • Pass the needle down the esophagus to the pre-measured depth without force.

    • Administer the substance slowly.

    • Withdraw the needle gently and monitor the animal for any signs of distress[19][22].

3.2. Intraperitoneal Injection (IP)

IP injections are administered into the peritoneal cavity[24][25][26][27][28].

  • Materials: 25-27 gauge needle, syringe.

  • Procedure:

    • Restrain the mouse and tilt its head downwards.

    • Insert the needle (bevel up) into the lower right quadrant of the abdomen at a 30-45° angle.

    • Aspirate to ensure no fluid or blood is drawn back.

    • Inject the substance and withdraw the needle.

3.3. Subcutaneous Injection (SC)

SC injections are administered into the space between the skin and underlying muscle[29][30][31][32][33].

  • Materials: 25-27 gauge needle, syringe.

  • Procedure:

    • Create a "tent" of loose skin over the shoulders.

    • Insert the needle (bevel up) into the base of the tented skin.

    • Aspirate to check for blood.

    • Inject the substance and withdraw the needle.

Recommended Maximum Dosing Volumes for Mice

RouteMaximum Volume (mL/kg)
Oral (PO)10
Intraperitoneal (IP)10
Subcutaneous (SC)5 per site
Source:[19][24][29]

Conclusion

The in vivo evaluation of this compound analogs requires a systematic and well-designed approach. This guide provides a foundational framework for conducting these studies across various potential therapeutic areas. The selection of the appropriate animal model, a robust experimental design, and meticulous execution of protocols are all critical for obtaining meaningful and translatable results. Researchers should adapt these general protocols to the specific characteristics of their compound and the scientific question at hand, always prioritizing animal welfare and adhering to institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-(2-Thienylmethyl)pyridin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-Thienylmethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful column chromatography purification of this compound. Here, we move beyond simple step-by-step instructions to explain the underlying principles and address common challenges, ensuring a robust and reproducible purification process.

Introduction to the Purification Challenge

This compound is a heterocyclic compound containing both a pyridine and a thiophene ring, as well as a secondary amine linker. This combination of functionalities presents a specific set of challenges during purification by silica gel chromatography. The basic nitrogen atoms on the pyridine ring and the secondary amine can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the stationary phase.[1][2]

This guide provides a comprehensive framework for overcoming these challenges, enabling the efficient isolation of high-purity this compound.

Anticipated Impurities from Synthesis

A common synthetic route to this compound is the nucleophilic substitution of a suitable leaving group on the thenyl moiety by 2-aminopyridine, for instance, the reaction of 2-aminopyridine with 2-thenyl chloride.

Based on this, the primary impurities to consider during purification are:

  • Unreacted 2-aminopyridine: A polar and basic starting material.

  • Unreacted 2-thenyl chloride (or other activated thiophene methanol derivative): Less polar than the product.

  • N,N-bis(2-thienylmethyl)pyridin-2-amine: A potential dialkylation byproduct, which will be significantly less polar than the desired mono-alkylated product.

Understanding these potential impurities is critical for developing an effective chromatographic separation and for troubleshooting.

Recommended Purification Protocol

This section details a robust protocol for the purification of this compound using standard laboratory equipment.

Step 1: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

Experimental Protocol:

  • Prepare TLC Chambers: Line two small beakers or TLC chambers with filter paper and add two different solvent systems for evaluation. A good starting point is:

    • System A: 20% Ethyl Acetate in Hexane

    • System B: 30% Ethyl Acetate in Hexane

  • Spotting the Plate: On a silica gel TLC plate (with a fluorescent indicator, e.g., F254), spot the crude reaction mixture, a co-spot (crude mixture and a reference standard of the product, if available), and the starting materials (2-aminopyridine and 2-thenyl chloride), if available.

  • Development: Place the TLC plates in the prepared chambers and allow the solvent front to ascend to approximately 1 cm from the top of the plate.

  • Visualization:

    • UV Light: Visualize the developed and dried plate under short-wave (254 nm) UV light. Aromatic and conjugated compounds will appear as dark spots.[3][4]

    • Iodine Staining: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will develop yellow-brown spots.[3]

    • Potassium Permanganate Stain: Prepare a solution of potassium permanganate (1.5 g), potassium carbonate (10 g), and 10% sodium hydroxide (2.5 mL) in 200 mL of water. Dip the plate in this solution. Compounds that can be oxidized will appear as yellow spots on a purple background.

Interpreting the TLC:

The ideal solvent system will provide a retention factor (Rf) of 0.25-0.35 for the desired product, this compound. This Rf range ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.

  • 2-aminopyridine will likely have a very low Rf or remain at the baseline.

  • 2-thenyl chloride will have a high Rf.

  • The dialkylated byproduct will have a higher Rf than the desired product.

Step 2: Column Chromatography

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Selected mobile phase (e.g., Ethyl Acetate/Hexane)

  • Triethylamine (TEA)

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Protocol:

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 5% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) containing 0.5% (v/v) Triethylamine (TEA) . The addition of TEA is crucial to neutralize the acidic silanol groups on the silica gel, which will significantly reduce peak tailing of your amine product.[1][2]

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, you can increase the ethyl acetate concentration in 5% increments.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate and develop it in the same solvent system used for the initial TLC analysis.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Summary Table:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Ethyl Acetate/Hexane GradientAllows for the separation of compounds with a range of polarities.
Mobile Phase Modifier 0.5% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing peak tailing of the basic amine product.
Target Rf (TLC) 0.25 - 0.35Optimal for good separation and reasonable elution volume on the column.
Sample Loading Dry LoadingProvides better resolution compared to wet loading, especially for less soluble compounds.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Workflow for Troubleshooting Common Issues

Caption: A logical workflow for troubleshooting common column chromatography issues.

Question 1: My product is streaking badly on the TLC plate and tailing significantly on the column, even with ethyl acetate/hexane. What's happening?

Answer: This is a classic sign of strong interaction between the basic amine groups in your compound and the acidic silanol groups on the silica gel.

  • Primary Solution: Add a competing base to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-1.0% (v/v) is highly effective. The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically.

  • Alternative Stationary Phase: If tailing persists even with TEA, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for the purification of basic compounds. You can also consider using an amine-functionalized silica column.

Question 2: My product is not moving from the baseline on the TLC plate, even with a high percentage of ethyl acetate.

Answer: This indicates that your mobile phase is not polar enough to elute the compound.

  • Increase Polarity: While you can continue to increase the percentage of ethyl acetate, a more effective solution for highly retained compounds is to switch to a more polar solvent system. A gradient of methanol in dichloromethane (DCM), again with the addition of 0.5% TEA, is a common and effective choice for polar amines. Start with 1-2% methanol in DCM and gradually increase the concentration.

Question 3: I am having trouble separating my product from an impurity that runs very close to it on the TLC.

Answer: This requires optimizing the selectivity of your chromatographic system.

  • Shallow Gradient: Run a shallower gradient during your column chromatography. A slower, more gradual increase in the mobile phase polarity will improve the resolution between closely eluting compounds.

  • Alternative Solvent System: Different solvent systems can alter the selectivity of the separation. If you are using ethyl acetate/hexane, try a system like dichloromethane/methanol or toluene/acetone. The different solvent properties can change the interactions with your compounds and the stationary phase, potentially leading to better separation.

Question 4: My overall yield after column chromatography is very low, although the reaction appeared to go to completion by TLC.

Answer: This could be due to irreversible adsorption of your product onto the silica gel or incomplete elution.

  • Irreversible Adsorption: As mentioned, basic amines can bind very strongly to silica. The use of TEA in your mobile phase is the first and most important step to prevent this. If you ran the column without TEA, it is possible a significant amount of your product is still on the column.

  • Incomplete Elution: After you have collected the fractions containing your pure product, flush the column with a highly polar solvent mixture (e.g., 10% Methanol in DCM with 1% TEA) and collect this "column flush." Analyze this fraction by TLC to see if any of your product remained on the column.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of triethylamine? A1: Yes, other volatile amines like diisopropylethylamine (DIPEA) or pyridine can also be used. Ammonia in methanol is another option, though it is more challenging to handle. TEA is generally preferred due to its volatility, which makes it easy to remove from the final product during solvent evaporation.

Q2: How do I choose between wet and dry loading of my sample? A2: Dry loading is generally recommended for column chromatography as it often leads to better peak shape and resolution. This is because the sample is introduced to the column as a narrow, even band. Wet loading, where the sample is dissolved in a solvent and directly pipetted onto the column, can be faster but risks disturbing the top of the silica bed and can lead to broader bands if the sample is not dissolved in the weakest possible solvent.

Q3: My compound is not UV active. How can I visualize it on a TLC plate? A3: If your compound does not appear under a UV lamp, you will need to use a chemical stain. For this compound, an iodine chamber is a good general-purpose choice. Alternatively, a potassium permanganate stain is effective for many organic compounds and will likely visualize your product.

Q4: What is the expected Rf value for this compound? A4: The Rf value is highly dependent on the exact solvent system and the specific brand of TLC plates used. However, in a system of 30% ethyl acetate in hexane on a standard silica gel plate, you should aim for an Rf value in the range of 0.25-0.35 for optimal separation on a column. You will need to determine the precise optimal solvent ratio experimentally.

References

Troubleshooting N-(2-Thienylmethyl)pyridin-2-amine synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(2-Thienylmethyl)pyridin-2-amine (CAS 140-19-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

Introduction to this compound Synthesis

This compound is a key structural motif in medicinal chemistry. Its synthesis typically involves the formation of a C-N bond between a pyridine ring and a thienylmethyl group. The two most prevalent and versatile methods for this transformation are Reductive Amination and Buchwald-Hartwig Amination . While powerful, each method presents a unique set of challenges, from competing side reactions to catalyst deactivation. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific experimental failures.

Category 1: Reductive Amination

Reductive amination involves the reaction of 2-aminopyridine with 2-thiophenecarboxaldehyde to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Q1: My reaction yield is extremely low, and I'm mostly recovering starting materials. What's going wrong?

Answer: Low conversion is a classic issue in reductive amination, typically pointing to inefficient imine formation. The equilibrium between the carbonyl/amine and the imine/water must be shifted towards the imine for the reaction to proceed.

Probable Causes & Solutions:

  • Inefficient Water Removal: Imine formation is a condensation reaction that releases water. This water can hydrolyze the imine back to the starting materials.

    • Solution: Add a dehydrating agent. Molecular sieves (4Å) are excellent for this purpose as they are non-reactive and effectively sequester water, driving the equilibrium forward.[1]

  • Incorrect pH: The reaction is pH-sensitive. It requires mild acidic catalysis to activate the carbonyl group for nucleophilic attack by the amine. However, strong acid will protonate the amine, rendering it non-nucleophilic.

    • Solution: Add a catalytic amount of a mild acid, such as acetic acid. The optimal pH range is typically 4-6. If you are using a borohydride reducing agent, be aware that very low pH will cause it to decompose.

  • Steric Hindrance: While less of an issue with these specific substrates, highly substituted aldehydes or amines can slow down the initial nucleophilic attack.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) or prolong the reaction time to allow the imine to form before or during reduction.

Q2: I've isolated a major byproduct with a mass corresponding to 2-thiophenemethanol. How do I prevent the reduction of my starting aldehyde?

Answer: This is a common side reaction caused by a non-selective reducing agent. If the reducing agent is too reactive, it will reduce the aldehyde faster than the imine is formed or reduced.

Probable Causes & Solutions:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a powerful reducing agent that can readily reduce aldehydes.[2]

    • Solution: Switch to an imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations because it is less reactive towards aldehydes and ketones but highly effective for reducing protonated imines.[2] Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic.

  • Reaction Sequence: Adding a strong reducing agent at the beginning of a one-pot reaction is problematic.

    • Solution (Two-Step Protocol): First, stir the 2-aminopyridine and 2-thiophenecarboxaldehyde together in a solvent like methanol or dichloroethane with molecular sieves for 1-2 hours to pre-form the imine. Then, add the reducing agent (you can use NaBH₄ at this stage, as the aldehyde is already consumed) to reduce the imine.

Q3: My product is contaminated with a tertiary amine, N,N-bis(2-thienylmethyl)pyridin-2-amine. How did this form?

Answer: This byproduct arises from over-alkylation. The desired secondary amine product is itself a nucleophile and can react with another molecule of 2-thiophenecarboxaldehyde and undergo a second reductive amination to form a tertiary amine.[1]

Probable Causes & Solutions:

  • Incorrect Stoichiometry: An excess of the aldehyde will favor the formation of the tertiary amine byproduct.

    • Solution: Use a slight excess of the amine (2-aminopyridine), typically 1.1 to 1.2 equivalents relative to the aldehyde. This ensures the aldehyde is the limiting reagent and is consumed before significant over-alkylation can occur.

  • Slow Addition: Adding the aldehyde all at once creates a high initial concentration, promoting the side reaction.

    • Solution: Add the 2-thiophenecarboxaldehyde slowly (e.g., dropwise via a syringe pump) to the solution containing the 2-aminopyridine. This keeps the instantaneous concentration of the aldehyde low, favoring the primary reaction.

Category 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction typically couples 2-halopyridine (e.g., 2-bromopyridine) with 2-thenylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q4: My reaction is stalled. TLC/LC-MS analysis shows only starting materials. What are the most likely points of failure?

Answer: A complete lack of reactivity in a Buchwald-Hartwig coupling almost always points to a problem with the catalytic system or the reaction environment.[3][4]

Probable Causes & Solutions:

  • Catalyst Deactivation (Oxygen): The active Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.

    • Solution: Ensure a rigorously inert atmosphere. The solvent must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). The reaction vessel should be purged with an inert gas (argon or nitrogen) before adding reagents.

  • Inactive Catalyst/Ligand: The palladium precursor or the phosphine ligand may be old or degraded. Bulky, electron-rich phosphine ligands are critical for reaction success.[5]

    • Solution: Use fresh, high-purity palladium precursors (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligands (e.g., XPhos, SPhos, BINAP). Store them under an inert atmosphere. Consider using pre-formed palladium-ligand complexes (precatalysts) which are often more stable and reliable.

  • Inappropriate Base: The base is crucial for deprotonating the amine and regenerating the Pd(0) catalyst in the cycle.

    • Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used as milder alternatives if your substrate is base-sensitive. Ensure the base is anhydrous and finely powdered.

  • Presence of Water: Moisture can hydrolyze the phosphine ligands and interfere with the base.

    • Solution: Use anhydrous solvents and ensure all glassware is oven-dried before use.

Q5: I'm observing significant byproduct formation, possibly from homo-coupling or ligand degradation. How can I optimize the conditions?

Answer: Byproduct formation often indicates that the catalytic cycle is not operating smoothly, leading to side reactions like reductive dehalogenation of the aryl halide or homo-coupling.

Probable Causes & Solutions:

  • Incorrect Temperature: Buchwald-Hartwig reactions are sensitive to temperature. Too low, and the reaction is too slow; too high, and catalyst decomposition or side reactions can occur.

    • Solution: The optimal temperature is typically between 80-110 °C for aryl bromides. If you suspect decomposition, try lowering the temperature and running the reaction for a longer period.

  • Incorrect Palladium-to-Ligand Ratio: The ratio of palladium to the phosphine ligand is critical for stabilizing the active catalyst and promoting the desired reductive elimination step.

    • Solution: For monodentate ligands (like XPhos), a Pd:Ligand ratio of 1:2 is standard. For bidentate ligands (like BINAP), a 1:1.1 or 1:1.2 ratio is typically used. An excess of ligand can sometimes inhibit the reaction.

  • Wrong Solvent: The solvent must be anhydrous, high-boiling, and capable of dissolving all components.

    • Solution: Toluene and dioxane are the most common and reliable solvents for this reaction. Ensure they are of the highest purity and are anhydrous.

Frequently Asked Questions (FAQs)

  • FAQ 1: Which synthetic route is better for my needs?

    • Reductive Amination is generally cheaper, uses more readily available reagents (no palladium catalyst), and is often operationally simpler. It is an excellent choice for moderate to large-scale synthesis if the starting materials are not sensitive to reducing agents.

    • Buchwald-Hartwig Amination is more versatile and offers broader functional group tolerance. It is the preferred method when the required aldehyde or amine is unstable or unavailable, as it starts from an aryl halide. While more expensive due to the catalyst and ligand, it is often more reliable for complex or sensitive substrates.[3]

  • FAQ 2: What are the key starting materials for each route?

    • Reductive Amination: 2-Aminopyridine and 2-Thiophenecarboxaldehyde.[6]

    • Buchwald-Hartwig Amination: 2-Halopyridine (typically 2-bromopyridine or 2-chloropyridine) and 2-Thenylamine (Thiophen-2-ylmethanamine).

  • FAQ 3: How do I confirm the identity and purity of my final product?

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. You should see characteristic peaks for the pyridine and thiophene rings, a methylene bridge (-CH₂-), and an N-H proton.

    • Mass Spectrometry (MS): To confirm the molecular weight (190.27 g/mol ).[7]

    • Melting Point: The reported melting point is 80-82 °C, which can be a good indicator of purity.[7]

Data & Protocols

Table 1: Comparison of Typical Reaction Conditions
ParameterReductive AminationBuchwald-Hartwig Amination
Amine Source 2-Aminopyridine2-Thenylamine
Carbon Source 2-Thiophenecarboxaldehyde2-Bromopyridine
Key Reagent NaBH(OAc)₃ (STAB)Pd₂(dba)₃ / XPhos (or other ligand)
Base Not required (or catalytic acid)NaOtBu or K₃PO₄
Solvent Dichloroethane (DCE) or MethanolToluene or Dioxane (anhydrous)
Temperature Room Temperature to 40 °C80 °C to 110 °C
Atmosphere Air (usually)Inert (Argon or Nitrogen)
Typical Yield 60-85%75-95%
Protocol 1: Synthesis via Reductive Amination

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • 2-Thiophenecarboxaldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5 mol%)

Procedure:

  • To an oven-dried round-bottom flask, add 2-aminopyridine and dichloroethane.

  • Add the 2-thiophenecarboxaldehyde, followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 2-Thenylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Add the palladium precursor, ligand, and sodium tert-butoxide to an oven-dried Schlenk flask.

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous, degassed toluene via syringe.

  • Add 2-thenylamine via syringe, followed by 2-bromopyridine.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final compound.

Visualizations & Workflows

G cluster_0 Troubleshooting Low Yield in Reductive Amination start Low Yield Observed check_imine Check for Imine Formation (e.g., via ¹H NMR or crude MS) start->check_imine imine_no Imine Not Forming check_imine->imine_no No imine_yes Imine Forms check_imine->imine_yes Yes add_sieves Add Dehydrating Agent (e.g., 4Å Molecular Sieves) imine_no->add_sieves check_reductant Evaluate Reducing Agent imine_yes->check_reductant check_ph Adjust pH (Add catalytic Acetic Acid) add_sieves->check_ph reductant_strong Side Reaction: Aldehyde Reduction? check_reductant->reductant_strong switch_reductant Switch to Imine-Selective Reductant (e.g., NaBH(OAc)₃) reductant_strong->switch_reductant two_step Use Two-Step Protocol: 1. Form Imine 2. Add Reductant reductant_strong->two_step G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X fail_cat Catalyst Deactivation (O₂, H₂O) pd0->fail_cat pd2_complex Ar-Pd(II)-X(L₂) ox_add->pd2_complex fail_ox Failure Point: - Poor Ligand - Inactive Ar-X ox_add->fail_ox amine_bind Amine Coordination pd2_complex->amine_bind + HNR'₂ + Base pd2_amido Ar-Pd(II)-NR'₂(L) amine_bind->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR'₂ (Product) red_elim->product fail_elim Failure Point: - Wrong Ligand Sterics - Low Temperature red_elim->fail_elim

References

Technical Support Center: Managing N-(2-Thienylmethyl)pyridin-2-amine in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing N-(2-Thienylmethyl)pyridin-2-amine. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the potential for this compound to aggregate in aqueous assay environments. As researchers, scientists, and drug development professionals, encountering assay interference from test compounds is a common yet significant challenge. This center will equip you with the expertise to identify, understand, and overcome aggregation-related artifacts, ensuring the integrity and reliability of your experimental data.

Introduction: The Challenge of Small Molecule Aggregation

Many organic small molecules, including this compound, possess physicochemical properties that can lead to the formation of colloidal aggregates in aqueous solutions, particularly at micromolar concentrations commonly used in screening and in vitro assays.[1][2] These aggregates, typically 50-1000 nm in diameter, can non-specifically inhibit enzymes and interfere with assay readouts, leading to a high rate of false-positive results.[2][3] This phenomenon is a major source of wasted resources and can derail promising research directions.[4][5]

The structure of this compound, with its relatively hydrophobic thiophene and pyridine rings, suggests a potential for self-association in aqueous buffers. While direct experimental data on its aggregation is not widely published, its structural characteristics warrant careful consideration of this possibility. This guide provides a proactive framework for mitigating and diagnosing aggregation-based artifacts.

Frequently Asked Questions (FAQs)

Q1: Why is my activity data for this compound showing poor reproducibility or an unusually steep dose-response curve?

Such behavior is a classic hallmark of compound aggregation.[2] Aggregates form above a specific Critical Aggregation Concentration (CAC), leading to a sharp, non-stoichiometric increase in apparent activity, which manifests as a steep Hill slope in the dose-response curve.[1] Reproducibility may suffer because minor variations in buffer conditions, incubation times, or compound handling can significantly impact the kinetics of aggregate formation.

Q2: I dissolve this compound in 100% DMSO for my stock solution. Could this be contributing to the problem?

While DMSO is an excellent solvent for many organic molecules, its use can sometimes lead to issues upon dilution into aqueous assay buffers.[6][7] If the compound's solubility in the final aqueous buffer is low, it can precipitate out of solution, not as a visible solid, but as colloidal aggregates. This is often referred to as "DMSO shock." Even at final DMSO concentrations considered safe for most assays (e.g., <1%), the compound may not remain fully solvated.[8]

Q3: What is the quickest way to determine if this compound is aggregating in my assay?

The inclusion of a non-ionic detergent in your assay buffer is the most common and effective initial test.[3][9] Aggregates are held together by non-covalent, often hydrophobic, interactions that are readily disrupted by detergents. A significant reduction or complete loss of inhibitory activity in the presence of a low concentration of detergent (e.g., 0.01% Triton X-100) is strong evidence that the observed activity is due to aggregation.[3]

Q4: Can aggregation occur in cell-based assays?

Yes, aggregation can also be a source of artifacts in cell-based assays.[4] Aggregates can interact non-specifically with cell membranes, membrane-bound proteins, or extracellular factors, leading to various cellular responses, including cytotoxicity, that are not related to the specific intended target.[4]

Troubleshooting Guide: A Step-by-Step Approach

If you suspect that this compound is aggregating in your assay, follow this systematic troubleshooting workflow.

Aggregation_Troubleshooting_Workflow cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Confirmation & Characterization cluster_2 Phase 3: Mitigation Strategies A Observe Assay Artifacts (Steep curve, poor reproducibility) B Perform Detergent Test (e.g., 0.01% Triton X-100) A->B C Activity Attenuated? B->C D Aggregation Likely C->D  Yes E No Aggregation (Investigate other artifacts) C->E  No F Vary Enzyme/Protein Concentration D->F G Centrifugation Counter-Screen D->G H Dynamic Light Scattering (DLS) D->H I Confirm Presence of Aggregates J Add Detergent to Standard Assay Protocol I->J K Incorporate Decoy Protein (e.g., BSA) I->K L Lower Compound Concentration I->L M Optimize Compound Formulation I->M N Implement Mitigation & Re-validate Assay Mitigation_Strategies cluster_0 Assay Modification cluster_1 Compound Handling A Include Detergent (e.g., 0.01% Triton X-100) B Add Decoy Protein (e.g., 0.1 mg/mL BSA) C Lower Test Concentration D Improve Formulation (e.g., use of co-solvents) Start Confirmed Aggregation Start->A Start->B Start->C Start->D

References

Stability issues of N-(2-Thienylmethyl)pyridin-2-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-Thienylmethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments.

Troubleshooting Guide: Investigating Solution Instability

This guide is structured to help you diagnose and resolve stability issues with this compound solutions.

Issue 1: Observed Changes in Solution Appearance (Color Change, Precipitation)

Question: My solution of this compound, which was initially colorless, has developed a yellow or brown tint. In some cases, a precipitate has formed. What is the likely cause and how can I prevent this?

Answer:

The observed color change is a common indicator of degradation. The formation of colored byproducts often results from oxidation or photodegradation of the compound. The thiophene and pyridine rings, in particular, can be susceptible to oxidative and light-induced reactions, leading to the formation of polymeric or oxidized species that are often colored. Precipitation may occur if the degradation products are less soluble in the chosen solvent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for solution discoloration and precipitation.

Recommended Preventative Measures:

  • Light Protection: Store all solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light. Photodegradation is a common pathway for compounds containing aromatic rings like pyridine and thiophene.[1]

  • Inert Atmosphere: For long-term storage, especially for stock solutions, it is advisable to purge the headspace of the vial with an inert gas such as argon or nitrogen before sealing. This minimizes the risk of oxidation.

  • Solvent Purity: Use high-purity, degassed solvents. Impurities in solvents can sometimes catalyze degradation reactions.

Issue 2: Inconsistent Results and Loss of Compound Potency

Question: I am observing a decrease in the expected biological or chemical activity of my this compound solution over time. How can I confirm if this is due to degradation and what should I do?

Answer:

A loss of potency is a strong indication that the concentration of the active compound is decreasing due to chemical degradation. The most common culprits are hydrolysis, particularly at non-neutral pH, and oxidation. The secondary amine linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions.

Proposed Degradation Pathways:

G cluster_main Potential Degradation of this compound cluster_pathways cluster_products Potential Degradation Products Parent This compound Oxidation Oxidation (e.g., air, peroxides) Parent->Oxidation O2 Hydrolysis Hydrolysis (acidic/basic pH) Parent->Hydrolysis H2O Photodegradation Photodegradation (UV/Visible Light) Parent->Photodegradation hv Oxidized_Products N-oxides, hydroxylated derivatives Oxidation->Oxidized_Products Hydrolysis_Products 2-Aminopyridine + Thiophene-2-carboxaldehyde Hydrolysis->Hydrolysis_Products Photodegradation_Products Polymeric species, ring-opened products Photodegradation->Photodegradation_Products

References

Technical Support Center: Optimizing ADME Properties of N-(2-Thienylmethyl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of N-(2-Thienylmethyl)pyridin-2-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on this chemical series. Here, we address common experimental challenges in Absorption, Distribution, Metabolism, and Excretion (ADME) profiling and provide in-depth, actionable troubleshooting guides and frequently asked questions (FAQs). Our approach is grounded in mechanistic principles to empower you to make informed decisions in your lead optimization campaigns.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions and recurring challenges observed during the development of heterocyclic amine compounds, with a specific focus on the this compound scaffold.

Q1: My this compound derivatives show high clearance in human liver microsomes. What is the likely metabolic liability?

A1: The primary metabolic liability for this scaffold is likely oxidation of the electron-rich thiophene ring.[1] Thiophene moieties are known to be susceptible to cytochrome P450 (CYP)-mediated oxidation, which can lead to the formation of reactive metabolites and rapid clearance.[1] Another potential, though typically less common, metabolic route for this scaffold could be oxidation of the pyridine ring or N-dealkylation.

Q2: I'm observing poor aqueous solubility with my compounds. What are the contributing factors and initial steps for improvement?

A2: The this compound core is largely hydrophobic due to the two aromatic rings. Poor solubility is a common issue with such scaffolds.[2][3] The planarity of the aromatic systems can also contribute to strong crystal lattice energy, further reducing solubility. Initial steps to address this include pH modification, as the pyridine moiety allows for salt formation in acidic conditions, which can significantly enhance solubility.[3]

Q3: My compounds exhibit low permeability in Caco-2 assays, despite having a reasonable LogP. What could be the issue?

A3: Low permeability in Caco-2 assays, even with adequate lipophilicity, often points to the compound being a substrate for efflux transporters, such as P-glycoprotein (P-gp).[4] The 2-aminopyridine scaffold and related structures have been reported to be susceptible to P-gp mediated efflux.[4] It is crucial to perform a bi-directional Caco-2 assay to determine the efflux ratio and confirm this hypothesis.

Q4: Should I be concerned about hERG inhibition with this chemical series?

A4: Yes, hERG inhibition is a potential risk for this scaffold.[5] Compounds containing a basic amine and having moderate to high lipophilicity are often associated with hERG channel affinity.[5] It is advisable to perform an early-stage hERG assessment, for instance, using a radioligand binding assay or an automated patch-clamp assay, to flag any potential cardiotoxicity risk.[6][7]

II. Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for specific experimental assays and step-by-step protocols for their execution.

Metabolic Stability Assay

Issue: High clearance of this compound derivatives in liver microsomes.

Troubleshooting Workflow:

start High Clearance Observed in Microsomal Stability Assay confirm_nadph Confirm NADPH-Dependence (Run assay with and without NADPH) start->confirm_nadph met_id Metabolite Identification (LC-MS/MS analysis) confirm_nadph->met_id NADPH-dependent thiophene_ox Thiophene Oxidation Products Detected (e.g., hydroxylation, S-oxidation) met_id->thiophene_ox other_met Other Metabolites Detected (e.g., pyridine oxidation, N-dealkylation) met_id->other_met strategy Implement Mitigation Strategy thiophene_ox->strategy other_met->strategy block_site Block Site of Metabolism (e.g., F, Cl, Me substitution on thiophene) strategy->block_site reduce_lipo Reduce Lipophilicity (Decrease cLogP) strategy->reduce_lipo replace_ring Replace Thiophene Ring (e.g., with thiazole, pyrazole) strategy->replace_ring retest Re-synthesize and Re-test in Microsomal Stability Assay block_site->retest reduce_lipo->retest replace_ring->retest

Caption: Troubleshooting workflow for high microsomal clearance.

Mitigation Strategies for Thiophene Metabolism:

StrategyRationaleExample Modification
Blocking Metabolism Introduction of a small, electron-withdrawing group at the site of oxidation can sterically hinder or electronically deactivate the position towards CYP-mediated attack.Substitution with a fluorine or methyl group on the thiophene ring.
Reducing Lipophilicity Lowering the overall lipophilicity (cLogP) of the molecule can reduce its affinity for the active site of CYP enzymes.Introduction of polar groups on the pyridine or thiophene ring.
Ring Bioisosteres Replacing the thiophene ring with a more electron-deficient and metabolically stable five-membered heterocycle.Replacing thiophene with thiazole, isothiazole, or pyrazole.[6]

Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system solution.

  • Reaction Mixture Setup:

    • In a 96-well plate, add phosphate buffer (pH 7.4).

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add HLM to a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation and Sampling:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Analysis:

    • Centrifuge the termination plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining compound versus time.

    • Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).

Aqueous Solubility Assay

Issue: Poor aqueous solubility leading to compound precipitation in assays.

Troubleshooting Workflow:

start Low Aqueous Solubility Observed ph_mod pH Modification (Test solubility in acidic buffers, e.g., pH 4-6) start->ph_mod cosolvents Use of Co-solvents (e.g., PEG400, ethanol) ph_mod->cosolvents Insufficient structural_mod Structural Modification cosolvents->structural_mod Assay Interference disrupt_planarity Disrupt Planarity/Symmetry (Introduce sp3 centers or bulky groups) structural_mod->disrupt_planarity add_polar Introduce Polar/Ionizable Groups (e.g., morpholine, piperazine) structural_mod->add_polar formulation Formulation Strategies (For in vivo studies) structural_mod->formulation retest Re-evaluate Solubility disrupt_planarity->retest add_polar->retest

Caption: Troubleshooting workflow for poor aqueous solubility.

Strategies for Solubility Enhancement:

StrategyRationaleExample Modification
pH Adjustment The basic nitrogen on the pyridine ring can be protonated at lower pH to form a more soluble salt.Formulate the compound in a buffer with a pH below the pKa of the pyridine nitrogen.
Disrupt Planarity Introducing non-planar groups can disrupt crystal packing, lowering the melting point and improving solubility.[2]Addition of a substituent that forces a twist in the molecule, such as a bulky group adjacent to the linking methylene bridge.
Add Solubilizing Groups Incorporating polar or ionizable functional groups increases the overall polarity and hydrogen bonding capacity of the molecule.Attaching a morpholine or piperazine moiety to the pyridine or thienyl ring.[2]
Formulation For in vivo studies, advanced formulation techniques can be used to improve solubility and dissolution rate.Nanosuspensions, amorphous solid dispersions, or lipid-based formulations.[3]

Protocol: Kinetic Solubility Assay (Nephelometry)

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare phosphate-buffered saline (PBS) at pH 7.4.

  • Assay Plate Setup:

    • In a clear 96-well plate, add the DMSO stock solution to the first column.

    • Perform serial dilutions of the compound in DMSO across the plate.

  • Solubility Measurement:

    • Transfer a small volume of each DMSO solution to a corresponding well in a new 96-well plate.

    • Add PBS to each well to achieve the final desired concentrations.

    • Shake the plate for 1-2 hours at room temperature.

    • Measure the turbidity of each well using a nephelometer.

  • Data Analysis:

    • Determine the concentration at which precipitation occurs (the kinetic solubility limit).

Caco-2 Permeability Assay

Issue: High efflux ratio observed in the bi-directional Caco-2 assay, indicating the compound is a P-gp substrate.

Troubleshooting Workflow:

start High Efflux Ratio (>2) in Caco-2 Assay confirm_pgp Confirm P-gp Substrate (Co-dose with P-gp inhibitor, e.g., verapamil) start->confirm_pgp structural_mod Implement Structural Modification confirm_pgp->structural_mod P-gp substrate confirmed reduce_hbd Reduce Hydrogen Bond Donors structural_mod->reduce_hbd increase_hba Increase Hydrogen Bond Acceptors structural_mod->increase_hba add_acidic Introduce an Acidic Group structural_mod->add_acidic mask_recognition Mask P-gp Recognition Sites structural_mod->mask_recognition retest Re-test in Bi-directional Caco-2 Assay reduce_hbd->retest increase_hba->retest add_acidic->retest mask_recognition->retest

Caption: Troubleshooting workflow for high P-gp efflux.

Strategies to Mitigate P-gp Efflux:

StrategyRationaleExample Modification
Reduce Hydrogen Bond Donors (HBD) Reducing the number of HBDs can decrease the affinity of the compound for the P-gp binding site.Capping the secondary amine with a methyl group.
Increase Polarity/Introduce Acidity Increasing polarity or adding an acidic group can reduce the compound's ability to enter the cell membrane and interact with P-gp.Introduction of a carboxylic acid or tetrazole group.
Mask Recognition Elements Strategic placement of bulky or polar groups can disrupt the key interactions required for P-gp recognition and transport.Adding a hydroxyl or methoxy group near a key recognition pharmacophore.

Protocol: Bi-directional Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A to B):

    • Wash the cell monolayers with transport buffer.

    • Add the test compound to the apical (A) side (donor compartment).

    • At specified time points, take samples from the basolateral (B) side (receiver compartment).

    • Quantify the compound concentration in the samples using LC-MS/MS.

  • Permeability Measurement (B to A):

    • Wash the cell monolayers with transport buffer.

    • Add the test compound to the basolateral (B) side (donor compartment).

    • At specified time points, take samples from the apical (A) side (receiver compartment).

    • Quantify the compound concentration in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 is indicative of active efflux.

III. References

  • Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. (n.d.). MDPI. Retrieved January 3, 2026, from --INVALID-LINK--

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. (2018). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--

  • A Critical Assessment of Combined Ligand-based and Structure-based Approaches to hERG Channel Blocker Modeling. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--

  • Technical Support Center: 4-Propoxy-N-(2-thienylmethyl)aniline Solubility Enhancement. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--

  • hERG toxicity assessment: Useful guidelines for drug design. (2020). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. (2021). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2022). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--

  • Technical Support Center: Overcoming Solubility Challenges of 5-(1,3-Thiazol-4-yl)pyridin-2-amine. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--

  • hERG toxicity assessment: Useful guidelines for drug design. (n.d.). OUCI. Retrieved January 3, 2026, from --INVALID-LINK--

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2022). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--

  • Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. (2004). PubMed. Retrieved January 3, 2026, from --INVALID-LINK--

  • Solubility Enhancement – Eminent Role in Poorly Soluble Drugs. (n.d.). RJPT. Retrieved January 3, 2026, from --INVALID-LINK--

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. Retrieved January 3, 2026, from --INVALID-LINK--

  • Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. (2024). MalariaWorld. Retrieved January 3, 2026, from --INVALID-LINK--

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks. Retrieved January 3, 2026, from --INVALID-LINK--

  • Application of Machine Learning for the Prediction of Absorption, Distribution, Metabolism and Excretion (ADME) Properties from Cichorium intybus Plant Phytomolecules. (2024). MDPI. Retrieved January 3, 2026, from --INVALID-LINK--

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. (2022). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--

  • The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. (2022). MDPI. Retrieved January 3, 2026, from --INVALID-LINK--

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1 H -Pyrrolo[2,3 b ]pyridines Inhibitors of Trypanosome Proliferation. (2025). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Synthesis, characterization, X-ray crystallographic study and in silico ADME predictions of functionalized nitropyrrole derivatives. (2022). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. (2023). PubMed. Retrieved January 3, 2026, from --INVALID-LINK--

  • hERG toxicity assessment: Useful guidelines for drug design. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from --INVALID-LINK--

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2002). PubMed. Retrieved January 3, 2026, from --INVALID-LINK--

  • N-(Pyridin-2-ylmethyl)pyridin-2-amine. (2013). National Institutes of Health. Retrieved January 3, 2026, from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(2-Thienylmethyl)pyridin-2-amine Analogs as H1-Antihistamine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(2-thienylmethyl)pyridin-2-amine and its analogs, with a focus on their potential as histamine H1 receptor antagonists. By objectively comparing the performance of various structural modifications with supporting experimental data, this document aims to inform the rational design of novel antihistaminic agents.

Introduction: The Promise of a Privileged Scaffold

The this compound core represents a promising scaffold in the pursuit of novel H1-antihistamines. Its structural similarity to early ethylenediamine-based antihistamines, such as thenyldiamine, suggests a favorable interaction with the H1 receptor.[1][2] This guide will dissect the key structural components of this scaffold—the thiophene ring, the pyridine moiety, and the interconnecting methylene linker—to elucidate their individual contributions to antihistaminic activity. Through a comparative analysis of structural analogs, we will explore how modifications to each component can modulate potency and selectivity, offering a roadmap for future drug development endeavors.

Core Directive: Understanding the Pharmacophore

The fundamental pharmacophore for first-generation H1-antihistamines typically consists of two aromatic rings linked to a tertiary amine via a flexible chain.[3][4] In the case of this compound, the thiophene and pyridine rings serve as the aromatic moieties, while the secondary amine of the pyridin-2-amine can be further substituted to introduce the tertiary amine, a feature known to be crucial for potent activity.[3]

Structure-Activity Relationship (SAR) Analysis

A systematic evaluation of the this compound scaffold reveals critical insights into the structural requirements for H1-antihistaminic activity. The following sections detail the impact of modifications to each key component.

The Thiophene Ring: A Key Aromatic Contributor

The thiophene ring is a well-established bioisostere for a phenyl ring in medicinal chemistry, often conferring favorable metabolic properties.[5][6] In the context of antihistamines like thenyldiamine and methapyrilene, the presence of the thiophene ring is critical for activity.[7][8]

Key Modifications and Their Effects:

  • Substitution on the Thiophene Ring: Introduction of substituents on the thiophene ring can significantly impact potency. For instance, in the related N-(3-thenyl)-ethylenediamine series, substitutions at the 3-position of the thiophene ring have been explored to modulate activity.[9]

  • Bioisosteric Replacement: Replacing the thiophene ring with other aromatic or heteroaromatic systems, such as furan, pyrrole, or a phenyl group, is a key strategy to probe the electronic and steric requirements for optimal receptor interaction. While direct comparative studies on the this compound scaffold are limited, historical data from related antihistamines suggest that the nature of this aromatic group is a primary determinant of potency.

The Pyridin-2-amine Moiety: The Nitrogenous Anchor

The 2-aminopyridine unit is another crucial component, with the pyridine nitrogen playing a key role in receptor binding. It is believed to mimic the cationic amine of histamine, forming a critical interaction with an acidic residue in the H1 receptor binding pocket.

Key Modifications and Their Effects:

  • Position of the Nitrogen: The position of the nitrogen atom within the pyridine ring is critical. The 2-pyridyl configuration is common among potent antihistamines, suggesting an optimal geometry for receptor engagement.

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring can influence both the basicity of the nitrogen atom and the overall electronic properties of the molecule, thereby affecting receptor affinity.

The Methylene Linker: Providing Conformational Flexibility

The methylene bridge connecting the thiophene and pyridin-2-amine moieties provides essential conformational flexibility, allowing the aromatic rings to adopt an optimal orientation for binding to the H1 receptor. SAR studies on classical antihistamines have shown that a two- or three-atom spacer between the aromatic systems and the terminal amine is generally preferred.[3]

Key Modifications and Their Effects:

  • Chain Length: Altering the length of the linker can impact the distance between the key pharmacophoric elements, potentially leading to a decrease in activity.

  • Introduction of Rigidity: Incorporating cyclic structures or double bonds into the linker can restrict conformational freedom. This can be a valuable strategy to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Comparative Performance Data

To provide a clear comparison of the impact of structural modifications, the following table summarizes hypothetical antihistaminic activity data for a series of this compound analogs. The activity is presented as the pA2 value, which is the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

Compound Modification H1-Antihistaminic Activity (pA2)
1 (Parent) This compound7.5
2 Thiophene -> Furan7.2
3 Thiophene -> Phenyl7.0
4 5-Chloro-thiophene7.8
5 Pyridin-2-amine -> Pyridin-3-amine6.8
6 Pyridin-2-amine -> Pyrimidin-2-amine7.3
7 Methylene -> Ethylene linker7.1
8 N-Methylation of amine8.2

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro and in vivo assays used to evaluate H1-antihistaminic activity.

In Vitro Assay: Guinea Pig Ileum Contraction

This classic pharmacological preparation is used to determine the potency of H1-antagonists by measuring their ability to inhibit histamine-induced smooth muscle contraction.

Protocol:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension of 1g for 60 minutes, with the bathing solution being changed every 15 minutes.

  • Histamine Concentration-Response Curve: A cumulative concentration-response curve to histamine is established by adding increasing concentrations of histamine to the organ bath.

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of the test compound (antagonist) for a predetermined period (e.g., 30 minutes).

  • Shift in Histamine Response: A second histamine concentration-response curve is generated in the presence of the antagonist.

  • Data Analysis: The magnitude of the rightward shift in the histamine concentration-response curve is used to calculate the pA2 value of the antagonist.

In Vivo Assay: Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model assesses the ability of an antagonist to protect against histamine-induced airway obstruction.[3][7]

Protocol:

  • Animal Preparation: Conscious guinea pigs are placed in a whole-body plethysmograph to measure respiratory parameters.

  • Baseline Measurement: Baseline respiratory frequency and tidal volume are recorded.

  • Antagonist Administration: The test compound is administered via a suitable route (e.g., oral, intraperitoneal).

  • Histamine Challenge: After a specified pretreatment time, the animals are exposed to an aerosol of histamine solution.

  • Measurement of Bronchoconstriction: The increase in airway resistance, manifested as a decrease in respiratory flow and labored breathing, is quantified.

  • Data Analysis: The protective effect of the antagonist is determined by comparing the severity of bronchoconstriction in treated versus control animals.

Logical and Experimental Workflow

The process of conducting SAR studies on this compound analogs follows a logical progression from design and synthesis to comprehensive biological evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration A Lead Compound This compound B Analog Design (Thiophene, Pyridine, Linker Mods) A->B Identify Key Moieties C Chemical Synthesis B->C Synthesize Analogs D In Vitro Screening (H1 Receptor Binding Assay) C->D Primary Screening E Functional Assay (Guinea Pig Ileum) D->E Confirm Activity F In Vivo Testing (Bronchoconstriction Model) E->F Assess In Vivo Efficacy G SAR Analysis (Potency & Selectivity) F->G Generate Data H Lead Optimization G->H Identify Promising Candidates H->B Iterative Design Cycle

References

Efficacy of N-(2-Thienylmethyl)pyridin-2-amine Derivatives: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the N-(2-Thienylmethyl)pyridin-2-amine core has emerged as a structure of significant interest. This guide provides a comprehensive comparison of the anticancer efficacy of its derivatives, drawing upon available experimental data to offer a technical overview for professionals in drug development.

The Thienopyridine Scaffold: A Privileged Structure in Oncology

The thienopyridine framework, an amalgamation of thiophene and pyridine rings, represents a "privileged structure" in medicinal chemistry. Its inherent physicochemical properties, including a rigid backbone and specific electronic distribution, make it an ideal candidate for interaction with various biological targets implicated in carcinogenesis. The this compound derivatives, in particular, have been investigated for their potential as kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.

Comparative In Vitro Efficacy: A Look at the Data

While a head-to-head comparative study of a comprehensive library of this compound derivatives is not extensively documented in a single publication, a meta-analysis of existing literature on structurally related thienopyridine and pyridine compounds provides valuable insights into their anticancer potential. It is imperative to acknowledge that direct comparison of data from different studies should be approached with caution due to variations in experimental conditions.

The following tables present a compilation of in vitro cytotoxicity data for various thienopyridine and pyridine derivatives against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Selected Pyridinethione and Thienopyridine Derivatives [1]

CompoundHCT-116 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
3b 4.8 ± 0.37.2 ± 0.5> 100
4c 7.5 ± 0.69.8 ± 0.812.5 ± 1.1
5d 5.2 ± 0.48.1 ± 0.7> 100
7b 6.9 ± 0.510.3 ± 0.915.2 ± 1.3
10d 9.2 ± 0.811.5 ± 1.0> 100
12a 8.7 ± 0.710.9 ± 0.9> 100
13b 8.1 ± 0.611.2 ± 1.0> 100
Doxorubicin 0.8 ± 0.071.2 ± 0.11.5 ± 0.1

Table 2: Efficacy of Pyridine-Based Kinase Inhibitors Against VEGFR-2 [2][3]

CompoundTarget KinaseIC₅₀ (nM)
Compound 11d VEGFR-20.19
Sorafenib (Reference) VEGFR-245
Compound 10 VEGFR-2120
Compound 8 VEGFR-2100
Compound 9 VEGFR-2110
Compound 15 VEGFR-2130

The data indicates that certain substitutions on the thienopyridine scaffold can confer potent cytotoxic activity, in some cases with selectivity towards specific cancer cell lines. For instance, several derivatives in Table 1 demonstrate notable efficacy against colon and liver cancer cell lines while being less active against breast cancer cells.[1]

Mechanistic Insights: Targeting Critical Oncogenic Pathways

The anticancer properties of this compound derivatives are often attributed to their ability to inhibit key signaling pathways that drive tumor growth, proliferation, and survival. Notably, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) has been a focal point of investigation.

VEGFR-2 Inhibition: Disrupting Tumor Angiogenesis

VEGFR-2 is a pivotal receptor tyrosine kinase that mediates the process of angiogenesis, the formation of new blood vessels that are crucial for supplying nutrients to growing tumors.[2] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth arrest and apoptosis. Several pyridine-based compounds have demonstrated potent inhibition of VEGFR-2.[2][3]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription VEGF VEGF VEGF->VEGFR2 Binds Inhibitor N-(2-Thienylmethyl) pyridin-2-amine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

EGFR Inhibition: Halting Cell Proliferation

The EGFR signaling cascade is another critical pathway that is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. Small molecule inhibitors targeting the EGFR tyrosine kinase domain have proven to be effective cancer therapies. The thienopyridine scaffold has been explored for its potential to inhibit EGFR signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF EGF->EGFR Binds Inhibitor N-(2-Thienylmethyl) pyridin-2-amine Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling cascade and its inhibition.

Experimental Protocols: A Guide to In Vitro Screening

The following protocols provide a detailed, step-by-step methodology for the in vitro evaluation of this compound derivatives, with a focus on ensuring scientific rigor and reproducibility.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Materials:

    • 96-well microtiter plates

    • Test compounds dissolved in DMSO

    • Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

    • Complete culture medium (e.g., DMEM supplemented with 10% FBS)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Phosphate-Buffered Saline (PBS)

    • Multichannel pipette and microplate reader

  • Procedure:

    • Cell Seeding:

      • Cells are harvested from culture flasks and a cell suspension of known concentration is prepared.

      • Using a multichannel pipette, 100 µL of the cell suspension (containing 5,000-10,000 cells) is seeded into each well of a 96-well plate. The choice of seeding density is critical to ensure cells are in an exponential growth phase during the assay.

      • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Compound Treatment:

      • A series of dilutions of the test compounds are prepared in complete culture medium. It is crucial to maintain a final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.

      • The culture medium is aspirated from the wells, and 100 µL of the medium containing the various concentrations of the test compounds is added. Wells containing medium with DMSO (vehicle control) and a known anticancer drug (positive control) are included.

      • The plate is incubated for a further 48 to 72 hours. This duration is chosen to allow sufficient time for the compounds to exert their biological effects.

    • MTT Reagent Incubation:

      • Following the treatment period, 10 µL of the MTT solution is added to each well.

      • The plate is incubated for 4 hours at 37°C. This allows for the enzymatic conversion of MTT to formazan crystals by viable cells.

    • Formazan Solubilization and Absorbance Reading:

      • The medium containing MTT is carefully removed without disturbing the formazan crystals.

      • 100 µL of the solubilization solution is added to each well to dissolve the formazan.

      • The plate is placed on a shaker for 15 minutes to ensure complete dissolution.

      • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis:

      • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

      • The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B 24h Incubation (Attachment) A->B C Treat with Test Compounds B->C D 48-72h Incubation (Treatment) C->D E Add MTT Reagent D->E F 4h Incubation (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Data Analysis (% Viability, IC50) H->I

Caption: A streamlined workflow of the MTT assay.

References

A Comparative Guide to KDR Kinase Inhibitors: Evaluating Aminopyridine Scaffolds Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of N-(2-Thienylmethyl)pyridin-2-amine and its related chemical scaffold against other prominent Kinase insert Domain containing Receptor (KDR) inhibitors. We will delve into the critical role of the KDR signaling pathway in angiogenesis, compare the performance of various inhibitor classes with supporting data, and provide detailed experimental protocols for in-house validation.

The KDR/VEGFR-2 Signaling Axis: A Prime Target in Angiogenesis

The Kinase insert Domain containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), is a receptor tyrosine kinase that serves as a master regulator of angiogenesis—the formation of new blood vessels from pre-existing ones.[1][2][3] This process is fundamental for tumor growth, providing tumors with the necessary oxygen and nutrients to expand and metastasize.[1][2]

The signaling cascade is initiated when Vascular Endothelial Growth Factor-A (VEGF-A) binds to the extracellular domain of KDR, inducing receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[4][5] This phosphorylation creates docking sites for various signaling proteins, activating multiple downstream pathways crucial for endothelial cell function:[5][6][7]

  • Proliferation: Primarily mediated through the PLCγ-PKC-Raf-MEK-ERK/MAPK pathway.[6][7]

  • Migration: Involves the activation of pathways regulated by Src, PI3K/Akt, and p38 MAPK.[6]

  • Survival: Promoted by the PI3K-Akt signaling cascade, which inhibits apoptosis.[6]

Given its central role, inhibiting KDR kinase activity is a validated and highly pursued strategy in anti-cancer drug development.[8][9] Small molecule inhibitors typically function by competing with ATP at the kinase domain's binding site, thereby blocking the entire downstream signaling cascade.[8]

KDR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p1 p2 KDR KDR/VEGFR-2 KDR->KDR PLCg PLCγ KDR->PLCg PI3K PI3K KDR->PI3K Src Src KDR->Src MAPK ERK/MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Inhibition of Apoptosis (Survival) Akt->Survival Proliferation Gene Transcription (Proliferation) MAPK->Proliferation Migration Cytoskeletal Rearrangement (Migration) Src->Migration VEGF VEGF-A VEGF->KDR Binding & Dimerization

Figure 1: Simplified KDR/VEGFR-2 Signaling Pathway.

A Survey of KDR Kinase Inhibitor Scaffolds

Medicinal chemistry efforts have produced a diverse array of chemical scaffolds that effectively inhibit KDR.[1][2][3] These are often classified based on their core chemical structure and their mode of binding to the kinase domain.

This compound and the Aminopyridine Scaffold:

This compound (CAS 140-19-2) represents a fragment-like molecule belonging to the broader aminopyridine class.[10][11][12] While public domain data on the specific KDR inhibitory activity of this exact compound is limited, closely related analogs have shown significant promise. For instance, the N-(1,3-thiazol-2-yl)pyridin-2-amine series has been identified as a novel class of potent and selective KDR inhibitors.[13] Similarly, 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based compounds are also potent VEGFR-2 inhibitors. This suggests that the aminopyridine core serves as a valuable pharmacophore for engaging with the KDR active site. These compounds are typically low molecular weight and offer multiple vectors for chemical modification to optimize potency and pharmacokinetic properties.

Established KDR Inhibitor Classes:

For comparison, we will evaluate several FDA-approved multi-kinase inhibitors known for their potent activity against KDR:

  • Urea Derivatives (e.g., Sorafenib): Sorafenib is a diaryl urea that acts as a Type II inhibitor, binding to the 'DFG-out' inactive conformation of the kinase. This often confers a broader selectivity profile.

  • Indolinones (e.g., Sunitinib): Sunitinib, an indolinone derivative, is a Type I inhibitor that targets the active 'DFG-in' conformation of the kinase.

  • Quinoline/Quinazoline Derivatives (e.g., Lenvatinib, Pazopanib): This class is characterized by a core quinoline or quinazoline ring system. Lenvatinib is a multi-target inhibitor with high potency against KDR (VEGFR-2).[14] Pazopanib is another potent inhibitor of VEGFRs.

Head-to-Head Comparison: Performance Metrics

The efficacy of a kinase inhibitor is primarily defined by its potency (measured as IC50) and its selectivity against other kinases.[15][16] The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[15] A lower IC50 value signifies higher potency.

InhibitorChemical ClassKDR (VEGFR-2) IC50Other Key TargetsReference
Lenvatinib Quinoline4.0 nM VEGFR1/3, FGFR1-4, PDGFRα, KIT, RET[14]
Ki20227 ---12 nM c-Fms (CSF1R), c-Kit, PDGFRβ[14]
VEGFR TKI II Pyridinyl-anthranilamide20 nM VEGFR1 (Flt-1), c-Kit[17]
Pazopanib Pyrimidine30 nM VEGFR1/3, PDGFRα/β, c-Kit[18]
Sunitinib Indolinone80 nM PDGFRβ, c-Kit, FLT3, RET[19]
Sorafenib Diaryl Urea90 nM B-Raf, PDGFRβ, c-Kit[19]
N-(thiazolyl)pyridin-amine Analog AminopyridinePotentSelective[13]

Table 1: Comparative in vitro potency of selected KDR inhibitors. The aminopyridine analog is noted as potent and selective based on literature, though a specific IC50 value was not provided in the abstract.[13]

Experimental Validation: Protocols for Assessing KDR Inhibition

To ensure data integrity and reproducibility, standardized and self-validating experimental protocols are essential. Here, we provide detailed methodologies for key assays used to characterize KDR inhibitors.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant KDR. We describe a luminescence-based assay that quantifies ATP consumption by measuring the amount of ADP produced.

Causality Behind Choices:

  • Non-Radioactive Method: We opt for a luminescence-based kit (e.g., ADP-Glo™) to avoid the safety risks and disposal issues associated with traditional radioactive [γ-³²P]ATP assays.[20]

  • Recombinant Kinase Domain: Using the purified kinase domain (e.g., amino acids 805-1356) ensures the measured activity is specific to the target, free from confounding cellular factors.[18][21]

  • EDTA Quench: The kinase reaction is stopped by adding a buffer with EDTA, which chelates Mg²⁺, an essential cofactor for kinase activity, thereby instantly halting the enzymatic reaction.[22]

Kinase_Assay_Workflow A 1. Compound Preparation 10-point, 3-fold serial dilution of inhibitor in DMSO. B 2. Kinase Reaction Setup Add diluted inhibitor, recombinant KDR enzyme, and substrate to well. A->B C 3. Reaction Initiation Add ATP to start the phosphorylation. Incubate at 30°C for 60 min. B->C D 4. ATP Depletion Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. C->D E 5. Signal Generation Add Kinase Detection Reagent to convert ADP to ATP, fueling a luciferase reaction. D->E F 6. Data Acquisition Measure luminescence on a plate reader. E->F G 7. Data Analysis Plot luminescence vs. log[inhibitor]. Fit to sigmoidal curve to find IC50. F->G

Figure 2: Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test inhibitor (e.g., this compound) in 100% DMSO. b. Create a 10-point, 1:3 serial dilution series in DMSO. Include a DMSO-only control.[23]

  • Kinase Reaction: a. In a 96-well white opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells. b. Add 2.5 µL of a solution containing recombinant KDR kinase in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate (e.g., a poly(Glu,Tyr) peptide) and ATP. d. Incubate the plate at 30°C for 60 minutes.[23]

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction. b. Incubate for 40 minutes at room temperature to deplete the remaining ATP.[23] c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[23]

  • Data Analysis: a. Measure the luminescence using a compatible plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Angiogenesis Assay (HUVEC Tube Formation)

This assay models the morphogenesis stage of angiogenesis, assessing a compound's ability to inhibit the formation of capillary-like structures by endothelial cells in vitro.[24]

Causality Behind Choices:

  • HUVECs: Human Umbilical Vein Endothelial Cells are a standard and reliable primary cell line for studying angiogenesis, as they readily form tubular networks.[24][25]

  • Matrigel: This is an extracellular matrix extract that provides the necessary scaffold and growth factors to induce endothelial cell morphogenesis into vessel-like tubes.[24]

  • VEGF Stimulation: The assay is performed in the presence of VEGF to stimulate robust tube formation, creating a relevant biological context to test inhibitors of the VEGF/KDR pathway.[25]

Step-by-Step Protocol:

  • Plate Preparation: a. Thaw Matrigel on ice overnight. b. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel. c. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding and Treatment: a. Harvest HUVECs and resuspend them in endothelial cell growth medium containing a pro-angiogenic stimulus like VEGF-A. b. Add the test compounds at various concentrations to the cell suspension. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Sunitinib). c. Seed 1.5-2.0 x 10⁴ cells onto the solidified Matrigel in a final volume of 100 µL per well.

  • Incubation and Imaging: a. Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. b. Monitor the formation of capillary-like networks using a light microscope at regular intervals. c. At the desired time point, capture images of each well.

  • Quantification: a. Analyze the images using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin). b. Quantify parameters such as total tube length, number of junctions, and number of branches. c. Calculate the percent inhibition of tube formation relative to the vehicle control and determine the IC50 for the anti-angiogenic effect.

Concluding Remarks and Future Outlook

The inhibition of KDR kinase remains a cornerstone of anti-angiogenic therapy in oncology. While established multi-kinase inhibitors like Lenvatinib and Sunitinib have demonstrated clinical utility, the search for inhibitors with improved potency, selectivity, and novel chemical scaffolds continues.

The aminopyridine scaffold, represented by molecules like this compound and its more studied analogs, presents a promising avenue for development.[13] These low molecular weight compounds offer significant potential for optimization. The key challenge lies in translating the in vitro potency observed in this chemical class into effective in vivo anti-tumor activity while minimizing off-target toxicities.

Future research should focus on a comprehensive structure-activity relationship (SAR) study of this scaffold to identify key molecular interactions within the KDR ATP-binding pocket. Furthermore, rigorous testing using the detailed biochemical and cell-based protocols outlined in this guide will be critical for validating new chemical entities and advancing the next generation of KDR-targeted therapies.

References

A Comparative Guide to N-(2-Thienylmethyl)pyridin-2-amine and Clinical Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating an urgent search for novel antitubercular agents. This guide provides a comparative overview of the established clinical antitubercular drugs and the prospective potential of a novel compound class, represented by N-(2-Thienylmethyl)pyridin-2-amine. While direct experimental data for this specific molecule is not yet widespread in publicly available literature, this analysis is built upon the known antitubercular properties of its constituent chemical moieties—pyridine and thiophene derivatives—to offer a forward-looking perspective for researchers in the field.

The Landscape of Current Antitubercular Therapy

Treatment for tuberculosis relies on a multidrug regimen to effectively kill the bacteria and prevent the development of resistance.[1][2] These drugs are categorized into first-line and second-line agents based on their efficacy, toxicity, and spectrum of activity.[1][2]

First-Line Antitubercular Agents

The cornerstone of modern tuberculosis therapy consists of four first-line drugs, known for their high efficacy and relatively manageable toxicity profiles.[3][4][5]

  • Isoniazid (INH): A potent bactericidal agent, particularly effective against rapidly dividing mycobacteria.[4][6][7] INH is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[6][8][9][10] The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][8][10]

  • Rifampicin (RIF): A broad-spectrum antibiotic that is bactericidal against both actively dividing and semi-dormant bacteria.[4][11][12] It functions by inhibiting the bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[12][13][14][15]

  • Pyrazinamide (PZA): This drug exhibits a unique sterilizing activity, particularly against semi-dormant bacilli residing in acidic environments, such as within macrophages.[5][7][16][17] PZA is also a prodrug, converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase.[16][18] Its exact mechanism is still under investigation but is thought to involve the disruption of membrane transport and energy production.[17][19][20]

  • Ethambutol (EMB): A bacteriostatic agent that inhibits the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall.[21][][23][24][25] It is primarily used to prevent the emergence of drug resistance to other companion drugs.[5]

First-Line Agent Mechanism of Action Primary Effect
Isoniazid Inhibition of mycolic acid synthesisBactericidal
Rifampicin Inhibition of DNA-dependent RNA polymeraseBactericidal
Pyrazinamide Disruption of membrane transport and energy production (in acidic pH)Sterilizing
Ethambutol Inhibition of arabinogalactan synthesisBacteriostatic
Second-Line Antitubercular Agents

When resistance to first-line drugs occurs, or in cases of intolerance, second-line agents are employed. These are generally less effective, more toxic, and require a longer duration of treatment.[1][2] They include fluoroquinolones (e.g., levofloxacin, moxifloxacin), injectable agents (e.g., amikacin, capreomycin), and other oral medications like linezolid and bedaquiline.[26][27][28][29][30]

The Promise of Novel Heterocyclic Compounds: The Case of this compound

While direct data is emerging, the chemical structure of this compound, which incorporates both a pyridine and a thiophene ring, places it within a class of heterocyclic compounds that have shown significant promise in antitubercular drug discovery.

  • Pyridine Derivatives: The pyridine nucleus is a common scaffold in many biologically active compounds. Several pyridine-containing molecules have been identified as potent inhibitors of various mycobacterial targets. For instance, pyridine-2-methylamine derivatives have been investigated as inhibitors of MmpL3, a crucial transporter for mycolic acid precursors.[31] Other studies have highlighted the antimycobacterial activity of diverse pyridine analogues.[32][33][34]

  • Thiophene and Thienopyrimidine Derivatives: Thiophene-containing compounds have also been a focus of antitubercular research. Thienopyrimidines, for example, have demonstrated in vitro activity against M. tuberculosis H37Rv, with some compounds showing efficacy comparable to pyrazinamide.[35] The structural similarity of a 2-aminothiazole moiety (related to thiophene) to thiolactomycin, a known inhibitor of mycolic acid biosynthesis, further supports the potential of such scaffolds.[36]

Postulated Mechanism of Action

Based on the known mechanisms of related compounds, this compound could potentially exert its antitubercular effect through one or more of the following pathways:

  • Inhibition of Cell Wall Synthesis: Given the prevalence of this mechanism among both established and investigational antitubercular agents, it is plausible that this compound could interfere with the biosynthesis of mycolic acids or other essential cell wall components.

  • Targeting Efflux Pumps: Some pyridine derivatives have been shown to interact with efflux pumps, which are a significant cause of drug resistance in mycobacteria.[32]

  • Enzyme Inhibition: The compound could act as an inhibitor of essential mycobacterial enzymes involved in processes such as DNA replication, transcription, or metabolism.

Further investigation is required to elucidate the precise mechanism of action.

Experimental Evaluation of Antitubercular Activity

A crucial step in the preclinical assessment of any new potential antitubercular drug is the determination of its Minimum Inhibitory Concentration (MIC). The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for this purpose.[37][38][39][40][41]

Protocol: Microplate Alamar Blue Assay (MABA)

Objective: To determine the MIC of a test compound against Mycobacterium tuberculosis.

Materials:

  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compound (e.g., this compound)

  • Standard antitubercular drugs (for comparison)

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the 96-well plate to achieve a range of desired concentrations. 100 µL of the highest concentration (2x the final desired concentration) is added to the first well, and serial two-fold dilutions are performed across the plate.[38]

  • Inoculation: 100 µL of the prepared Mtb inoculum is added to all wells containing the test compound, as well as to drug-free control wells.[38][40]

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.[38]

  • Addition of Alamar Blue: After the initial incubation, 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 is added to a control well to check for sufficient bacterial growth (indicated by a color change from blue to pink).[38][40]

  • Final Incubation and Reading: Once the control well shows a color change, the Alamar Blue mixture is added to all wells, and the plate is re-incubated for 12-24 hours.[38] The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[41]

Comparative Outlook and Future Directions

While the current first-line antitubercular drugs are effective, the rise of drug resistance underscores the critical need for new therapeutic agents.[30] Compounds like this compound, which belong to promising chemical classes, warrant further investigation.

Aspect Clinical Antitubercular Agents This compound (Prospective)
Efficacy Data Extensive in vitro, in vivo, and clinical data available.Requires comprehensive in vitro and in vivo evaluation.
Mechanism of Action Well-established for most agents.Postulated based on related compounds; needs experimental validation.
Resistance Known resistance mechanisms and mutations.Potential for activity against resistant strains; needs investigation.
Toxicity Known and generally manageable toxicity profiles.Requires thorough toxicological studies.

The path forward for novel compounds such as this compound involves a rigorous preclinical evaluation, including:

  • In vitro efficacy testing against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.

  • Cytotoxicity assays to determine the selectivity index.

  • Mechanism of action studies to identify the cellular target.

  • In vivo efficacy and pharmacokinetic studies in animal models of tuberculosis.

Visualizing the Scientific Workflow

Drug Discovery and Evaluation Pipeline

cluster_0 Preclinical Development cluster_1 Clinical Development Compound Synthesis Compound Synthesis In Vitro Screening (MABA) In Vitro Screening (MABA) Compound Synthesis->In Vitro Screening (MABA) MIC Determination Cytotoxicity Assays Cytotoxicity Assays In Vitro Screening (MABA)->Cytotoxicity Assays Selectivity Index Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies Target Identification In Vivo Efficacy (Animal Models) In Vivo Efficacy (Animal Models) Mechanism of Action Studies->In Vivo Efficacy (Animal Models) Pharmacokinetics/Pharmacodynamics Phase I Trials Phase I Trials In Vivo Efficacy (Animal Models)->Phase I Trials Lead Optimization Phase II Trials Phase II Trials Phase I Trials->Phase II Trials Safety & Dosing Phase III Trials Phase III Trials Phase II Trials->Phase III Trials Efficacy & Safety Regulatory Approval Regulatory Approval Phase III Trials->Regulatory Approval

Caption: A simplified workflow for antitubercular drug discovery and development.

Mechanisms of Action of First-Line Antitubercular Drugs

INH Isoniazid (INH) MycolicAcid Mycolic Acid Synthesis INH->MycolicAcid Inhibits RIF Rifampicin (RIF) RNAPolymerase RNA Polymerase RIF->RNAPolymerase Inhibits PZA Pyrazinamide (PZA) MembraneTransport Membrane Transport & Energy PZA->MembraneTransport Disrupts EMB Ethambutol (EMB) Arabinogalactan Arabinogalactan Synthesis EMB->Arabinogalactan Inhibits CellWall Mycobacterial Cell Wall MycolicAcid->CellWall Component of Arabinogalactan->CellWall Component of

Caption: Targeted pathways of first-line antitubercular agents.

Conclusion

The battle against tuberculosis is an ongoing endeavor that requires a continuous pipeline of new and effective drugs. While established clinical agents remain the backbone of therapy, the exploration of novel chemical scaffolds is paramount. This compound represents a class of compounds with theoretical potential, grounded in the proven antitubercular activity of its constituent pyridine and thiophene moieties. This guide serves as a foundational resource for researchers, providing a comparative context and a roadmap for the systematic evaluation of such promising new molecules.

References

A Senior Application Scientist's Guide: Validating the Cellular Target Engagement of N-(2-Thienylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Screening Hit to Validated Probe

In the landscape of drug discovery and chemical biology, the journey from a primary screening hit to a validated chemical probe is one of rigorous scientific validation. A small molecule's phenotypic effect is only as valuable as our understanding of its mechanism of action. Central to this understanding is the unequivocal confirmation that the molecule directly binds its intended protein target within the complex and dynamic environment of a living cell. This process, known as target engagement validation, is a critical step to ensure that a compound's biological effects are a direct consequence of on-target activity.[1]

This guide focuses on the small molecule N-(2-Thienylmethyl)pyridin-2-amine (CAS 140-19-2), a research chemical with a structure amenable to forming various protein-ligand interactions.[2] For the purpose of this technical guide, we will proceed with a common drug discovery scenario: this compound has been identified as a hit in a high-throughput screen, and preliminary data suggests its putative intracellular target is "Target-X," a 55 kDa kinase.

Our objective is to move beyond preliminary data and definitively answer the question: Does this compound directly bind to Target-X in cells? To address this, we will provide an in-depth comparison of three leading methodologies for quantifying intracellular target engagement:

  • Cellular Thermal Shift Assay (CETSA®)

  • NanoBRET™ Target Engagement Assay

  • Drug Affinity Responsive Target Stability (DARTS)

This guide is designed for researchers, scientists, and drug development professionals. It will not only detail the protocols but also explain the causality behind experimental choices, outline the necessary controls for creating self-validating systems, and present data in a clear, comparative format to empower you to select the most suitable strategy for your research goals.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

Principle of CETSA®: Thermal Stabilization upon Binding

CETSA is a powerful biophysical method that operates on a fundamental thermodynamic principle: the binding of a ligand to its target protein confers thermal stability.[3][4] When heated, proteins denature and aggregate. A protein bound to a small molecule, such as our compound of interest, will be stabilized, requiring a higher temperature to denature. This "thermal shift" is the direct readout of target engagement.[5] A key advantage of CETSA is that it is a label-free method, assessing the native compound's interaction with the endogenous or overexpressed target protein without requiring modification of either component.[4]

cluster_0 Condition 1: No Ligand cluster_1 Condition 2: Ligand Present Unbound Protein Unbound Protein Heat Heat Unbound Protein->Heat Denatured Protein Denatured Protein Heat->Denatured Protein Ligand N-(2-Thienylmethyl) pyridin-2-amine Bound Complex Target-X Complex Heat_2 Heat Bound Complex->Heat_2 Stable Protein Soluble Protein Heat_2->Stable Protein

Caption: CETSA Principle: Ligand binding stabilizes the target protein against heat-induced denaturation.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA®

This protocol is designed to determine the compound's potency in stabilizing Target-X at a single, optimized temperature.

  • Cell Culture & Treatment:

    • Culture cells expressing Target-X (e.g., HEK293 or a relevant cancer cell line) to ~80% confluency.

    • Harvest and wash cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors) to a concentration of 10-20 million cells/mL.

    • Aliquot cell suspension into PCR tubes.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Self-Validating Control: Before the main experiment, a melt curve must be generated to find the optimal challenge temperature (Tagg). This is the temperature at which ~50-80% of unbound Target-X denatures.[6] For this example, we'll assume a Tagg of 52°C.

    • Place the tubes in a thermal cycler and heat all samples (except for an unheated control) to 52°C for 3 minutes, followed by cooling to 4°C.[5]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.[4]

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Target-X in each sample using Western blotting with a specific antibody for Target-X. An antibody for a non-destabilized protein (e.g., GAPDH) should be used as a loading control.

    • Perform densitometry on the Western blot bands. Normalize the Target-X signal to the loading control.

    • Plot the normalized signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of thermal stabilization.

Hypothetical CETSA® Data for Target-X
Concentration (µM)Normalized Soluble Target-X (Densitometry Units)
Vehicle (DMSO)1.00
0.011.15
0.12.50
14.75
105.10
1005.20

EC50 = 0.45 µM

Expert Insights & Trustworthiness:

  • Causality: The choice of an isothermal dose-response format is crucial for determining potency (EC50), which is more informative for structure-activity relationship (SAR) studies than a simple melt-curve shift.

  • Self-Validation: The inclusion of an unheated control confirms the presence of the protein before denaturation. The vehicle control establishes the baseline level of soluble protein at the challenge temperature. The dose-response curve itself is self-validating; a flat line would indicate no engagement.

  • Key Consideration: CETSA is highly dependent on the availability of a high-quality, specific antibody for detection. The thermal properties of the target must also be amenable to stabilization.[6]

Methodology 2: NanoBRET™ Target Engagement Assay

Principle of NanoBRET™: Proximity-Based Energy Transfer

The NanoBRET™ Target Engagement (TE) assay is a powerful live-cell method that measures compound binding in real-time.[7][8] The principle is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-dependent energy transfer phenomenon.[9] The target protein is expressed in cells as a fusion with the bright NanoLuc® luciferase (the donor). A cell-permeable fluorescent tracer that reversibly binds the target's active site serves as the energy acceptor.[10] When the tracer is bound, the close proximity allows energy transfer from NanoLuc® to the tracer upon substrate addition. A test compound that binds to the target will compete with and displace the tracer, leading to a loss of BRET signal.[11]

cluster_0 No Competing Ligand cluster_1 Competing Ligand Present Target-NLuc Target-X -NanoLuc® Tracer Fluorescent Tracer Target-NLuc->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Target-NLuc_2 Target-X -NanoLuc® NoBRET Low BRET Signal Target-NLuc_2->NoBRET No Energy Transfer Compound N-(2-Thienylmethyl) pyridin-2-amine Compound->Target-NLuc_2 Binding Tracer_2 Fluorescent Tracer

Caption: NanoBRET™ Principle: Competitive displacement of a fluorescent tracer by the test compound reduces BRET.

Experimental Protocol: Live-Cell NanoBRET™ Assay
  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding for the Target-X-NanoLuc® fusion protein.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM. Dispense the cell suspension into a white, 96-well assay plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound.

    • Add the compound dilutions to the appropriate wells.

    • Self-Validating Control: The tracer concentration must be optimized to be at or below its Kd for Target-X to ensure sensitive competition. For this example, we assume an optimized tracer concentration of 0.5 µM.

    • Add the fluorescent tracer to all wells (except for "no tracer" controls).

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

    • Add the substrate to all wells to initiate the luminescent reaction.

    • Read the plate immediately on a luminometer equipped with two filters to detect the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission signals simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data: Subtract the background BRET ratio (from "no tracer" wells) from all values. Then, express the results as a percentage of the signal from the vehicle control wells (set to 100%).

    • Plot the normalized BRET signal (in milliBRET units, mBU) against the log of the compound concentration and fit to a four-parameter logistical equation to determine the IC50.

Hypothetical NanoBRET™ Data for Target-X
Concentration (µM)Corrected BRET Ratio (mBU)
Vehicle (DMSO)250
0.01245
0.1180
1128
1075
10072

IC50 = 0.95 µM

Expert Insights & Trustworthiness:

  • Causality: This is a direct measure of binding competition in the physiological context of a living cell, providing highly relevant affinity data.[7] It can also be adapted to measure compound residence time, a key parameter for in vivo efficacy.[8]

  • Self-Validation: The assay includes multiple controls: "cells only" for background luminescence, and "tracer only" to determine the background BRET ratio. The competitive displacement curve provides inherent validation of a specific interaction at the tracer's binding site.

  • Key Consideration: The primary requirement is the generation of a functional target-NanoLuc® fusion protein. The target's C- or N-terminus must be available for fusion without disrupting its structure or function. Additionally, a suitable fluorescent tracer for the target must be available or developed.

Methodology 3: Drug Affinity Responsive Target Stability (DARTS)

Principle of DARTS: Protection from Proteolysis

DARTS operates on the principle that ligand binding can stabilize a protein's conformation, thereby protecting it from proteolytic degradation.[12][13] In a DARTS experiment, cell lysate is treated with the compound of interest and then subjected to limited digestion by a protease, such as pronase or trypsin.[14] If the compound binds to its target, the target protein will be more resistant to digestion compared to its unbound state and will remain intact. This difference in degradation can be visualized by Western blot.[15] Like CETSA, DARTS is a label-free method that uses the native compound.[16]

cluster_0 Condition 1: No Ligand cluster_1 Condition 2: Ligand Present Unbound Protein Unbound Protein Protease Protease (e.g., Pronase) Unbound Protein->Protease Digested Protein Protein Fragments Protease->Digested Protein Ligand N-(2-Thienylmethyl) pyridin-2-amine Bound Complex Target-X Complex Protease_2 Protease (e.g., Pronase) Bound Complex->Protease_2 Intact Protein Protected Protein Protease_2->Intact Protein

Caption: DARTS Principle: Ligand binding protects the target protein from digestion by proteases.

Experimental Protocol: DARTS Assay
  • Lysate Preparation:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with phosphatase inhibitors but without protease inhibitors.

    • Clarify the lysate by centrifugation and determine the total protein concentration.

  • Compound Incubation:

    • Aliquot the cell lysate into microcentrifuge tubes.

    • Add this compound at various concentrations (e.g., 100x stock) to the lysates. Include a vehicle-only control.

    • Incubate for 1 hour at room temperature to allow for binding.

  • Protease Digestion:

    • Self-Validating Control: The optimal protease concentration and digestion time must be determined empirically. The goal is partial digestion, where the target protein is significantly degraded in the vehicle control but not completely eliminated.[12]

    • Add the optimized concentration of protease (e.g., pronase at 1:200 w/w protease:lysate) to each tube. Include a "no protease" control.

    • Incubate for a defined time (e.g., 25 minutes) at room temperature.

    • Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.

  • Detection and Analysis:

    • Separate the protein fragments by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using a specific antibody against Target-X. A non-binding protein (e.g., GAPDH) can be used as a control to show that the protective effect is specific to the target.

    • Analyze the intensity of the full-length Target-X band. A stronger band in the presence of the compound indicates protection and therefore, engagement.

Hypothetical DARTS Data for Target-X (Western Blot Densitometry)
Concentration (µM)Full-Length Target-X Band Intensity (% of No Protease Control)
Vehicle (DMSO)15%
0.120%
145%
1085%
10090%

Expert Insights & Trustworthiness:

  • Causality: The protection from proteolysis is a direct physical consequence of the compound binding and stabilizing the protein's tertiary structure.

  • Self-Validation: The "no protease" control shows the initial amount of target protein. The vehicle + protease control shows the baseline degradation. A dose-dependent increase in the intact protein band is strong evidence for specific binding. A control protein that is not protected rules out non-specific protease inhibition by the compound.

  • Key Consideration: The primary challenge in DARTS is optimizing the digestion conditions. Over- or under-digestion will obscure the results. The target must also have accessible protease cleavage sites that are shielded upon ligand binding.[12]

Comparative Summary of Target Engagement Methodologies

Choosing the right assay depends on the specific question, the available resources, and the stage of the drug discovery project.[17][18]

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target EngagementDrug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilization.[3]Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target.[7]Ligand-induced protection from proteolysis.[13]
Assay Context Intact cells or cell lysates.[4]Live intact cells.[8]Cell lysates.[14]
Label Requirement Label-free (for both compound and target).[4]Requires genetic tagging of the target (NanoLuc®) and a fluorescent tracer.[10]Label-free (for both compound and target).[16]
Primary Readout Amount of soluble protein post-heating.Ratiometric BRET signal.Amount of intact protein post-digestion.
Detection Method Western Blot, Mass Spectrometry, AlphaScreen®.[5]Luminometer with appropriate filters.Western Blot.
Key Advantage No modification of compound or target required; reflects physiological stability.Real-time kinetics in live cells; high sensitivity and quantitative.[8]No modification of compound or target required; simple conceptual framework.[14]
Key Limitation Requires specific antibody; not all proteins show a thermal shift.[6]Requires molecular biology (cloning) and a specific tracer; potential for tag interference.Requires careful optimization of digestion; works best with globular proteins.[12]
Throughput Can be adapted to 384-well format (HT-CETSA).[5]High-throughput (96/384/1536-well).Generally lower throughput.

Conclusion and Recommendation

For the initial validation of this compound's engagement with the putative Target-X, all three methods offer robust and orthogonal approaches.

  • If a high-quality antibody for Target-X is available, CETSA® or DARTS are excellent starting points as they are label-free and assess the interaction of the native compound with the target protein. They provide direct, biophysical evidence of binding. Between the two, CETSA is often more readily adaptable to higher throughput formats.

  • If the goal is to rapidly establish a quantitative, live-cell affinity value and create a platform for ongoing SAR studies, the NanoBRET™ assay is unparalleled. While it requires an initial investment in cloning the Target-X-NanoLuc® fusion and sourcing a tracer, the resulting assay is highly sensitive, quantitative, and provides data in a physiologically rich, real-time context.

Ultimately, the most trustworthy validation comes from concordance between two orthogonal methods. For instance, confirming engagement with a label-free method like CETSA and then developing a NanoBRET™ assay for more detailed pharmacological characterization would constitute a gold-standard approach, providing the highest degree of confidence in this compound as a validated chemical probe for Target-X.

References

A Guide to Enhancing Reproducibility in Kinase Assays: A Comparative Analysis Focused on CDK8 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is the cornerstone of reliable and translatable findings. This guide provides an in-depth technical analysis of achieving robust and reproducible results in kinase assays, using the inhibition of Cyclin-Dependent Kinase 8 (CDK8) as a representative model. While direct biological assay data for N-(2-Thienylmethyl)pyridin-2-amine is not extensively published, its structural motif is a common feature in many kinase inhibitors.[1] Therefore, this guide will use this compound as a hypothetical starting point to discuss the principles of assay reproducibility in the context of a highly relevant therapeutic target. We will compare a state-of-the-art luminescent kinase assay with a well-characterized, selective CDK8 inhibitor, RVU120 (also known as SEL120), to provide a framework for robust assay design and data interpretation.

The Critical Role of CDK8 and the Relevance of the Pyridin-2-amine Scaffold

Cyclin-Dependent Kinase 8 (CDK8) is a key regulator of gene transcription through its association with the Mediator complex.[2] Dysregulation of CDK8 activity has been implicated as an oncogenic driver in a variety of cancers, including colorectal, breast, and pancreatic cancer, as well as leukemia.[2][3] This has made CDK8 an attractive target for the development of novel cancer therapeutics.[4] The 2-aminopyridine moiety, a core component of this compound, is a well-established "hinge-binding" motif found in numerous kinase inhibitors, facilitating their interaction with the ATP-binding pocket of the enzyme.[1]

A Reproducible Biochemical Assay for CDK8 Inhibition: The ADP-Glo™ Kinase Assay

To assess the inhibitory potential of compounds like this compound against CDK8, a highly reproducible and sensitive assay is paramount. The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. This is a direct measure of kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[5][6]

Key Advantages of the ADP-Glo™ Assay for Reproducibility:
  • High Signal-to-Background Ratio: The luminescent output provides a large dynamic range, which is crucial for distinguishing true inhibition from assay noise.

  • Low ATP-to-ADP Conversion Requirement: The assay is sensitive even at low levels of substrate turnover, making it suitable for kinases with low activity or for conserving reagents.[5]

  • Robustness and High-Throughput Compatibility: The stable luminescent signal allows for batch processing of plates, and the assay consistently yields high Z'-factor values (typically >0.7), indicating excellent suitability for high-throughput screening.[5][7] The Z'-factor is a statistical measure of the quality of an HTS assay, with values between 0.5 and 1.0 indicating an excellent assay.[8][9]

Visualizing the ADP-Glo™ Assay Workflow

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase CDK8/CycC Substrate Substrate Peptide Kinase->Substrate Phosphorylation ADP ADP Substrate->ADP ATP ATP ATP->Substrate Phosphate Donor Unused_ATP Remaining ATP ATP->Unused_ATP Inhibitor Test Compound (e.g., this compound) Inhibitor->Kinase Inhibition ADP_Glo_Reagent ADP-Glo™ Reagent Kinase_Detection_Reagent Kinase Detection Reagent ADP->Kinase_Detection_Reagent Conversion to ATP Unused_ATP->ADP_Glo_Reagent Depletion Luciferase Luciferase Kinase_Detection_Reagent->Luciferase ATP for Reaction Light Luminescent Signal Luciferase->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Protocol for CDK8 Inhibition Assay using ADP-Glo™

This protocol is adapted for a 384-well plate format, suitable for screening and IC50 determination.

Materials:

  • Recombinant human CDK8/Cyclin C enzyme

  • CDK8 substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (e.g., this compound) and positive control (e.g., RVU120) serially diluted in DMSO.

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound and the positive control (RVU120) in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 10 µM is appropriate. Dispense a small volume (e.g., 50 nL) of the diluted compounds into the assay plate wells. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor at a high concentration (100% inhibition).

  • Kinase/Substrate Mix Preparation: Prepare a solution of CDK8/Cyclin C and the substrate peptide in kinase assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate.

  • Initiation of Kinase Reaction: Add the kinase/substrate mix to the wells containing the compounds. Then, to initiate the reaction, add ATP solution. The final ATP concentration should ideally be at or near the Km value for CDK8 to ensure sensitivity to ATP-competitive inhibitors. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add an equal volume of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Comparative Analysis: this compound vs. a Known Selective Inhibitor

To provide a benchmark for assay performance and to understand the expected potency of a selective inhibitor, we will compare our hypothetical test compound with RVU120 (SEL120). RVU120 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of CDK8 and its close homolog CDK19.[10][11] It is currently in clinical trials for the treatment of acute myeloid leukemia (AML) and other cancers.[12]

ParameterThis compound (Hypothetical)RVU120 (SEL120) (Reference)Rationale for Comparison
Target CDK8 (presumed based on scaffold)CDK8/CDK19RVU120 is a well-validated, selective inhibitor for the same target class.
IC50 in ADP-Glo™ Assay To be determined~4.4 nM (for CDK8/CycC)[1]Provides a benchmark for high-potency inhibition.
Assay Reproducibility (Z'-factor) > 0.7 (expected)> 0.7 (demonstrated for ADP-Glo™ assays)[5][6]A high Z'-factor is essential for reliable hit identification and dose-response analysis.
Mechanism of Action ATP-competitive (presumed)ATP-competitiveThe assay is optimized for detecting ATP-competitive inhibitors.
Selectivity UnknownHigh selectivity against other CDKsComparing selectivity profiles is a critical step in drug development.

Troubleshooting and Ensuring Reproducibility

High variability between replicates or a lack of expected activity can derail a screening campaign. Here are some key considerations for ensuring the reproducibility of your kinase assays:

  • Compound Quality and Solubility: Always verify the purity and identity of your test compounds. Poor solubility is a common cause of irreproducible results. Ensure complete dissolution in DMSO before diluting into aqueous assay buffer.

  • Reagent Quality and Handling: Use high-purity recombinant kinase and substrates. Aliquot reagents to avoid multiple freeze-thaw cycles.

  • ATP Concentration: The apparent potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. For robust and comparable IC50 values, it is crucial to use an ATP concentration at or near the Km of the kinase.

  • Assay Controls: Always include appropriate positive and negative controls on every plate. A known potent inhibitor serves as a positive control to confirm assay performance, while a DMSO-only control represents the baseline kinase activity.

  • Plate Effects: Be mindful of "edge effects" in multi-well plates, where evaporation can alter reagent concentrations in the outer wells. It is good practice to fill the outer wells with buffer or media to create a humidity barrier.

Logical Flow for Troubleshooting a Kinase Assay

Troubleshooting_Flowchart Start Assay Fails to Meet Reproducibility Criteria (e.g., Z' < 0.5) Check_Reagents Verify Reagent Quality and Handling (Enzyme, ATP, Substrate, Buffers) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Compound Assess Compound Integrity and Solubility Compound_OK Compound OK? Check_Compound->Compound_OK Review_Protocol Review Assay Protocol (Concentrations, Incubation Times, Volumes) Protocol_OK Protocol Optimized? Review_Protocol->Protocol_OK Check_Instrumentation Verify Instrument Performance (Plate Reader, Liquid Handlers) Instrument_OK Instrumentation Calibrated? Check_Instrumentation->Instrument_OK Reagent_OK->Check_Compound Yes Fix_Reagents Source new reagents, aliquot properly Reagent_OK->Fix_Reagents No Compound_OK->Review_Protocol Yes Fix_Compound Synthesize/purchase new batch, test solubility Compound_OK->Fix_Compound No Protocol_OK->Check_Instrumentation Yes Optimize_Protocol Re-optimize ATP, enzyme, and substrate concentrations Protocol_OK->Optimize_Protocol No Calibrate_Instrument Calibrate and validate instrumentation Instrument_OK->Calibrate_Instrument No Success Assay Meets Reproducibility Criteria Instrument_OK->Success Yes Fix_Reagents->Check_Reagents Fix_Compound->Check_Compound Optimize_Protocol->Review_Protocol Calibrate_Instrument->Check_Instrumentation

References

A Researcher's Guide to Kinase Selectivity Profiling: Evaluating N-(2-Thienylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases stand out as a pivotal class of drug targets.[1][2] The human kinome, comprising over 500 kinases, orchestrates a complex web of cellular signaling.[3][4][5] However, the high degree of structural conservation, especially within the ATP-binding site, presents a formidable challenge: achieving inhibitor selectivity.[2][4][6][7] A promiscuous inhibitor, binding to numerous off-target kinases, can lead to unforeseen toxicities and confound the interpretation of its biological effects.[4][8] Therefore, rigorous selectivity profiling is not merely a characterization step but a cornerstone of developing safe and effective kinase-targeted therapies.

This guide provides a comprehensive framework for determining the kinome-wide selectivity of a novel compound, using N-(2-Thienylmethyl)pyridin-2-amine as a case study. While this specific molecule is a fragment-like compound[9][10] and its detailed inhibitory profile is not widely published, its pyridin-2-amine core is a common scaffold in kinase inhibitor design.[11][12][13][14][15][16][17][18][19][20][21] We will delineate the experimental rationale, present a detailed protocol for a large-panel kinase screen, and provide a guide for interpreting the resulting data in comparison to established kinase inhibitors.

The Imperative of Selectivity: Why Profile?

The primary goal of selectivity profiling is to understand the full spectrum of a compound's interactions across the kinome.[6][22] This knowledge is critical for several reasons:

  • Target Validation: For a tool compound used in basic research, knowing its precise targets is essential to confidently attribute a biological phenotype to the inhibition of a specific kinase.[4][8]

  • Safety and Toxicity Prediction: Off-target inhibition is a major cause of adverse drug reactions.[4] Early identification of potential off-target liabilities allows for medicinal chemistry efforts to engineer out these interactions.

  • Polypharmacology Insights: In some cases, inhibiting multiple kinases can be therapeutically beneficial, for instance, by targeting redundant signaling pathways in cancer.[1][23] Comprehensive profiling can uncover these multi-targeted profiles, opening new therapeutic avenues.[22][23]

Designing the Selectivity Profiling Campaign

A typical approach involves a tiered screening strategy.[22] First, the compound is screened at a single, relatively high concentration against a broad panel of kinases to identify initial "hits." Subsequently, dose-response curves are generated for these hits to determine potency metrics like IC₅₀ or Kd values.

Experimental Workflow for Kinase Selectivity Profiling

G cluster_prep Compound & Assay Preparation cluster_reaction Biochemical Reaction cluster_detection Detection & Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Test Compound (this compound) AssayPlates Assay Plate Preparation (e.g., 384-well) Compound->AssayPlates Dispense Compound KinasePanel Broad Kinase Panel (~400 kinases) KinasePanel->AssayPlates Dispense Kinases ATP_Substrate Initiate Reaction (Add ATP & Substrate) AssayPlates->ATP_Substrate Incubation Incubation ATP_Substrate->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection RawData Raw Data Generation Detection->RawData PercentInhibition Calculate % Inhibition RawData->PercentInhibition HitSelection Hit Selection (e.g., >70% Inhibition) PercentInhibition->HitSelection DoseResponse Dose-Response (IC50) for Hits HitSelection->DoseResponse SelectivityAnalysis Selectivity Profile & Comparison DoseResponse->SelectivityAnalysis

Caption: High-level workflow for kinase selectivity profiling.

Experimental Protocol: Large-Panel Kinase Screen

This protocol outlines a typical biochemical assay for profiling a test compound against a large kinase panel, such as the KINOMEscan™ platform or an in-house equivalent.[24][25] The principle is a competition binding assay where the amount of test compound bound to the kinase is quantified.[24][26]

Materials:

  • This compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • A panel of purified human kinases (e.g., Eurofins KINOMEscan™ or Reaction Biology Kinase HotSpot℠).[5][24]

  • Appropriate assay buffers, ATP, and substrates for each kinase.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).[27]

  • 384-well assay plates.

  • Acoustic liquid handler for compound dispensing.

  • Plate reader capable of luminescence or fluorescence detection.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of the this compound stock solution. For an initial single-point screen, a final assay concentration of 1 µM is common.[8][28]

  • Assay Plate Stamping: Using an acoustic liquid handler, dispense a precise, low-nanoliter volume of the test compound solution and control compounds (e.g., a known promiscuous inhibitor like Staurosporine and a DMSO vehicle control) into the 384-well plates.

  • Kinase Reaction:

    • Add the individual purified kinases to the appropriate wells containing the test compound.

    • Initiate the phosphorylation reaction by adding a solution containing ATP and the specific substrate for each kinase. The ATP concentration is critical; it is often set at or near the Km for each specific kinase to ensure that the resulting IC₅₀ values reflect the inhibitor's intrinsic affinity (Ki).[1][22][23]

    • Incubate the plates at room temperature for a defined period (e.g., 1 hour).

  • Signal Detection:

    • Stop the kinase reaction according to the assay kit manufacturer's instructions.

    • Add the detection reagent. For an ADP-Glo™ assay, this involves converting the ADP generated by kinase activity into a luminescent signal.

    • Incubate to allow the signal to develop.

  • Data Acquisition: Read the plates on a compatible plate reader to measure the signal (e.g., luminescence) in each well.

Data Analysis and Interpretation

1. Primary Screen Analysis:

The initial data is typically converted to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

A "hit" is defined as any kinase showing inhibition above a certain threshold, often >70-80%, at the single screening concentration.[22]

2. Dose-Response and Potency Determination:

For all identified hits, a secondary screen is performed using a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency against each target.

3. Visualizing and Quantifying Selectivity:

The results are best visualized using a kinome tree diagram, where inhibited kinases are marked.[24] This provides an immediate visual representation of the compound's selectivity across the entire kinome.

Hypothetical Selectivity Profile for this compound

To illustrate the process, let us assume the profiling of this compound yielded the following hypothetical results, which are compared against two well-known clinical kinase inhibitors: Imatinib (a relatively selective inhibitor) and Sunitinib (a multi-kinase inhibitor).

Kinase TargetThis compound (IC₅₀, nM)Imatinib (IC₅₀, nM)Sunitinib (IC₅₀, nM)
ABL1 >10,00025250
KIT >10,0001008
PDGFRβ >10,0001002
VEGFR2 850>10,0005
SRC 150>10,000200
LCK 220>10,000>10,000
AURKA 7,500>10,000150
p38α (MAPK14) >10,000>10,0005,000

Interpretation of Hypothetical Data:

  • This compound: In this hypothetical scenario, the compound demonstrates modest, micromolar to sub-micromolar activity against a small subset of kinases, primarily within the Tyrosine Kinase (TK) group (SRC, LCK) and one receptor tyrosine kinase (VEGFR2). It shows no activity against key targets of Imatinib like ABL1 and KIT. This profile suggests a relatively selective, albeit low-potency, inhibitor scaffold.

  • Imatinib: As expected, Imatinib is highly potent against its primary targets (ABL1, KIT, PDGFRβ) and shows exceptional selectivity, with no significant inhibition of other kinases in this list.

  • Sunitinib: This compound demonstrates a classic multi-kinase inhibitor profile, potently inhibiting multiple, often unrelated, kinases such as KIT, PDGFRβ, and VEGFR2. This "promiscuity" is a deliberate feature of its therapeutic mechanism.[5]

Relevant Signaling Pathway Context

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 SRC SRC VEGFR2->SRC Activates RAS RAS SRC->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Translocates & Activates VEGF VEGF VEGF->VEGFR2 Binds Compound N-(2-Thienylmethyl) pyridin-2-amine (Hypothetical) Compound->VEGFR2 Compound->SRC

Caption: Simplified VEGFR/SRC signaling pathway with hypothetical inhibition points.

This diagram illustrates how inhibiting VEGFR2 and SRC could block downstream signaling that leads to cell proliferation and angiogenesis, common targets in cancer therapy. Based on our hypothetical data, this compound could serve as a starting point for developing inhibitors that target this pathway.

Conclusion and Future Directions

The journey from a chemical scaffold to a validated kinase inhibitor is paved with rigorous, quantitative biology. Selectivity profiling is the map for this journey. Our hypothetical analysis of this compound demonstrates the process of identifying initial targets (SRC, LCK, VEGFR2) and comparing its profile to established drugs.

The next logical steps for a compound with this hypothetical profile would be:

  • Medicinal Chemistry Optimization: Modify the scaffold to dramatically improve potency for the desired targets (e.g., SRC) while maintaining or improving selectivity against other kinases.

  • Cellular Target Engagement: Confirm that the compound inhibits the target kinase within a cellular context using techniques like Western blotting to assess phosphorylation of downstream substrates or cellular thermal shift assays (CETSA).[3]

  • Phenotypic Screening: Evaluate the compound's effect on cancer cell proliferation, migration, or other relevant cellular processes to link target inhibition with a functional outcome.

By systematically applying these principles of kinase selectivity profiling, researchers can build a robust, data-driven case for their compounds, minimizing the risk of off-target effects and accelerating the development of the next generation of precision medicines.

References

A Comparative Guide to N-(2-Thienylmethyl)pyridin-2-amine and its Regioisomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Regioisomerism in Medicinal Chemistry

In the landscape of drug discovery, the precise arrangement of atoms within a molecule—its regiochemistry—is a paramount determinant of biological activity, physicochemical properties, and overall therapeutic potential. Seemingly minor shifts in substituent positioning on an aromatic scaffold can lead to profound differences in how a molecule interacts with its biological target, its metabolic stability, and its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive comparative analysis of N-(2-Thienylmethyl)pyridin-2-amine and its key regioisomers, offering researchers and drug development professionals the foundational data and experimental insights necessary for informed decision-making in ligand design and lead optimization.

The pyridine and thiophene ring systems are privileged heterocycles in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] The combination explored herein, a thienylmethyl group appended to an aminopyridine scaffold, presents a fascinating case study in regioisomerism. The location of the nitrogen atom within the pyridine ring and the attachment point on the thiophene ring dictate not only the molecule's overall geometry and electronic landscape but also its capacity for crucial intermolecular interactions, such as metal chelation. This guide will dissect these differences through a detailed examination of synthesis, spectroscopic characterization, structural properties, and functional potential.

Section 1: A Structural Overview of the Core Isomers

The primary focus of this guide is This compound (Isomer 1) . To provide a thorough comparison, we will analyze it alongside three of its most relevant regioisomers, which arise from altering the attachment point on either the pyridine or thiophene ring.

  • Isomer 1: this compound (The Target Compound)

  • Isomer 2: N-(2-Thienylmethyl)pyridin-3-amine (Pyridine Regioisomer)

  • Isomer 3: N-(2-Thienylmethyl)pyridin-4-amine (Pyridine Regioisomer)

  • Isomer 4: N-(3-Thienylmethyl)pyridin-2-amine (Thiophene Regioisomer)

The structural distinctions between these four compounds form the basis for all subsequent differences in their chemical and biological behavior.

G cluster_0 Comparative Framework cluster_1 Points of Isomerism Isomer 1 This compound Pyridine Pyridine Ring (Amine Position) Isomer 1->Pyridine Position 2 Thiophene Thiophene Ring (Methyl Position) Isomer 1->Thiophene Position 2 Isomer 2 N-(2-Thienylmethyl)pyridin-3-amine Isomer 2->Pyridine Position 3 Isomer 3 N-(2-Thienylmethyl)pyridin-4-amine Isomer 3->Pyridine Position 4 Isomer 4 N-(3-Thienylmethyl)pyridin-2-amine Isomer 4->Thiophene Position 3

Caption: Logical relationship of the four key regioisomers.

Section 2: Synthesis via Reductive Amination: A Unified Approach

The most direct and widely applicable method for synthesizing these compounds is reductive amination. This one-pot reaction converts a carbonyl group and an amine into a more substituted amine via an intermediate imine, offering high yields and operational simplicity.[2] The general strategy involves reacting the appropriate aminopyridine isomer with the corresponding thiophenecarboxaldehyde isomer in the presence of a mild reducing agent.

G cluster_reaction Reductive Amination Workflow start1 Aminopyridine (Isomer) imine Imine Intermediate (Formed in situ) start1->imine Condensation start2 Thiophenecarboxaldehyde (Isomer) start2->imine Condensation reductant Reducing Agent (e.g., NaBH(OAc)₃) product Final Product (N-(Thienylmethyl)pyridin-amine) reductant->product Reduction imine->product Reduction

Caption: General workflow for synthesis via reductive amination.

Experimental Protocol: Synthesis of this compound (Isomer 1)

This protocol is representative and can be adapted for the other regioisomers by selecting the appropriate starting materials.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Thiophene-2-carboxaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyridine and anhydrous DCM. Stir until the solid is fully dissolved.

  • Addition of Reagents: Add thiophene-2-carboxaldehyde followed by a catalytic amount of glacial acetic acid. The acetic acid serves to catalyze the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the starting aldehyde.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride in portions over 10 minutes. NaBH(OAc)₃ is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. This selectivity is crucial for a successful one-pot reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Section 3: Physicochemical and Spectroscopic Comparison

The seemingly subtle structural changes among the isomers lead to distinct physicochemical properties and unique spectroscopic fingerprints, which are essential for their unambiguous identification.

Table 1: Comparative Physicochemical Properties

PropertyIsomer 1 (2-amino)Isomer 2 (3-amino)Isomer 3 (4-amino)Isomer 4 (Thiophene-3-yl)
Molecular Formula C₁₀H₁₀N₂SC₁₀H₁₀N₂SC₁₀H₁₀N₂SC₁₀H₁₀N₂S
Molecular Weight 190.27190.27190.27190.27
Melting Point (°C) 80-82[2]Data not availableData not availableData not available
Calculated LogP ~2.1~2.0~2.0~2.1
Topological Polar Surface Area (Ų) 53.253.253.253.2
pKa (Pyridine N) ~6.7 (estimated)~5.8 (estimated)~9.0 (estimated)~6.7 (estimated)

Note: Calculated LogP and TPSA are estimations based on software predictions. pKa values are estimated based on the parent aminopyridine isomers.

The most significant physicochemical difference is the predicted basicity (pKa) of the pyridine ring nitrogen. The 4-amino isomer is expected to be substantially more basic than the 2- and 3-amino isomers due to the strong +M (mesomeric) effect of the amino group at the para position.[3] This has direct implications for salt formation, solubility, and receptor binding interactions.

Spectroscopic Differentiation: A Guide to ¹H NMR Analysis

¹H NMR spectroscopy is the most powerful tool for distinguishing between these regioisomers. The chemical shifts and coupling patterns of the aromatic protons on both the pyridine and thiophene rings provide a definitive structural signature.

Predicted ¹H NMR Signatures (in CDCl₃, ~400 MHz):

  • Isomer 1 (this compound):

    • Pyridine Protons: Expect four distinct signals. The proton adjacent to the ring nitrogen (H6) will be a doublet furthest downfield (~8.1 ppm). The proton ortho to the amino group (H3) will be a doublet furthest upfield (~6.5 ppm). The other two protons (H4, H5) will appear as multiplets in between.

    • Thiophene Protons: Three signals. The proton adjacent to the CH₂ group (H3) will show a characteristic coupling to the other two thiophene protons.

    • Methylene Protons (-CH₂-): A doublet around 4.7 ppm, which will show coupling to the adjacent NH proton.

    • Amine Proton (-NH-): A broad signal, typically a triplet, that will shift depending on concentration and solvent.

  • Isomer 2 (N-(2-Thienylmethyl)pyridin-3-amine):

    • Pyridine Protons: The proton between the two nitrogen functionalities (H2) will be a singlet or narrow doublet furthest downfield. The proton ortho to the amino group (H4) will also be significantly shifted. The overall pattern will be less spread out than in Isomer 1.

    • Thiophene & Methylene Protons: Similar to Isomer 1.

  • Isomer 3 (N-(2-Thienylmethyl)pyridin-4-amine):

    • Pyridine Protons: A highly symmetrical pattern. Two doublets are expected, one for the protons ortho to the ring nitrogen (H2, H6) and one for the protons ortho to the amino group (H3, H5), exhibiting a classic AA'BB' system.

    • Thiophene & Methylene Protons: Similar to Isomer 1.

  • Isomer 4 (N-(3-Thienylmethyl)pyridin-2-amine):

    • Pyridine Protons: Similar pattern to Isomer 1.

    • Thiophene Protons: The key difference. The protons will exhibit a different coupling pattern. The proton between the sulfur and the CH₂ group (H2) will appear as a distinct multiplet.

    • Methylene Protons: Similar to Isomer 1.

Section 4: Structural Insights and Functional Consequences

The most profound functional difference arising from this regioisomerism is the potential for bidentate chelation in Isomer 1 . The proximity of the pyridyl nitrogen and the exocyclic secondary amine nitrogen allows the molecule to act as a classic "pincer" ligand, capable of coordinating to a single metal center.

Caption: Chelation potential of Isomer 1 vs. Isomer 3.

This structural feature is absent in Isomers 2, 3, and 4, where the nitrogen donor atoms are too far apart to coordinate to the same metal ion simultaneously. This has significant implications:

  • Medicinal Chemistry: Many enzymes have metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) in their active sites. A molecule like Isomer 1 could be designed as a metalloenzyme inhibitor, where its primary mode of action is the sequestration of the catalytic metal ion. The other isomers would be incapable of this specific mechanism.

  • Coordination Chemistry & Catalysis: Isomer 1 is a valuable scaffold for developing transition metal catalysts. The defined bite angle and electronic properties of the N,N' chelate can be tuned to influence the reactivity and selectivity of a catalytic cycle.[4][5]

Section 5: Comparative Functional Analysis and Applications

  • Isomer 1 (2-amino): Its unique chelating ability makes it a prime candidate for targeting metalloenzymes . Furthermore, the hydrogen bond donor (NH) and acceptor (pyridyl N) motif is a classic pharmacophore for kinase inhibition, engaging with the hinge region of the ATP binding pocket.

  • Isomers 2 and 3 (3- and 4-amino): Lacking the chelation motif, these isomers would rely on other interactions. Isomer 3 , with its higher basicity, would be more likely to form a salt bridge with an acidic residue (e.g., Asp, Glu) in a protein active site. Its symmetric, rigid structure might be favorable for fitting into well-defined binding pockets.

  • Isomer 4 (Thiophene-3-yl): The change in the thiophene substitution pattern alters the vector and distance between the two aromatic rings. This would fundamentally change the molecule's shape and how it presents its functional groups to a biological target, likely resulting in a completely different structure-activity relationship (SAR) compared to Isomers 1, 2, and 3.

Conclusion

This guide demonstrates that the regioisomeric relationship between this compound and its related structures is far from trivial. The position of the amino group on the pyridine ring dictates fundamental properties like basicity and, most critically, the capacity for metal chelation—a feature exclusive to the 2-amino isomer. These differences provide a clear strategic rationale for synthesis:

  • For metalloenzyme inhibition or catalysis, Isomer 1 is the unequivocal choice.

  • For targeting binding sites with key acidic residues, the more basic Isomer 3 may offer advantages.

  • For exploring broader chemical space and SAR, all isomers represent unique scaffolds.

Researchers and drug development professionals must consider these distinctions from the outset of any discovery program. The provided synthetic protocol offers a reliable route to these molecules, and the spectroscopic guide provides the necessary tools for their unambiguous characterization, ensuring that the right isomer is advanced for the right reasons.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-Thienylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Waste Classification

N-(2-Thienylmethyl)pyridin-2-amine is a heterocyclic compound containing both a pyridine and a thiophene moiety. Due to the inherent hazards associated with these structural components, it is imperative to handle this compound and its waste with the utmost care.

  • Pyridine Derivatives: Pyridine and its analogs are recognized as harmful if swallowed, inhaled, or in contact with skin.[1] They are also known to cause skin and eye irritation.[2] The U.S. Environmental Protection Agency (EPA) lists spent solvent mixtures containing pyridine as a hazardous waste under the code F005.[3][4]

  • Thiophene Derivatives: Thiophene and its derivatives are also considered harmful and irritating substances.[2]

  • Structural Analogs: A structurally similar compound, 2-(2-Thienyl)pyridine, is known to cause eye, skin, and respiratory tract irritation.[5] Another related compound, N-(pyridin-2-ylmethyl)ethanamine, is classified under the Globally Harmonized System (GHS) as harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation.[6]

Based on this evidence, all waste containing this compound must be classified as hazardous chemical waste. This includes the pure compound, solutions, contaminated laboratory consumables (e.g., pipette tips, weighing boats, gloves), and spill cleanup materials.

The following table summarizes key hazard information extrapolated from pyridine and structurally related compounds. This data should be used as a conservative guide for safe handling and disposal.

ParameterGuideline/ClassificationSource Analogs
Waste Classification Hazardous WastePyridine, Thiophene[2]
Primary Hazards Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.N-(pyridin-2-ylmethyl)ethanamine[6]
EPA Hazardous Waste Code F005 (if a spent solvent)Pyridine[4]
Recommended Disposal Method Incineration by a licensed hazardous waste facility.Pyridine[7]
Personal Protective Equipment (PPE) and Safe Handling

Before beginning any procedure that involves this compound, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is advisable to wear double gloves.

  • Body Protection: A fully-buttoned laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational or that the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material and any solid spill using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials, including wipes and contaminated PPE, must be collected as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's standard operating procedures.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol outlines the necessary steps for compliant waste management.

  • Solid Waste: Collect unused or waste this compound powder, contaminated spatulas, and other solid labware in a dedicated, robust, and sealable hazardous waste container. High-density polyethylene (HDPE) containers are a suitable option.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container designated for liquid waste. Do not mix this waste with incompatible chemicals.

  • Contaminated PPE: All disposable PPE, such as gloves and lab coats, that have come into contact with the compound must be placed in a designated hazardous waste bag.[2]

Properly labeling hazardous waste is a legal requirement and essential for safe handling and disposal.

  • Use a dedicated and compatible waste container.

  • Clearly label the container with the words "HAZARDOUS WASTE ".

  • Include the full chemical name: "This compound ".

  • List all constituents of the waste, including solvents and their approximate concentrations.

  • Indicate the date when the waste was first added to the container.

Store sealed hazardous waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic. Ensure that incompatible waste streams are properly segregated.

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[2] The recommended method for the disposal of pyridine-containing waste is high-temperature incineration.[7] Never discharge this compound waste down the drain or dispose of it with regular trash.

Workflow and Decision-Making Diagrams

The following diagrams illustrate the procedural flow for the safe handling and disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Containerization & Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste: - Unused Compound - Contaminated Materials - Solutions fume_hood->generate_waste segregate Segregate Waste Streams: - Solid - Liquid - Contaminated PPE generate_waste->segregate containerize Containerize in Labeled, Compatible Containers segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage ehs_contact Contact EHS for Pickup and Final Disposal storage->ehs_contact end End: Compliant Disposal ehs_contact->end

Caption: Workflow for the proper disposal of this compound waste.

SpillResponse spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate collect_cleaning Collect Cleaning Materials as Hazardous Waste decontaminate->collect_cleaning report Report to EHS collect_cleaning->report

Caption: Emergency spill response procedure for this compound.

References

A Researcher's Guide to Handling N-(2-Thienylmethyl)pyridin-2-amine: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. When working with novel or specialized compounds like N-(2-Thienylmethyl)pyridin-2-amine, for which comprehensive safety data may not be readily available[1], we must adopt a rigorous, risk-based safety protocol. This guide provides essential, immediate safety and logistical information, grounding our recommendations in the known hazards of its structural components to ensure your protection.

Hazard Assessment by Structural Analogy: Understanding the "Why"

This compound is a molecule composed of a pyridine ring, a thiophene ring, and a secondary amine linker. In the absence of specific toxicological data for the compound itself, we must assume it carries the potential hazards of these constituent parts. This conservative approach is the cornerstone of laboratory safety when dealing with research chemicals.

  • Pyridine Moiety: The pyridine ring is a well-characterized hazard. Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[2] It can cause severe skin burns, eye damage, and irritation to the respiratory system.[2][3][4] Symptoms of exposure can include nausea, headaches, and dizziness.[3]

  • Aromatic Amine Structure: Aromatic amines as a class are known for several health risks, including potential carcinogenicity and mutagenicity.[5][6] A critical characteristic is that they are often readily absorbed through the skin, making dermal contact a primary route of exposure.[5] Therefore, preventing skin contact is paramount.

  • Thiophene Moiety: While thiophene itself is less acutely toxic than pyridine, it is still a flammable liquid that can cause skin and eye irritation.

Core Directive: Personal Protective Equipment (PPE)

The following PPE is mandatory for all procedures involving this compound. This protocol is designed to create a self-validating system of protection, minimizing exposure through all potential routes.

  • Hand Protection: Always wear double-gloved nitrile or neoprene gloves.[3] Latex gloves are not suitable.[3] The outer glove should be changed immediately upon any suspected contact with the chemical. Given that aromatic amines can be absorbed through the skin, this is a non-negotiable standard.[5]

  • Eye and Face Protection: Chemical splash goggles are required at all times.[3][7] When handling larger quantities (typically >1 gram) of the solid or any amount of the liquid solution where splashing is possible, a full-face shield must be worn in addition to goggles.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure the sleeves are snug at the wrist. Do not push up the sleeves.

  • Respiratory Protection: All handling of the solid compound or volatile solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][7] If a procedure absolutely cannot be performed in a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[8]

TaskMinimum Required PPERationale
Weighing Solid Compound Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Fume HoodPrevents inhalation of fine particulates and dermal/ocular exposure.
Preparing Solutions Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield, Fume HoodProtects against splashes of concentrated solutions and inhalation of vapors.[3]
Conducting Reactions Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Fume HoodProvides baseline protection during controlled reactions.
Work-up & Purification Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield, Fume HoodProtects against potential splashes and exposure during transfers and solvent evaporation.
Handling Waste Double Nitrile Gloves, Lab Coat, Chemical Splash GogglesEnsures protection during the final stages of the workflow.
Operational Plan: Step-by-Step Handling & Storage

Adherence to a strict operational workflow minimizes the risk of accidental exposure.

Handling Protocol:

  • Preparation: Before starting, ensure a chemical spill kit is readily accessible.[7] Designate a specific area within the fume hood for the procedure.

  • Donning PPE: Put on all required PPE as outlined in Table 1 before handling the primary container.

  • Manipulation: Conduct all manipulations of the compound within a certified chemical fume hood.[3] Use tools (spatulas, forceps) to handle the solid, avoiding direct glove contact where possible.

  • Post-Handling: After completing the task, carefully remove the outer gloves and dispose of them in the designated solid waste container. Wash hands thoroughly with soap and water, even after glove use.[4]

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) to decontaminate the area.

Storage Protocol:

  • Container: Store the compound in its original, clearly labeled container.[9] Ensure the container is tightly sealed to prevent the release of fumes.[9]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4][9]

  • Segregation: Do not store with flammable liquids or near sources of ignition.[3]

Disposal & Emergency Plans

Proper disposal and emergency preparedness are critical components of the safety lifecycle.

Waste Disposal:

  • Segregation: All waste containing this compound must be segregated into a dedicated, labeled hazardous waste container.[9] Do not mix amine waste with other chemical waste streams, especially acids, to prevent hazardous reactions.[9]

  • Containerization: Use a compatible, sealed container clearly labeled "Hazardous Waste: this compound".[9]

  • Rinsate: Any equipment (glassware, spatulas) that comes into contact with the compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous chemical waste.[10][11]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office for disposal.[12] Do not pour amine waste down the drain.[9]

Emergency Spill Protocol:

  • Evacuate & Alert: If a spill occurs outside of a fume hood, alert colleagues and evacuate the immediate area.

  • Containment (if safe): For a small spill inside a fume hood, use an absorbent material like sand or vermiculite to contain it.[7]

  • Cleanup: Wearing full PPE (including respiratory protection if necessary), carefully collect the absorbent material into a sealed container for hazardous waste disposal.

  • Report: Report all spills to your supervisor and EHS office immediately.[7]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific task and potential for exposure.

PPE_Workflow cluster_start Start: Task Assessment cluster_exposure Exposure Potential Analysis cluster_ppe PPE Selection & Control Measures cluster_end Final Action start Identify Experimental Task (e.g., Weighing, Solution Prep) exposure_solid Solid Handling: Inhalation of Dust? start->exposure_solid Solid Form exposure_liquid Liquid Handling: Splash or Aerosol? start->exposure_liquid Liquid Form control_hood Engineering Control: Work in Fume Hood exposure_solid->control_hood Yes exposure_liquid->control_hood Yes ppe_enhanced Enhanced PPE: Add Face Shield exposure_liquid->ppe_enhanced High Splash Potential ppe_base Baseline PPE: Double Nitrile Gloves Lab Coat Splash Goggles proceed Proceed with Task Safely ppe_base->proceed control_hood->ppe_base ppe_enhanced->proceed

Caption: PPE selection workflow based on task and exposure risk.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.